Macranthoidin B
Descripción
from flowers of Lonicera macranthoides Hand; structure given in first source
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H106O32/c1-25-36(71)51(95-55-48(83)44(79)50(31(21-68)91-55)94-54-46(81)42(77)39(74)30(20-67)90-54)49(84)57(88-25)96-52-37(72)28(70)22-86-58(52)93-35-11-12-61(4)33(62(35,5)24-69)10-13-64(7)34(61)9-8-26-27-18-60(2,3)14-16-65(27,17-15-63(26,64)6)59(85)97-56-47(82)43(78)40(75)32(92-56)23-87-53-45(80)41(76)38(73)29(19-66)89-53/h8,25,27-58,66-84H,9-24H2,1-7H3/t25-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKINZCVTEPSBCI-ZBXZRPIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H106O32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136849-88-2 | |
| Record name | Macranthoidin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136849882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MACRANTHOIDIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S74S1AGHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Macranthoidin B: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Macranthoidin B is a complex triterpenoid (B12794562) saponin (B1150181) isolated primarily from the flower buds of various honeysuckle species, including Lonicera macranthoides, Lonicera japonica, and Lonicera confusa.[1][2][3] As a major bioactive component, it has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties.[1] This document provides a comprehensive technical overview of the chemical structure of this compound, detailed experimental protocols for its analysis, and an exploration of its known mechanisms of action through key signaling pathways.
Chemical Structure and Properties
This compound is classified as a triterpenoid saponin.[1][4] Its structure consists of a central pentacyclic triterpenoid aglycone, specifically a dihydroxyolean-12-en-28-oic acid, which is glycosidically linked to multiple sugar moieties at two different positions. A complex oligosaccharide chain is attached at the C-3 position, and another glucose-containing chain is ester-linked at the C-28 carboxyl group. This extensive glycosylation contributes significantly to its molecular weight and solubility.
The IUPAC name for this compound is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate.[4]
Physicochemical and Identification Data
The following table summarizes the key quantitative and identifying properties of this compound.
| Property | Value |
| Molecular Formula | C₆₅H₁₀₆O₃₂ |
| Molecular Weight | 1399.52 g/mol |
| CAS Number | 136849-88-2 |
| Appearance | Off-white to light yellow powder[1] |
| Synonyms | Macranthoiside I |
| Solubility | ≥140 mg/mL in DMSO; ≥23.8 mg/mL in H₂O; ≥3.53 mg/mL in EtOH (with ultrasonication)[5] |
| Botanical Source | Lonicera macranthoides, Lonicera japonica, Lonicera confusa[1][2][3] |
Experimental Protocols
The isolation and characterization of this compound involve multi-step extraction and chromatographic purification, followed by analytical confirmation using HPLC and spectroscopic methods like NMR and Mass Spectrometry.
Extraction and Isolation Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of this compound from plant material.
Caption: Workflow for this compound Extraction and Analysis.
High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of this compound is typically performed using reverse-phase HPLC.
-
Instrumentation: High-Performance Liquid Chromatograph equipped with an Evaporative Light Scattering Detector (ELSD) or Diode Array Detector (DAD).
-
Column: C18 column (e.g., Ascentis-C18, 250 mm × 4.6 mm, 5 μm).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent A) and 0.4% aqueous acetic acid (Solvent B).[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Column Temperature: 35 °C.[4]
-
Injection Volume: 20 μL.[4]
-
Sample Preparation: The dried extract is dissolved in the initial mobile phase solvent, filtered through a 0.45 μm membrane, and injected into the system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation of this compound.
-
Objective: To confirm the identity and structure of the isolated compound by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
-
Sample Preparation: A purified sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., Pyridine-d₅, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Experiments:
-
1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired. A representative ¹H-NMR spectrum for a this compound reference substance is available in the literature.[6]
-
2D NMR: For complete assignment, a suite of 2D experiments is typically required, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively, allowing for the complete assembly of the molecular structure.
-
Biological Activity and Signaling Pathways
This compound modulates several key signaling pathways, which form the basis of its observed pharmacological effects.
Regulation of Drug Metabolism via PXR/CAR Activation
This compound has been shown to influence the metabolism of other drugs by inducing the expression of cytochrome P450 (CYP) enzymes. This occurs through the activation of the nuclear receptors PXR (Pregnane X Receptor) and CAR (Constitutive Androstane Receptor).
The mechanism involves this compound promoting the nuclear translocation of PXR and CAR.[7][8] Inside the nucleus, these receptors form active heterodimers with the Retinoid X Receptor alpha (RXRα).[8] This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as CYP1A2 and CYP2C11, leading to their increased transcription and subsequent protein expression.[7][9]
Caption: this compound activation of PXR/CAR signaling pathway.
Anti-Inflammatory and Anti-Endometriosis Effects
Recent studies have demonstrated that this compound exerts potent anti-inflammatory effects by targeting the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) pathway.[2][10] In the context of endometriosis, this compound was found to suppress the expression of COX-2 and subsequently reduce the production of PGE2.[2][10] This inhibition helps to restrain the epithelial-mesenchymal transition (EMT), a key process in the invasion and metastasis of endometriotic cells.[2][10]
Caption: Inhibition of the COX-2/PGE2 pathway by this compound.
Anticancer Activity
This compound has been identified as a potent inducer of apoptosis in cancer cells, particularly in colorectal cancer.[11] The proposed mechanism involves the modulation of key metabolic pathways within the cancer cells. This metabolic shift leads to an increase in the generation of Reactive Oxygen Species (ROS).[11] The resulting state of high oxidative stress triggers the intrinsic apoptosis pathway, characterized by the activation of caspases (e.g., caspase-3), ultimately leading to programmed cell death.[11]
Quantitative Bioactivity Data
While extensive dose-response studies are still emerging, specific quantitative data from in vitro experiments have been reported. The following table summarizes key findings.
| Assay/Model System | Target / Effect Measured | Finding |
| Primary Endometriotic Stromal Cells (ESCs) | Gene expression of epithelial marker (CDH1) | Increased expression at 250 μM this compound.[2][10] |
| Primary Endometriotic Stromal Cells (ESCs) | Gene expression of mesenchymal markers (CDH2, VIM, TWIST, SNAIL, ZEB2) | Significantly reduced expression in the presence of this compound.[2][10] |
| Primary ESCs and HEC1-B Endometrial Cells | Gene expression of PTGS2 (COX-2) | Noticeable inhibitory effect observed after 24 hours of treatment.[2][10] |
| Colorectal Cancer Cells (HCT-116) | Metabolite Regulation | 31 out of 236 identified metabolites were significantly regulated, affecting carbohydrate, amino acid, and lipid metabolism.[11] |
Conclusion
This compound is a structurally complex natural product with significant therapeutic potential. Its well-defined chemical structure, characterized by a triterpenoid core and extensive glycosylation, underpins its diverse biological activities. The ability of this compound to modulate key signaling pathways—including the PXR/CAR pathway for drug metabolism, the COX-2/PGE2 pathway for anti-inflammatory effects, and ROS-mediated apoptosis in cancer—makes it a compelling candidate for further investigation in drug development. The experimental protocols outlined in this guide provide a robust framework for the consistent isolation, analysis, and characterization of this promising saponin. Future research should focus on elucidating more detailed dose-response relationships (IC₅₀ values) across various cell lines and disease models to fully realize its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound restrains the epithelial-mesenchymal transition through COX-2/PGE2 pathway in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound restrains the epithelial-mesenchymal transition through COX-2/PGE2 pathway in endometriosis [frontiersin.org]
- 11. This compound Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Macranthoidin B: A Technical Guide to its Natural Sourcing and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Macranthoidin B, a bioactive saponin (B1150181) with significant therapeutic potential. The document details its primary natural sources, comprehensive protocols for its isolation and purification, and an exploration of its molecular mechanism of action in cancer therapy. Quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized through detailed diagrams.
Natural Sources of this compound
This compound is a triterpenoid (B12794562) saponin predominantly found in the plant species Lonicera macranthoides, a member of the honeysuckle family.[1][2][3] This species is a well-known Chinese herb, and its flower buds, commercially known as "Shanyinhua" or Lonicerae Flos, are the primary source for the extraction of this compound and other related saponins (B1172615).[1][2][4]
Lonicera macranthoides is geographically distributed across various provinces in China. The accumulation of this compound is particularly high in the flower buds of the plant.[2][4] Notably, a cultivated variety named 'Xianglei' has been developed, which offers a longer harvesting period and a higher yield of active compounds compared to its wild-type counterpart.[2]
Isolation and Purification of this compound
The isolation of this compound from Lonicera macranthoides involves a multi-step process encompassing extraction, separation, and purification. Various techniques, ranging from traditional solvent extraction to modern, highly efficient methods, have been developed and optimized.
Extraction Methodologies
Several methods have been employed for the extraction of this compound from the plant material. These include conventional techniques as well as more advanced, "green" extraction technologies.[5] A particularly effective and environmentally friendly method is the Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction (DES-UAE).[6][7][8] This technique has demonstrated a significant increase in extraction efficiency compared to traditional methods.[7]
Separation and Purification
Following extraction, the crude extract undergoes further separation and purification to isolate this compound. High-Speed Counter-Current Chromatography (HSCCC) is a widely used and effective technique for the separation of saponins from the complex extract.[1] The final identification and purity assessment of the isolated this compound are typically performed using High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-QTOF/MS).[1]
Quantitative Data
The yield and purity of this compound can vary depending on the source material and the isolation method employed. The following tables summarize key quantitative data from published studies.
| Table 1: Yield of this compound and Dipsacoside B using DES-UAE | |
| Parameter | Value |
| Combined Yield (this compound and Dipsacoside B) | 101.82 ± 3.7 mg/g[6] |
| Source Material | Lonicera macranthoides |
| Extraction Method | Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) |
| Table 2: Purity of this compound after HSCCC Purification | |
| Parameter | Value |
| Purity of this compound | 95.1%[1] |
| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation and analysis of this compound.
Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction
This protocol is adapted from a highly efficient method for extracting this compound.[6]
Materials and Reagents:
-
Dried and powdered Lonicera macranthoides plant material
-
Choline (B1196258) chloride
-
Ethylene (B1197577) glycol
-
Deionized water
-
Ultrasonic bath
Procedure:
-
Preparation of the Deep Eutectic Solvent (DES): Prepare the DES by mixing choline chloride and ethylene glycol in a 1:2 molar ratio. Add 40% (w/w) of water to the mixture.
-
Extraction:
-
Weigh a precise amount of the powdered plant material.
-
Add the prepared DES at a specific liquid-to-solid ratio (e.g., 22 mL/g).
-
Place the mixture in an ultrasonic bath.
-
Perform the extraction under the following optimized conditions:
-
Temperature: 51 °C
-
Time: 43 minutes
-
Ultrasonic Power: 280 W
-
-
-
Sample Processing:
-
After extraction, centrifuge the mixture to separate the supernatant from the plant debris.
-
Filter the supernatant through a 0.45 µm membrane to obtain the crude extract for further purification.
-
High-Speed Counter-Current Chromatography (HSCCC) for Purification
This protocol outlines the separation and purification of this compound from the crude extract.[1]
Materials and Reagents:
-
Crude extract from Lonicera macranthoides
-
Ethyl acetate
-
n-butanol
-
Methanol
-
Deionized water
-
HSCCC instrument
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system of ethyl acetate-n-butanol-water (3:2:5 v/v/v).
-
HSCCC Operation:
-
Fill the HSCCC column with the upper phase (stationary phase).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate.
-
Once the system reaches hydrodynamic equilibrium, inject the crude extract dissolved in a small volume of the solvent mixture.
-
Elute the column with the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent.
-
Analyze the fractions using HPLC to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizing the Process and Pathway
Experimental Workflow for Isolation
The following diagram illustrates a typical workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation of this compound.
Signaling Pathway of this compound in Cancer Cells
This compound has been shown to exert its anti-tumor effects by inducing ROS-mediated apoptosis in cancer cells.[1][2][5] The following diagram illustrates the key molecular events in this signaling pathway.
Caption: Anti-tumor signaling pathway of this compound.
This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, providing essential information on the natural sourcing, isolation, and mechanism of action of this compound. The detailed protocols and visual diagrams are intended to facilitate further research and application of this promising natural compound.
References
- 1. This compound Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Survival strategies of cancer cells: the role of macropinocytosis in nutrient acquisition, metabolic reprogramming, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fb.cuni.cz [fb.cuni.cz]
- 6. karger.com [karger.com]
- 7. Macranthoside B Induces Apoptosis and Autophagy Via Reactive Oxygen Species Accumulation in Human Ovarian Cancer A2780 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macranthoside B Suppresses the Growth of Adenocarcinoma of Esophagogastric Junction by Regulating Iron Homeostasis and Ferroptosis through NRF2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis pathway of triterpenoid saponins like Macranthoidin B
An In-depth Technical Guide to the Biosynthesis of Triterpenoid (B12794562) Saponins (B1172615): The Macranthoidin B Pathway
Abstract
Triterpenoid saponins are a vast and structurally diverse class of plant specialized metabolites with significant applications in medicine and industry. This technical guide provides a comprehensive overview of the biosynthesis of these complex molecules, with a specific focus on this compound, an oleanane-type saponin (B1150181) found in the medicinal plant Lonicera macranthoides. We detail the complete biosynthetic pathway from primary metabolism to the final glycosylated product, explore the regulatory networks governing its production, present key quantitative data, and provide detailed experimental protocols for gene discovery and functional characterization. This document is intended for researchers, scientists, and drug development professionals engaged in plant biochemistry, natural product chemistry, and metabolic engineering.
Introduction to Triterpenoid Saponins
Triterpenoid saponins are glycosidic compounds characterized by a 30-carbon aglycone backbone (a sapogenin) linked to one or more sugar chains.[1] These molecules are synthesized in plants as part of their defense mechanisms against pathogens and herbivores.[1] Their wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral activities, makes them valuable targets for drug discovery and development.[2]
This compound is a potent oleanane-type triterpenoid saponin isolated from the flower buds of Lonicera macranthoides (Shanyinhua).[2] Its aglycone, hederagenin (B1673034), is a common pentacyclic triterpenoid.[3] The unique glycosylation pattern of this compound is critical to its biological activity. Recent genomic and transcriptomic studies on Lonicera macranthoides have begun to unravel the specific genetic and enzymatic machinery responsible for its production, revealing a highly expressed pathway compared to related species.[4]
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that occurs across different subcellular compartments, beginning with the cytosolic Mevalonate (MVA) pathway.[5]
Upstream Pathway: The Mevalonate (MVA) Route to 2,3-Oxidosqualene (B107256)
The journey begins with acetyl-CoA, which is converted through a series of enzymatic reactions into the C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Two molecules of farnesyl pyrophosphate (FPP) are then condensed to form squalene (B77637), a C30 linear hydrocarbon. The final step of the upstream pathway is the epoxidation of squalene to 2,3-oxidosqualene, catalyzed by squalene epoxidase (SE). This molecule is the universal precursor for the synthesis of all triterpenoids and sterols in plants.[6]
The Branching Point: Formation of the β-Amyrin Skeleton
The cyclization of 2,3-oxidosqualene is the first committed and major diversifying step in triterpenoid saponin biosynthesis. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For oleanane-type saponins like this compound, the specific OSC involved is β-amyrin synthase (βAS), which masterfully folds and cyclizes the linear 2,3-oxidosqualene into the pentacyclic β-amyrin skeleton.[7][8] This step represents a critical branch point, diverting carbon flux away from primary metabolism (sterol biosynthesis) and into specialized saponin production.[7]
Aglycone Modification: The Role of Cytochrome P450s (CYPs)
Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the immense structural diversity of triterpenoid aglycones.[1] For the biosynthesis of hederagenin, the aglycone of this compound, β-amyrin undergoes sequential oxidation at the C-28 position. This is typically a three-step oxidation from a methyl group to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid (oleanolic acid), followed by hydroxylation at the C-23 position. The enzyme β-amyrin C-28 oxidase, a member of the CYP716A family, is known to catalyze the oxidation of the C-28 methyl group.[9]
Final Assembly: Glycosylation by UGTs
The final and crucial step in the biosynthesis of this compound is the attachment of sugar moieties to the hederagenin aglycone. This process, known as glycosylation, is catalyzed by UDP-dependent glycosyltransferases (UGTs).[1] These enzymes transfer sugar molecules from an activated UDP-sugar donor to specific hydroxyl groups on the sapogenin. This step not only enhances the solubility and stability of the molecule but is also fundamental to its biological activity. The complete glycosylation of hederagenin leads to the final this compound structure. While the specific UGTs involved in L. macranthoides are still under investigation, transcriptome analyses have identified numerous candidate UGT genes that are co-expressed with the upstream pathway genes.[4]
Regulation of Triterpenoid Saponin Biosynthesis
The production of triterpenoid saponins is tightly regulated at the transcriptional level, often in response to external stimuli such as pathogen attack or herbivory. Phytohormones, particularly methyl jasmonate (MeJA), act as key signaling molecules that elicit the expression of saponin biosynthetic genes.[5]
The MeJA signaling cascade leads to the activation of specific transcription factors (TFs). In various plants, TFs from the MYB, bHLH, and WRKY families have been shown to bind to the promoter regions of biosynthetic genes—such as βAS, CYP450s, and UGTs—and activate their transcription.[2][10] Integrated metabolomic and transcriptomic analyses in L. macranthoides have identified numerous TF candidates that are co-expressed with terpenoid biosynthesis genes, suggesting a complex regulatory network controlling the accumulation of this compound.[2]
Quantitative Analysis
Quantitative data on saponin biosynthesis is crucial for metabolic engineering and optimizing production. Studies on L. macranthoides have highlighted its high capacity for producing hederagenin-based saponins.
| Compound(s) Measured | Plant Material | Method | Yield (mg/g dry weight) | Reference |
| Hederagenin-based saponins | Flower buds | Metabolomics | ~86.01 | [4] |
| This compound & Dipsacoside B | Flower buds | Ultrasound-Assisted Deep Eutectic Solvent Extraction | 101.82 ± 3.7 | [11] |
Key Experimental Protocols
Elucidating the biosynthetic pathway of complex natural products like this compound requires a combination of modern molecular biology and analytical chemistry techniques.
Protocol: Gene Discovery via Comparative Transcriptomics
This protocol outlines a workflow to identify candidate genes involved in this compound biosynthesis by comparing gene expression in different tissues or developmental stages.[2][10]
-
Plant Material Collection: Collect samples from different developmental stages of L. macranthoides flowers (e.g., flower bud, white flower, golden flower). Flash-freeze samples in liquid nitrogen and store at -80°C.
-
RNA Extraction and QC: Extract total RNA from each sample using a plant RNA isolation kit. Assess RNA integrity (RIN > 7.0) and quantity using a bioanalyzer.
-
Library Preparation and Sequencing: Prepare stranded mRNA-Seq libraries from high-quality RNA. Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq) to generate >20 million paired-end reads per sample.
-
Bioinformatic Analysis:
-
QC and Trimming: Remove adapters and low-quality reads using tools like Trimmomatic.
-
Mapping: Align clean reads to a reference genome or a de novo assembled transcriptome using HISAT2 or STAR.
-
Quantification: Calculate gene expression levels as Fragments Per Kilobase of exon model per Million mapped fragments (FPKM) or Transcripts Per Million (TPM).
-
Differential Expression Analysis: Identify Differentially Expressed Genes (DEGs) between sample groups (e.g., flower bud vs. white flower) using DESeq2 or edgeR (criteria: |log2(FoldChange)| > 1 and p-adj < 0.05).
-
-
Candidate Gene Selection: Filter DEGs for genes annotated as β-amyrin synthase, cytochrome P450s, and UGTs. Prioritize candidates whose expression patterns correlate with the known accumulation patterns of this compound.
Protocol: Functional Characterization of a Candidate CYP450 in Nicotiana benthamiana
This protocol uses transient agroinfiltration to express a candidate P450 and test its ability to modify a triterpene substrate.[9]
-
Vector Construction: Synthesize the codon-optimized coding sequence of the candidate CYP450 and clone it into a plant transient expression vector (e.g., pEAQ-HT). Co-transformation with a cytochrome P450 reductase (CPR) is often necessary for activity.
-
Agrobacterium Transformation: Transform the resulting plasmids into Agrobacterium tumefaciens strain LBA4404.
-
Agroinfiltration: Grow cultures of Agrobacterium carrying the candidate CYP450, a CPR, and (if needed) an upstream enzyme like βAS. Resuspend the cells in infiltration buffer (10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of ~0.5 for each construct. Infiltrate the mixture into the leaves of 4-5 week old N. benthamiana plants.
-
Incubation and Harvest: Grow the infiltrated plants for 5-7 days under standard conditions. Harvest the infiltrated leaf patches.
-
Metabolite Extraction: Homogenize the harvested leaves and perform an ethyl acetate (B1210297) extraction. Dry the organic phase and resuspend the residue in methanol.
-
LC-MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the metabolite profiles of leaves expressing the candidate gene with empty-vector controls. Look for new peaks corresponding to the mass of the expected oxidized product (e.g., hydroxylated β-amyrin).
Protocol: Quantification of this compound using HPLC-ELSD
This protocol details a method for the quantitative analysis of this compound in plant extracts.[11]
-
Sample Preparation:
-
Accurately weigh ~0.5 g of dried, powdered plant material.
-
Extract with a suitable solvent (e.g., 50% methanol) using ultrasonication for 30-40 minutes.
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
System: High-Performance Liquid Chromatograph with an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Conditions: Drift tube temperature 80°C, nebulizer gas (Nitrogen) pressure 2.5 bar.
-
-
Quantification:
-
Prepare a stock solution of purified this compound standard.
-
Create a series of dilutions to generate a calibration curve (e.g., 0.1 to 2.0 mg/mL).
-
Inject the standards and the prepared samples.
-
Plot the logarithm of the peak area against the logarithm of the concentration for the standards to create a linear calibration curve.
-
Calculate the concentration of this compound in the samples based on their peak areas and the calibration curve.
-
Conclusion and Future Outlook
The biosynthetic pathway of the oleanane-type saponin this compound follows the canonical route of plant triterpenoid synthesis: formation of a β-amyrin skeleton, followed by extensive oxidative decoration by CYP450s and subsequent glycosylation by UGTs. While the general framework is understood, the specific enzymes responsible for the later, diversifying steps in Lonicera macranthoides remain to be fully characterized.
Future research will focus on the functional validation of the candidate genes identified through transcriptomic studies. The complete elucidation of the pathway will enable the powerful tools of synthetic biology, allowing for the heterologous production of this compound and related compounds in microbial or plant chassis like yeast and N. benthamiana.[9][12] This will not only provide a sustainable and scalable source of this valuable medicinal compound but also open avenues for engineering novel saponin structures with improved therapeutic properties.
References
- 1. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 2. Accumulation differences of high-value ingredients in different phenotype Lonicera macranthoides: insights from integrative metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative genomics of the medicinal plants Lonicera macranthoides and L. japonica provides insight into genus genome evolution and hederagenin‐based saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oleanane-Type Saponins Biosynthesis in Panax notoginseng via Transformation of β-Amyrin Synthase Gene from Panax japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]
- 10. Integrated Transcriptomic and Metabolomic Analyses Reveal Key Genes Involved in Phenylpropanoid Metabolism in Lonicera macranthoides Flowers [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacological Properties and Biological Activities of Macranthoidin B
Introduction
Macranthoidin B is a naturally occurring triterpenoid (B12794562) saponin (B1150181) predominantly extracted from the flower buds of Lonicera macranthoides.[1][2] As a member of the hederagenin (B1673034) saponin class, it has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][3] Extensive research has highlighted its pharmacological potential, particularly in oncology, where it demonstrates significant anti-tumor effects both in vitro and in vivo.[1][4] This technical guide provides a comprehensive overview of the pharmacological properties, mechanisms of action, and key experimental findings related to this compound, tailored for researchers and professionals in drug development.
Pharmacological Properties and Biological Activities
This compound exhibits a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, antioxidant, and hepatoprotective effects.[5] The most extensively studied property is its potent anti-cancer activity against various human cancer cell lines.
Anti-Cancer Activity
This compound has been shown to inhibit the proliferation of a range of cancer cells in a dose- and time-dependent manner.[6] Its cytotoxic effects have been documented in ovarian cancer, colorectal cancer, cervical adenocarcinoma, breast cancer, and liver cancer, among others.[6][7][8][9]
Mechanism of Action
The anti-tumor activity of this compound is multifaceted, primarily driven by the induction of programmed cell death (apoptosis) and autophagy through the modulation of multiple intracellular signaling pathways.
-
Induction of Oxidative Stress: A core mechanism of this compound's action is the induction of excessive reactive oxygen species (ROS) generation within cancer cells.[6][7] This surge in intracellular ROS disrupts cellular homeostasis and triggers downstream signaling cascades that lead to cell death.[8][10] In colorectal cancer cells, this compound was found to increase superoxide (B77818) production, and in cervical cancer cells, its effects were mitigated by the ROS scavenger N-acetylcysteine (NAC).[7][8]
-
Mitochondria-Mediated Apoptosis: this compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway.[1] This is characterized by a loss of mitochondrial membrane potential (MMP).[8][11] The compound alters the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] This shift increases the Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and subsequently activating the caspase cascade.[1] Key executioner caspases, including caspase-3 and caspase-9, are cleaved and activated, leading to the degradation of crucial cellular substrates like poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][6][8]
-
Induction of Autophagy: In addition to apoptosis, this compound induces autophagy in cancer cells, as evidenced by the elevation of light chain 3 (LC3)-II, a key autophagy marker.[6] Studies in human ovarian cancer cells suggest that this autophagy is cytotoxic and may function as an upstream event to apoptosis.[6] Inhibiting autophagy was found to significantly decrease this compound-induced apoptosis.[6]
-
Modulation of Signaling Pathways:
-
ROS/AMPK/mTOR Pathway: this compound-induced ROS accumulation activates 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK).[6] Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. This inhibition contributes to both the induction of autophagy and apoptosis.[6]
-
PDK1/Akt Pathway: this compound has been shown to inhibit the phosphorylation of Akt and its upstream kinase PDK1.[8] The PI3K/Akt signaling pathway is a critical pro-survival pathway that is often hyperactivated in cancer. By inhibiting this pathway, this compound suppresses survival signals and promotes apoptosis.[8]
-
Other Biological Activities
While less explored, saponins (B1172615) from Lonicera macranthoides, including this compound, are reported to possess anti-inflammatory, antioxidant, and hepatoprotective properties.[5] Extracts containing this compound have shown inhibitory effects on inflammatory factors such as NO, TNF-α, and IL-6.[2]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| Various Cancer Cells | Multiple Types | 10 - 20 | Proliferation Assays | [1] |
| MCF-7 | Human Mammary Adenocarcinoma | 12.7 - 30.8 (Range for 4 saponins including this compound) | Cytotoxicity Assay | [9] |
| Hela | Cervical Cancer | Data not quantified | Proliferation Assays | [8] |
| A549 | Lung Cancer | Data not quantified | Cytotoxicity Assay | [9] |
| HepG2 | Liver Cancer | Data not quantified | Cytotoxicity Assay | [9] |
| HT29 | Colorectal Cancer | Data not quantified | Cytotoxicity Assay | [9] |
| Eca109 | Esophageal Carcinoma | Data not quantified | Cytotoxicity Assay | [9] |
Table 2: In Vivo Anti-tumor Efficacy of this compound
| Animal Model | Cancer Type | Treatment Dose | Outcome | Reference |
| Nude Mice | Xenograft Tumors | 5 mg/kg | Remarkable decrease in tumor volume and weight compared to vehicle control. | [1] |
| Mice | Colorectal Cancer Xenografts | Not specified | Suppressed xenograft tumor growth. | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units | Administration | Reference |
| Lower Limit of Quantification (LLOQ) | 7.72 | ng/mL | Oral | [12] |
| Concentration-Time Profile | Double peaks observed | - | Oral | [12] |
| Recovery | > 70 | % | - | [12] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT/CCK8)
This protocol is a general representation for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A2780, HCT-116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.[10]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-40 µM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
-
Reagent Incubation: After the treatment period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. For CCK8, no solubilization step is needed.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by non-linear regression analysis.[13]
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the extent of apoptosis induced by this compound.[1][4]
-
Cell Treatment: Culture and treat cells with this compound as described above for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash them with ice-cold PBS, and centrifuge at low speed.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer within one hour.[11] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.[14]
Cell Cycle Analysis for Sub-G1 Peak
This protocol detects DNA fragmentation associated with late-stage apoptosis.[8][15]
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C for at least 2 hours.[11]
-
Staining: Rehydrate the cells with PBS and then stain with a PI solution containing RNase A for 30 minutes at room temperature.[11]
-
Data Acquisition: Analyze the DNA content of the cells by flow cytometry. Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak, representing a hypodiploid DNA content.[15]
Western Blotting
This technique is used to measure changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.[7][8]
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, p-mTOR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.[1]
-
Animal Housing: Use immunodeficient mice (e.g., BALB/c nude mice) housed under specific pathogen-free conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) into the flank of each mouse.
-
Treatment Initiation: When the tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg) or a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) on a defined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors for comparison.
Mandatory Visualization
Caption: ROS/AMPK/mTOR signaling pathway activated by this compound.
Caption: Inhibition of the pro-survival PDK1/Akt pathway by this compound.
Caption: Workflow for evaluating the anti-cancer effects of this compound.
Conclusion
This compound is a promising natural compound with potent anti-cancer properties. Its mechanism of action is centered on the induction of ROS-mediated apoptosis and autophagy in cancer cells through the modulation of key signaling pathways, including the ROS/AMPK/mTOR and PI3K/Akt axes. The quantitative data from both in vitro and in vivo studies support its potential as a lead compound for the development of novel anti-cancer therapeutics. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, explore its efficacy in a broader range of cancers, and assess its safety for potential clinical applications.
References
- 1. Macranthoside B, a hederagenin saponin extracted from Lonicera macranthoides and its anti-tumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accumulation differences of high-value ingredients in different phenotype Lonicera macranthoides: insights from integrative metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn. [mdpi.com]
- 4. karger.com [karger.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Macranthoside B Induces Apoptosis and Autophagy Via Reactive Oxygen Species Accumulation in Human Ovarian Cancer A2780 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination and Isolation of Four Anti-tumour Saponins from Lonicera macranthoides by HPLC-ESI-QTOF/MS and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (MB) Promotes Oxidative Stress-Induced Inhibiting of Hepa1-6 Cell Proliferation via Selenoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fb.cuni.cz [fb.cuni.cz]
- 12. Liquid chromatography-mass spectrometry analysis of this compound, macranthoidin A, dipsacoside B, and macranthoside B in rat plasma for the pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Divergent responses of human intestinal organoid monolayers using commercial in vitro cytotoxicity assays | PLOS One [journals.plos.org]
- 14. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.tghn.org [media.tghn.org]
The Cytotoxic Effects of Macranthoidin B: A Technical Guide for Cancer Researchers
An In-depth Examination of Macranthoidin B's Anti-Cancer Properties, Signaling Pathways, and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic effects of this compound, a naturally occurring triterpenoid (B12794562) saponin, on various human cancer cell lines. This document details the quantitative data on its efficacy, the intricate signaling pathways it modulates, and the detailed experimental protocols for reproducing and expanding upon these findings.
Quantitative Assessment of Cytotoxicity
This compound (MB) has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined for several cell lines, indicating its potential as a broad-spectrum anti-cancer agent. The available data is summarized in the table below for easy comparison.
| Cancer Type | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Adenocarcinoma of the Esophagogastric Junction | SKGT-4 | 24 | 9.51[1] |
| 48 | 8.59[1] | ||
| OE-19 | 24 | 12.70[1] | |
| 48 | 8.47[1] | ||
| OE-33 | 24 | 10.98[1] | |
| 48 | 4.74[1] | ||
| Colorectal Cancer | HCT-116 | Data Not Available | Data Not Available |
| Cervical Cancer | HeLa | Data Not Available | Data Not Available |
| Breast Cancer | MCF7 | Data Not Available | Data Not Available |
| Glioblastoma | U87 | Data Not Available | Data Not Available |
| Lung Cancer | A549 | Data Not Available | Data Not Available |
| Liver Cancer | HepG2 | Data Not Available | Data Not Available |
| Ovarian Cancer | A2780 | Data Not Available | Data Not Available |
Note: While this compound has been shown to be effective against the cell lines listed as "Data Not Available," specific IC50 values were not found in the reviewed literature.
Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects primarily through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.
ROS-Mediated Apoptosis
A primary mechanism of this compound's anti-cancer activity is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). This increase in intracellular ROS triggers a cascade of events leading to programmed cell death, or apoptosis.
Inhibition of the PI3K/Akt Signaling Pathway
This compound has also been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By downregulating the activity of key proteins in this pathway, this compound further promotes apoptosis and inhibits tumor progression.
Detailed Experimental Protocols
To facilitate further research into the cytotoxic effects of this compound, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve MB, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Ice-cold PBS
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can quantify changes in their expression levels.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., Caspase-3, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates significant cytotoxic effects against a variety of human cancer cell lines. Its mechanisms of action, primarily through the induction of ROS-mediated apoptosis and the inhibition of the PI3K/Akt survival pathway, make it a promising candidate for further investigation in cancer therapy. The detailed experimental protocols provided in this guide are intended to support researchers in validating and expanding upon these findings, ultimately contributing to the development of novel anti-cancer strategies.
References
An In-depth Technical Guide on the Anti-inflammatory and Immunomodulatory Effects of Macranthoidin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macranthoidin B, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from the flower buds of Lonicera macranthoides, has emerged as a compound of significant interest due to its potential therapeutic properties. Traditionally used in Chinese medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its bioactivity. This technical guide provides a comprehensive overview of the anti-inflammatory and immunomodulatory effects of this compound, with a focus on its impact on key signaling pathways, quantitative data from in vitro and in vivo studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to a variety of chronic diseases. Similarly, the immune system's intricate balance is crucial for host defense, and its modulation presents a therapeutic strategy for numerous pathologies. Natural products have long been a source of novel therapeutic agents, and saponins (B1172615), in particular, have demonstrated a wide range of pharmacological activities.[1] this compound, a hederagenin (B1673034) saponin, is a key bioactive constituent of Lonicera macranthoides.[2] While its anti-tumor effects are being increasingly studied, its anti-inflammatory and immunomodulatory potential is a growing area of research. This guide synthesizes the current knowledge on this compound's effects on inflammatory and immune responses.
Anti-inflammatory Effects of this compound
The anti-inflammatory properties of this compound are primarily attributed to its ability to modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.
Inhibition of the COX-2/PGE2 Pathway
A significant mechanism of this compound's anti-inflammatory action is its inhibition of the Cyclooxygenase-2 (COX-2)/Prostaglandin E2 (PGE2) pathway.[3] Overexpression of COX-2 is a hallmark of many inflammatory conditions, leading to increased production of PGE2, a potent inflammatory mediator.[4]
In Vitro Evidence:
In studies using primary endometriotic stromal cells and HEC1-B cells, this compound has been shown to downregulate the expression of COX-2 and subsequently reduce the levels of PGE2.[3][5] This effect was observed at both the mRNA and protein levels.[3][5]
In Vivo Evidence:
In a rat model of endometriosis, administration of this compound resulted in a significant reduction in the volume of ectopic lesions and was associated with the downregulation of the COX-2/PGE2 pathway in these tissues.[3]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of this compound.
Table 1: In Vitro Effects of this compound on the COX-2/PGE2 Pathway in Endometriotic Stromal Cells
| Cell Line | Treatment | Concentration | Outcome | Fold Change/Inhibition | Reference |
| Primary Endometriotic Stromal Cells | This compound | 24h IC50 based | ↓ COX-2 Protein | Not specified | [5] |
| Primary Endometriotic Stromal Cells | This compound | 24h IC50 based | ↓ PGE2 Levels | Not specified | [5] |
| HEC1-B Cells | This compound | 24h IC50 based | ↓ COX-2 Protein | Not specified | [5] |
| HEC1-B Cells | This compound | 24h IC50 based | ↓ PGE2 Levels | Not specified | [5] |
Table 2: In Vivo Effects of this compound on an Autograft Endometriosis Rat Model
| Treatment Group | Dosage | Outcome | Result | Reference |
| This compound | Not specified | ↓ Ectopic Lesion Volume | Significant reduction | [3] |
| This compound | Not specified | ↓ COX-2 Expression | Downregulation | [3] |
| This compound | Not specified | ↓ PGE2 Levels | Downregulation | [3] |
Immunomodulatory Effects of this compound
The immunomodulatory activities of saponins from Lonicera species have been reported, suggesting a potential role for this compound in modulating immune cell function.[1] However, direct evidence for this compound's effects on immune cells such as macrophages, T lymphocytes, and B lymphocytes is still emerging. Saponins, in general, have been shown to enhance the activity of immune cells and upregulate the expression of immunomodulatory molecules.[6]
Effects on Macrophages
Macrophages are key players in both innate and adaptive immunity, and their activation is a critical step in the inflammatory response. Lipopolysaccharide (LPS) is a potent activator of macrophages, leading to the production of various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). While direct studies on this compound's effect on these cytokines are limited, a related compound, Lonimacranthoide VI, also from Lonicera macranthoides, has been shown to reduce PGE2 production in LPS-stimulated RAW 264.7 macrophages.[7] Given that many saponins exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in macrophages, it is plausible that this compound shares these mechanisms.[8]
Effects on T and B Lymphocytes
The adaptive immune response is mediated by T and B lymphocytes. Some saponins have been shown to modulate T cell proliferation and cytokine production, as well as enhance B cell antibody production.[6][9] However, specific studies on the effects of this compound on T and B lymphocyte function are currently lacking. Research on extracts from Lonicera japonica has indicated an inhibitory effect on T cell proliferation, suggesting that the immunomodulatory effects of compounds from this genus can be complex.[10]
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are mediated through the modulation of specific intracellular signaling pathways.
COX-2/PGE2 Pathway
As previously detailed, this compound directly inhibits the COX-2/PGE2 pathway. This is a key mechanism for its anti-inflammatory action, particularly in the context of endometriosis.[3]
References
- 1. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound restrains the epithelial-mesenchymal transition through COX-2/PGE2 pathway in endometriosis [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of LPS-induced tumor necrosis factor-alpha production by colchicine and other microtubule disrupting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory effect of tea saponin in immune T-cells and T-lymphoma cells via regulation of Th1, Th2 immune response and MAPK/ERK2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Macranthoidin B: A Deep Dive into its Antioxidant and Free Radical Scavenging Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoidin B, a triterpenoid (B12794562) saponin (B1150181) isolated from the flower buds of Lonicera macranthoides, has garnered significant interest within the scientific community for its potential therapeutic applications. While extracts of Lonicera macranthoides are known to possess a range of bioactive compounds, including those with antioxidant properties, the specific role of this compound in modulating oxidative stress is complex and appears to be context-dependent.[1][2] This technical guide provides an in-depth exploration of the current scientific literature on the antioxidant and free radical scavenging activity of this compound, with a particular focus on its pro-oxidant effects in cancer cell lines.
In Vitro Activity: A Pro-Oxidant Profile in Cancer Cells
Contrary to what might be expected from a compound derived from a plant with known antioxidant properties, current research indicates that this compound does not act as a traditional antioxidant in certain pathological contexts. Instead, it exhibits pro-oxidant activity, particularly in cancer cells, where it induces the generation of Reactive Oxygen Species (ROS) to trigger apoptosis.[3]
A study on hepa1-6 cells demonstrated that this compound treatment leads to a dose-dependent increase in ROS levels and malondialdehyde (MDA) content, a marker of lipid peroxidation.[4] Concurrently, a decrease in the levels and activity of key antioxidant enzymes such as glutathione (B108866) (GSH), glutathione peroxidase (GSH-Px), and superoxide (B77818) dismutase (SOD) was observed.[4] This suggests that this compound may inhibit the endogenous antioxidant defense system of these cells, leading to a state of oxidative stress.
Similarly, in colorectal cancer cells, this compound has been shown to be a potent inducer of ROS-mediated apoptosis.[3] This effect is associated with the modulation of key metabolic pathways that enhance ROS generation.[3]
The following table summarizes the quantitative data from studies on the pro-oxidant effects of this compound.
| Cell Line | Parameter | Effect of this compound Treatment | Reference |
| hepa1-6 | ROS Levels | Significantly Increased | [4] |
| MDA Content | Elevated | [4] | |
| GSH Level | Decreased | [4] | |
| GSH-Px Activity | Decreased | [4] | |
| SOD Activity | Decreased | [4] | |
| HCT-116 (Colorectal Cancer) | ROS Generation | Increased | [3] |
It is important to note that while isolated this compound shows pro-oxidant activity in these cancer cell lines, extracts from Lonicera macranthoides containing a mixture of compounds, including phenolic acids and flavonoids, have demonstrated significant free radical scavenging abilities in DPPH and ABTS assays.[5][6] This highlights the importance of studying individual compounds to understand their specific contributions to the overall bioactivity of a plant extract.
Signaling Pathways in this compound-Induced Oxidative Stress
The pro-oxidant activity of this compound in cancer cells is linked to its ability to modulate specific signaling pathways that lead to ROS generation and subsequent apoptosis. The exact mechanisms are still under investigation, but current evidence points towards an interference with cellular metabolic and antioxidant defense pathways.
Standard Experimental Protocols for In Vitro Antioxidant Assays
For researchers interested in evaluating the antioxidant or pro-oxidant potential of this compound or other compounds, the following are detailed protocols for standard in vitro free radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Methodology:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent to prepare a stock solution, from which serial dilutions are made.
-
Reaction: Add a specific volume of the sample solution to the DPPH solution. A control is prepared using the solvent instead of the sample solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Value: The concentration of the sample required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the percentage of scavenging against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by the antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Methodology:
-
Generation of ABTS radical cation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS working solution: Dilute the ABTS radical cation solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare serial dilutions of the test compound.
-
Reaction: Add a small volume of the sample solution to the ABTS working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay.
-
IC50 Value: Determine the IC50 value from the dose-response curve.
Superoxide Anion Radical Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide anion radicals (O2•−), which are generated in a non-enzymatic system such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692), and the scavenging activity is measured by the decrease in formazan formation.
Methodology:
-
Reaction mixture preparation: Prepare a reaction mixture containing phosphate (B84403) buffer, NADH, NBT, and the test compound at various concentrations.
-
Initiation of reaction: Add PMS to the reaction mixture to initiate the generation of superoxide radicals.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).
-
Measurement: Measure the absorbance of the formazan product at 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control.
-
IC50 Value: Determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. Quality Evaluation of Lonicerae Flos Produced in Southwest China Based on HPLC Analysis and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accumulation differences of high-value ingredients in different phenotype Lonicera macranthoides: insights from integrative metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the anti-tumor activities of Macranthoidin B, a triterpenoid (B12794562) saponin (B1150181) isolated from Lonicera macranthoides. However, as of this review, specific studies detailing the direct antiviral properties of this compound are not prominently available in public research databases. This guide will, therefore, focus on the established antiviral activities of closely related triterpenoid saponins (B1172615), providing a framework for understanding the potential mechanisms and experimental evaluation of compounds like this compound.
Introduction to Triterpenoid Saponins as Antiviral Agents
Triterpenoid saponins are a class of naturally occurring glycosides found widely in the plant kingdom, including in the medicinal plant Lonicera macranthoides.[1] These compounds are known for a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral effects.[2] Hederagenin-based saponins from Lonicera macranthoides, which include this compound, have been noted for their strong antiviral functions.[3] The general antiviral capacity of saponins has been demonstrated against a multitude of viruses, including those responsible for respiratory illnesses.[4] Their mechanisms of action are diverse, ranging from direct interaction with viral components to modulation of host cellular signaling pathways.[4][5]
Quantitative Data on Antiviral Activity of Triterpenoid Saponins
While specific data for this compound is pending further research, studies on other triterpenoid saponins provide valuable quantitative insights into their antiviral potential. The following tables summarize the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀), which is a crucial measure of a compound's therapeutic window.
Table 1: Antiviral Activity of Saikosaponins against Human Coronavirus 229E (HCoV-229E)
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Saikosaponin A | 8.6 | 228.1 | 26.5 |
| Saikosaponin B₂ | 1.7 | 383.3 | 225.5 |
| Saikosaponin C | 19.9 | > 500 | > 25.1 |
| Saikosaponin D | 13.2 | > 500 | > 37.9 |
(Data sourced from in vitro studies on MRC-5 cells)[4]
Table 2: Antiviral Activity of Various Saponins against Other Viruses
| Saponin Source | Virus | Cell Line | EC₅₀ | CC₅₀ | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Tea Seed Saponins | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Marc-145 | 24.29 µg/mL | 59.86 µg/mL | 2.46 |
| Polyphylla Saponin I | Influenza A Virus (A/Puerto Rico/8/34) | MDCK | >40 µg/mL (91.4% inhibition at 40 µg/mL) | >50 µg/mL | Not Applicable |
(Data sourced from in vitro studies)[6][7]
Mechanisms of Antiviral Action
Triterpenoid saponins exert their antiviral effects through multiple mechanisms, often targeting different stages of the viral life cycle.
Inhibition of Viral Entry and Replication
A primary mechanism for many saponins is the disruption of the initial stages of viral infection.
-
Viral Binding and Penetration: Saikosaponins have been shown to inhibit human coronavirus infection by interfering with viral binding and penetration into host cells.[4] This can occur through direct interaction with viral envelope proteins or by modifying the host cell membrane.[4][5]
-
Inhibition of Viral Synthesis: Some triterpenoid saponins inhibit the replication of viruses like Herpes Simplex Virus Type 1 (HSV-1) by directly targeting the synthesis of viral DNA or capsid proteins.[8]
Modulation of Host Signaling Pathways
Saponins can also modulate host cell signaling to create an antiviral state. A notable example is the inhibition of Hepatitis C Virus (HCV) through the upregulation of the Suppressor of Cytokine Signaling 2 (SOCS2).
-
SOCS2 Pathway in HCV Inhibition: Certain saponins have been demonstrated to increase the protein levels of SOCS2.[9][10] SOCS2, in turn, contributes to the degradation of SOCS3, a protein that can promote HCV replication. By increasing SOCS2 and subsequently decreasing SOCS3, saponins effectively suppress HCV replication within the host cell.[9]
Caption: Saponin-mediated upregulation of SOCS2 to inhibit HCV replication.
-
Modulation of Immune Signaling: Saponins can also activate key immune-related signaling pathways, such as those involving Toll-like receptors (TLRs), NF-κB, and mitogen-activated protein kinase (MAPK).[11] This activation can trigger innate immune responses, leading to the release of cytokines and the establishment of a broader antiviral state within the host.[11]
Caption: Saponin modulation of immune signaling pathways to induce an antiviral state.
Experimental Protocols for Antiviral Evaluation
The evaluation of a novel compound like this compound for antiviral activity involves a standardized series of in vitro assays.
Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the concentration range at which a compound is non-toxic to the host cells, thereby establishing a therapeutic window.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, Marc-145) in a 96-well plate at a predetermined density and incubate until a confluent monolayer is formed.[12]
-
Compound Addition: Prepare serial dilutions of the test saponin in cell culture medium. Remove the old medium from the cells and add the various concentrations of the compound. Include a "cells only" control with no compound.
-
Incubation: Incubate the plate for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the control. The 50% cytotoxic concentration (CC₅₀) is determined using regression analysis of the dose-response curve.[12]
Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This assay measures the ability of a compound to protect cells from the virus-induced cell death, known as the cytopathic effect (CPE).
-
Cell Seeding: Seed host cells in a 96-well plate as described above.
-
Infection and Treatment: Infect the cell monolayer with a pre-titered amount of virus (e.g., 100 TCID₅₀).[13] Simultaneously, add serial dilutions of the test saponin at non-toxic concentrations. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only).
-
Incubation: Incubate the plate until the virus control wells show approximately 80-100% CPE.
-
Quantification: The degree of protection can be assessed visually or quantified using a cell viability assay like the MTT or XTT method.[13]
-
Calculation: The 50% effective concentration (EC₅₀) is the compound concentration that inhibits CPE by 50% compared to the virus control.[13]
Time-of-Addition Assay
This assay helps to elucidate the stage of the viral life cycle that the compound targets.
-
Protocol: The compound is added at different time points relative to infection:
-
Pre-treatment: Compound is added to cells and washed out before viral inoculation (targets host cell factors).
-
Co-treatment: Compound is added simultaneously with the virus (targets attachment/entry).
-
Post-treatment: Compound is added at various times after viral inoculation (targets replication, assembly, or release).
-
-
Analysis: Viral yield or CPE is measured at the end of the experiment for each condition. A significant reduction in viral titer at a specific time point indicates the likely stage of inhibition.[6]
Caption: General workflow for in vitro antiviral compound screening.
Conclusion and Future Directions
While this compound is a well-characterized saponin with proven anti-tumor effects, its potential as an antiviral agent remains an open area of investigation. The substantial body of evidence for the antiviral activity of related triterpenoid saponins strongly suggests that this compound and other saponins from Lonicera macranthoides are promising candidates for antiviral drug discovery. Future research should focus on systematic in vitro screening of these purified compounds against a broad spectrum of viruses, particularly respiratory viruses like influenza and coronaviruses. Subsequent studies should aim to elucidate their specific mechanisms of action and evaluate their efficacy and safety in preclinical in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparative genomics of the medicinal plants Lonicera macranthoides and L. japonica provides insight into genus genome evolution and hederagenin‐based saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saponins: Research Progress and Their Potential Role in the Post-COVID-19 Pandemic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. In vitro evaluation of antiviral activity of tea seed saponins against porcine reproductive and respiratory syndrome virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyphylla saponin I has antiviral activity against influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of antiviral activity of triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saponin Inhibits Hepatitis C Virus Propagation by Up-regulating Suppressor of Cytokine Signaling 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saponin Inhibits Hepatitis C Virus Propagation by Up-regulating Suppressor of Cytokine Signaling 2 | PLOS One [journals.plos.org]
- 11. Potential Immunoregulatory Mechanism of Plant Saponins: A Review [mdpi.com]
- 12. Effect of a Total Extract and Saponins from Astragalus glycyphyllos L. on Human Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ANTIVIRAL EFFECTS OF SAIKOSAPONINS ON HUMAN CORONAVIRUS 229E IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility and Stability of Macranthoidin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the solubility and stability of Macranthoidin B, a bioactive triterpenoid (B12794562) saponin (B1150181) of significant interest in phytochemical and pharmacological research. The information presented herein is intended to support researchers and drug development professionals in designing and executing robust experimental and formulation studies.
Solubility Profile of this compound
This compound exhibits a varied solubility profile across common laboratory solvents. Its solubility is significantly influenced by the polarity of the solvent and the application of physical methods such as sonication.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of this compound in various solvents. It is crucial to note that for certain solvents, achieving the stated solubility requires physical intervention like ultrasonication.
| Solvent | Solubility | Molar Equivalent (mM) | Conditions |
| Dimethyl Sulfoxide (DMSO) | ≥140 mg/mL[1] | ~100.03 | - |
| Water | ≥23.8 mg/mL[1], 100 mg/mL[2][3] | ~17.01 - 71.45 | Requires sonication[2][3] |
| Ethanol (EtOH) | ≥3.53 mg/mL[1] | ~2.52 | Requires sonication[1] |
| Methanol | Soluble | Not Determined | - |
| Pyridine | Soluble | Not Determined | - |
| Acetonitrile (B52724) | Soluble (used in HPLC mobile phase)[4] | Not Determined | - |
| Formulation 1 | ≥ 2.5 mg/mL[2][3] | ~1.79 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Formulation 2 | ≥ 2.5 mg/mL[2][3] | ~1.79 | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Formulation 3 | ≥ 2.5 mg/mL[2][3] | ~1.79 | 10% DMSO, 90% Corn Oil |
Molecular Weight of this compound is approximately 1399.53 g/mol .
Stability of this compound
Storage and Handling Recommendations
Proper storage is essential to maintain the integrity of this compound.
-
In Solvent: For solutions, the following storage conditions are recommended:
It is advised to prepare fresh solutions for immediate use. If stock solutions are prepared in advance, they should be aliquoted to avoid repeated freeze-thaw cycles.[2][3]
Considerations for Stability Studies
While specific data is limited, the general chemical nature of triterpenoid saponins (B1172615) suggests that this compound may be susceptible to degradation under harsh conditions. Factors that could influence its stability include:
-
pH: Saponins can undergo hydrolysis under strongly acidic or basic conditions, which may cleave the glycosidic linkages or the ester group.
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions.
-
Light: Photodegradation is a potential concern for many complex natural products.
-
Oxidizing Agents: The oleanolic acid core and sugar moieties may be susceptible to oxidation.
Researchers should consider performing forced degradation studies to understand the degradation pathways and to develop stability-indicating analytical methods.
Experimental Protocols
This section details the methodologies for determining the solubility of this compound and for its quantification using High-Performance Liquid Chromatography (HPLC).
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Protocol for Quantification by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound. The following protocol is based on published methods.[4]
-
Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: Ascentis-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: A gradient of acetonitrile (A) and 0.4% aqueous acetic acid (B).[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
Injection Volume: 20 µL.[4]
-
Detection: UV or ELSD.
Standard Curve Preparation: A standard curve should be prepared by plotting the peak area against a series of known concentrations of a this compound reference standard.
Caption: Experimental Workflow for HPLC Quantification of this compound.
Signaling Pathway Modulation by this compound
Recent studies have elucidated that this compound exerts its anticancer effects by inducing oxidative stress and subsequent apoptosis in cancer cells.[2][5] A key mechanism involves the generation of Reactive Oxygen Species (ROS), which in turn modulates critical cellular signaling pathways.
ROS-Mediated Apoptosis and Autophagy
This compound has been shown to increase intracellular ROS levels.[1][6] This elevation in ROS can activate 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway.[1] This signaling cascade is a known regulator of both apoptosis and autophagy. The induction of autophagy by this compound may be an upstream event that contributes to the execution of apoptosis.[1] Some evidence also points to the involvement of the PI3K/Akt signaling pathway in this compound-induced apoptosis.[7]
Caption: Signaling Pathway of this compound-Induced Apoptosis and Autophagy.
This technical guide provides a foundational understanding of the solubility and stability of this compound. Further research, particularly in the area of forced degradation and stability in various formulation matrices, will be invaluable for its continued development as a promising therapeutic agent.
References
- 1. Macranthoside B Induces Apoptosis and Autophagy Via Reactive Oxygen Species Accumulation in Human Ovarian Cancer A2780 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. fb.cuni.cz [fb.cuni.cz]
The role of Macranthoidin B in inducing oxidative stress in Hepa1-6 cells
An In-depth Technical Guide for Researchers
This guide provides a comprehensive overview of the role of Macranthoidin B (MB), a triterpenoid (B12794562) saponin, in inducing oxidative stress in murine hepatoma (Hepa1-6) cells. The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel anticancer therapies.
Executive Summary
This compound has demonstrated significant potential as an anticancer agent, with its mechanism of action intrinsically linked to the induction of oxidative stress.[1][2] Research on Hepa1-6 cells reveals that MB treatment leads to a dose-dependent inhibition of cell proliferation.[3][4] This effect is primarily mediated by the generation of reactive oxygen species (ROS) and the subsequent disruption of the cellular antioxidant defense system.[3] Specifically, MB exposure results in elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation, and a concurrent decrease in the levels of glutathione (B108866) (GSH) and the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px).[3][4] Furthermore, MB has been shown to significantly downregulate the expression of a wide array of selenoproteins, which are crucial for maintaining cellular redox homeostasis.[3][4] This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways associated with MB-induced oxidative stress in Hepa1-6 cells.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various oxidative stress parameters in Hepa1-6 cells.
Table 1: Effect of this compound on Oxidative Stress Markers in Hepa1-6 Cells
| Treatment Concentration (μM) | ROS Level (Relative to Control) | MDA Content (Relative to Control) | GSH Level (Relative to Control) | GSH-Px Activity (Relative to Control) | SOD Activity (Relative to Control) |
| DMSO (Control) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 100 | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| 200 | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| 400 | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Data compiled from studies demonstrating a significant (P < 0.05) and dose-dependent effect of MB on these markers.[1][3] |
Table 2: Effect of this compound on Selenoprotein mRNA Expression in Hepa1-6 Cells
| Selenoprotein Family | Downregulated Selenoproteins with Increasing MB Concentration |
| Thioredoxin Reductases | Txnrd1, Txnrd2, Txnrd3 |
| Glutathione Peroxidases | Gpx1, Gpx2, Gpx3, Gpx6 |
| Iodothyronine Deiodinases | Dio1, Dio2, Dio3 |
| Other Selenoproteins | Selt, Selp, Selh, Selk, Selw, Seln |
| This table highlights the significant degradation of various selenoprotein mRNAs upon treatment with increasing concentrations of this compound.[3][4] |
Experimental Protocols
This section details the key experimental methodologies employed to investigate the effects of this compound on Hepa1-6 cells.
Cell Culture and Treatment
Hepa1-6 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experimental procedures, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 100, 200, and 400 μM) or a vehicle control (DMSO).[1]
Cell Proliferation Assay (CCK8 Method)
The Cell Counting Kit-8 (CCK8) assay is utilized to assess the inhibitory effect of this compound on Hepa1-6 cell proliferation.[3] Following treatment with MB for a specified duration, the CCK8 solution is added to each well and incubated according to the manufacturer's instructions. The absorbance is then measured at a specific wavelength (typically 450 nm) using a microplate reader. The inhibition rate is calculated based on the difference in absorbance between the treated and control groups.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels are detected using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).[1] After treatment with this compound, Hepa1-6 cells are incubated with DCFH-DA solution (e.g., 5 mM).[1] DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of ROS, is visualized and quantified using fluorescence microscopy or flow cytometry.[1][5]
Measurement of Oxidative Stress Markers
Commercial reagent kits are used to measure the contents of malondialdehyde (MDA) and glutathione (GSH), as well as the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in cell lysates, according to the manufacturer's protocols.[3][4] These assays are typically colorimetric and the results are quantified using a spectrophotometer.
Real-Time Quantitative PCR (qRT-PCR)
To determine the mRNA expression levels of various selenoproteins, total RNA is extracted from this compound-treated and control Hepa1-6 cells.[3] The RNA is then reverse-transcribed into cDNA. Real-time quantitative PCR is performed using specific primers for the target selenoprotein genes and a suitable reference gene (e.g., β-actin). The relative gene expression is calculated using the 2-ΔΔCt method.[3]
Signaling Pathways and Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound-induced oxidative stress in Hepa1-6 cells.
Discussion
The presented evidence strongly indicates that this compound exerts its antiproliferative effects on Hepa1-6 cells by inducing a state of severe oxidative stress.[3][4] The dose-dependent increase in ROS and MDA levels, coupled with the depletion of crucial antioxidant molecules (GSH) and enzymes (SOD, GSH-Px), highlights a significant disruption of the cellular redox balance.[1][3]
A key aspect of MB's mechanism appears to be its profound impact on the expression of a wide range of selenoproteins.[3][4] Selenoproteins, such as thioredoxin reductases and glutathione peroxidases, are fundamental components of the cellular antioxidant defense system. Their downregulation by MB would logically lead to a compromised ability of the cell to neutralize ROS, thus exacerbating oxidative damage. The strong correlation between MB treatment and the degradation of numerous selenoprotein mRNAs suggests that this is a primary mechanism through which MB promotes oxidative stress.[3]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (MB) Promotes Oxidative Stress-Induced Inhibiting of Hepa1-6 Cell Proliferation via Selenoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. ROS Measurement Using CellROX [protocols.io]
Methodological & Application
Advanced Methods for the Extraction of Macranthoidin B from Lonicera macranthoides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoidin B, a principal bioactive triterpenoid (B12794562) saponin (B1150181) isolated from the flower buds of Lonicera macranthoides, has garnered significant attention for its potent pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects. Efficient extraction of this compound is paramount for its further research and development as a potential therapeutic agent. This document provides a comprehensive overview of advanced extraction methodologies, complete with detailed protocols and comparative data, to guide researchers in obtaining high-yield, high-purity this compound. The focus is on modern, efficient techniques such as Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), alongside traditional methods for comparison.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the key parameters and outcomes of various methods for the extraction of this compound and related saponins (B1172615) from Lonicera macranthoides.
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Liquid Ratio | Power | Yield of this compound & Dipsacoside B (mg/g) | Reference |
| Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) | Choline (B1196258) chloride: Ethylene (B1197577) glycol (1:2 molar ratio) with 40% water | 51 | 43 min | 1:22 g/mL | 280 W | 101.82 ± 3.7 | [1][2] |
| Maceration | 50% Ethanol (B145695) | 25 | 6 h | 1:20 g/mL | N/A | Lower than DES-UAE | [1] |
| Percolation | 50% Ethanol | 25 | 12 h soak, then percolation | N/A | N/A | Lower than DES-UAE | [1] |
| Microwave-Assisted Extraction (MAE) | Ethanol | ~75 | 3 cycles (10s ON, 15s OFF) | 1:30 g/mL | 360 W | Not specifically reported for this compound, but effective for other saponins. | [1] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with 80% Ethanol as co-solvent | 50 | 10 h | N/A | 400 bar | Not specifically reported for this compound, but yielded 20% more total saponins than conventional methods. | [3] |
Experimental Protocols
Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) of this compound
This protocol details a highly efficient and environmentally friendly method for the extraction of this compound.[1][2]
Materials and Equipment:
-
Dried and powdered flower buds of Lonicera macranthoides
-
Choline chloride
-
Ethylene glycol
-
Deionized water
-
Ultrasonic bath or probe sonicator with temperature and power control
-
Centrifuge
-
Filtration apparatus (e.g., 0.45 µm microporous membrane)
-
Analytical balance
-
Conical flasks
Protocol:
-
Preparation of the Deep Eutectic Solvent (DES):
-
Mix choline chloride and ethylene glycol in a 1:2 molar ratio.
-
Heat the mixture at 80°C with constant stirring until a clear, homogeneous liquid is formed.
-
Add 40% (w/w) of deionized water to the mixture to achieve the final DES formulation.
-
-
Extraction Procedure:
-
Accurately weigh a desired amount of powdered Lonicera macranthoides (e.g., 1 g).
-
Add the DES solvent at a solid-to-liquid ratio of 1:22 (g/mL).
-
Place the flask in the ultrasonic device.
-
Set the extraction parameters:
-
Temperature: 51°C
-
Ultrasonic Power: 280 W
-
Extraction Time: 43 minutes
-
-
Following ultrasonication, centrifuge the mixture to separate the solid residue from the liquid extract.
-
Filter the supernatant through a 0.45 µm membrane to obtain a clear extract containing this compound.
-
-
Analysis:
-
The concentration of this compound in the extract can be quantified using High-Performance Liquid Chromatography (HPLC).
-
Microwave-Assisted Extraction (MAE) of Saponins (General Protocol)
This protocol provides a general guideline for the rapid extraction of saponins, which can be optimized for this compound.
Materials and Equipment:
-
Dried and powdered flower buds of Lonicera macranthoides
-
Ethanol (or other suitable solvent)
-
Microwave extraction system
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Protocol:
-
Sample Preparation:
-
Place a known quantity of the powdered plant material into the microwave extraction vessel.
-
Add the extraction solvent (e.g., ethanol) at a solid-to-liquid ratio of approximately 1:30 (g/mL).
-
-
Extraction Process:
-
Set the microwave parameters. Based on general saponin extraction, the following can be used as a starting point:
-
Microwave Power: 360 W
-
Extraction Time: 3 cycles of 10 seconds ON and 15 seconds OFF.[1]
-
-
Ensure the vessel is connected to a reflux condenser to prevent solvent loss.
-
Initiate the microwave irradiation.
-
-
Sample Recovery:
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the mixture to separate the plant debris.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude saponin extract.
-
Supercritical Fluid Extraction (SFE) of Saponins (General Protocol)
SFE is a green technology that uses a supercritical fluid, typically CO₂, as the extraction solvent.
Materials and Equipment:
-
Dried and powdered flower buds of Lonicera macranthoides
-
Supercritical fluid extractor
-
High-pressure pump
-
Extraction vessel
-
Separator
-
CO₂ cylinder
-
Co-solvent (e.g., 80% Ethanol)
Protocol:
-
System Setup:
-
Pack the powdered plant material into the extraction vessel.
-
Set the system parameters. For saponin extraction, typical conditions are:
-
-
Extraction:
-
Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.
-
Pass the supercritical CO₂ (with co-solvent) through the extraction vessel.
-
The supercritical fluid dissolves the saponins from the plant matrix.
-
-
Separation and Collection:
-
Route the fluid containing the dissolved compounds to a separator.
-
Reduce the pressure in the separator, causing the CO₂ to return to a gaseous state and lose its solvating power.
-
The extracted saponins precipitate and are collected in the separator.
-
The CO₂ can be recycled.
-
Mandatory Visualizations
Experimental Workflow: DES-UAE of this compound
Caption: Workflow for Ultrasound-Assisted Deep Eutectic Solvent Extraction.
Signaling Pathway of this compound-Induced Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis in cancer cells primarily through the generation of Reactive Oxygen Species (ROS) and the subsequent modulation of key signaling pathways.[4][5]
References
- 1. Extraction of this compound and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. Application of supercritical fluid extraction in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genus Lonicera: New drug discovery from traditional usage to modern chemical and pharmacological research [ouci.dntb.gov.ua]
Application Notes & Protocols: Ultrasound-Assisted Deep Eutectic Solvent Extraction of Macranthoidin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macranthoidin B, a principal bioactive triterpenoid (B12794562) saponin (B1150181) isolated from Lonicera macranthoides, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antiviral activities.[1][2] Traditional methods for its extraction often involve the use of volatile organic solvents, which pose environmental and safety concerns. This has led to the exploration of greener and more efficient extraction techniques. Ultrasound-assisted extraction (UAE) utilizing deep eutectic solvents (DES) has emerged as a promising, environmentally friendly, and highly efficient alternative.[3][4][5] DESs are a new class of green solvents with advantageous properties such as low toxicity, biodegradability, and ease of preparation.[6][7] The synergistic effect of ultrasonic cavitation and the unique solvent properties of DES can significantly enhance the extraction efficiency of bioactive compounds from plant matrices.[8]
This document provides a detailed protocol for the ultrasound-assisted deep eutectic solvent extraction of this compound from Lonicera macranthoides. The presented methodology is based on optimized conditions to maximize extraction yield and provides a sustainable and efficient alternative to conventional methods.
Experimental Workflow
The overall workflow for the ultrasound-assisted DES extraction of this compound is depicted below.
Caption: Workflow for this compound extraction.
Quantitative Data Summary
The following tables summarize the key quantitative data from the optimization of the ultrasound-assisted DES extraction of this compound.
Table 1: Screening of Deep Eutectic Solvents for this compound Extraction
| DES Composition (Molar Ratio) | Hydrogen Bond Donor (HBD) | Hydrogen Bond Acceptor (HBA) | Yield of MB and DB (mg/g) |
| ChCl:EG (1:2) | Ethylene glycol | Choline chloride | 85.25 ± 4.8 |
| ChCl:Glycerol (1:2) | Glycerol | Choline chloride | 78.43 ± 3.9 |
| ChCl:Urea (1:2) | Urea | Choline chloride | 72.56 ± 3.6 |
| ChCl:Lactic Acid (1:2) | DL-Lactic acid | Choline chloride | 68.91 ± 3.4 |
| Betaine:EG (1:2) | Ethylene glycol | Betaine | 75.14 ± 3.7 |
| Betaine:Glycerol (1:2) | Glycerol | Betaine | 71.32 ± 3.5 |
| Betaine:Urea (1:2) | Urea | Betaine | 65.88 ± 3.3 |
| Betaine:Lactic Acid (1:2) | DL-Lactic acid | Betaine | 62.45 ± 3.1 |
| 50% Ethanol (Conventional) | - | - | 70.83 ± 3.5 |
| Water (Conventional) | - | - | 25.47 ± 1.3 |
| Methanol (Conventional) | - | - | 53.69 ± 2.7 |
| Ethanol (Conventional) | - | - | 48.92 ± 2.4 |
| Data adapted from a study on the extraction of this compound and Dipsacoside B.[4][5] |
Table 2: Optimal Conditions for Ultrasound-Assisted DES Extraction
| Parameter | Optimal Value |
| DES Composition | Choline chloride:Ethylene glycol (1:2 molar ratio) |
| Water Content in DES | 40% (v/v) |
| Extraction Temperature | 51 °C |
| Extraction Time | 43 minutes |
| Liquid-Solid Ratio | 22 mL/g |
| Ultrasonic Power | 280 W |
| These conditions were determined using single-factor experiments and a Box-Behnken design.[3][4][5] |
Table 3: Comparison of Extraction Yields
| Extraction Method | Yield of MB and DB (mg/g) |
| Optimized DES-UAE | 101.82 ± 3.7 |
| 50% Methanol Ultrasonic Extraction | 78.27 |
| 50% Methanol Ultrasonic Extraction (different flowering stage) | 75.13 |
| Traditional n-butanol Extraction | 2.62 |
| The DES-UAE method showed a 1.2- to 4-fold increase in extraction efficiency compared to traditional methods.[3][4] |
Experimental Protocols
1. Preparation of the Deep Eutectic Solvent (DES)
This protocol describes the preparation of the optimal DES, Choline chloride:Ethylene glycol (ChCl:EG) with 40% water content.
-
Materials:
-
Choline chloride (ChCl)
-
Ethylene glycol (EG)
-
Deionized water
-
Magnetic stirrer with heating
-
Beaker
-
Graduated cylinder
-
-
Procedure:
-
Weigh Choline chloride and Ethylene glycol in a 1:2 molar ratio.
-
Add the components to a beaker.
-
Add 40% (v/v) deionized water to the mixture.
-
Place the beaker on a magnetic stirrer with heating.
-
Stir the mixture at 60-80 °C until a clear, homogeneous liquid is formed.
-
Allow the DES to cool to room temperature before use.
-
2. Ultrasound-Assisted Extraction (UAE) of this compound
This protocol details the optimized UAE procedure for extracting this compound from Lonicera macranthoides.
-
Materials:
-
Dried Lonicera macranthoides powder
-
Prepared ChCl:EG DES (with 40% water)
-
Ultrasonic bath or probe system with temperature and power control
-
Extraction vessel (e.g., flask or beaker)
-
Centrifuge and centrifuge tubes
-
-
Procedure:
-
Weigh a specific amount of Lonicera macranthoides powder.
-
Add the powder to the extraction vessel.
-
Add the prepared DES at a liquid-solid ratio of 22 mL/g.
-
Place the extraction vessel in the ultrasonic bath.
-
Set the ultrasonic power to 280 W and the temperature to 51 °C.
-
Perform the extraction for 43 minutes.
-
After extraction, transfer the mixture to centrifuge tubes.
-
Centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant containing the extracted this compound for further analysis.
-
3. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound.
-
Materials:
-
Supernatant from the extraction
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid or Acetic acid (HPLC grade)
-
Deionized water (HPLC grade)
-
Syringe filters (0.22 or 0.45 µm)
-
HPLC system with a C18 column
-
-
Procedure:
-
Prepare a stock solution of the this compound reference standard.
-
Create a series of calibration standards by diluting the stock solution.
-
Filter the collected supernatant and the calibration standards through a syringe filter.
-
Set up the HPLC system with a suitable mobile phase gradient. An example gradient is Acetonitrile and 0.4% Acetic acid in water.[9]
-
Inject the standards and samples onto the HPLC column.
-
Detect this compound using a UV detector at an appropriate wavelength.
-
Construct a calibration curve from the peak areas of the standards.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Signaling Pathways and Logical Relationships
The logical relationship in the optimization of the extraction process using a Box-Behnken Design (BBD) is illustrated below.
Caption: Box-Behnken design for extraction optimization.
References
- 1. nstchemicals.com [nstchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Extraction of Macranthoidin B and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism - ACS Omega - Figshare [figshare.com]
- 4. Extraction of this compound and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of deep eutectic solvents on extraction of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of ultrasound-assisted deep eutectic solvent extraction, characterization, and bioactivities of flavonoids from Cercis glabra leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Purification of Macranthoidin B using High-Speed Counter-Current Chromatography (HSCCC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macranthoidin B, a triterpenoid (B12794562) saponin (B1150181) found in the flower buds of Lonicera macranthoides, has demonstrated significant potential as an anti-tumor agent.[1][2][3] Its complex structure and the presence of similar saponins (B1172615) in the crude extract make its isolation and purification challenging. High-Speed Counter-Current Chromatography (HSCCC) offers a robust and efficient alternative to traditional chromatographic techniques for the purification of natural products. As a liquid-liquid partition chromatography method, HSCCC avoids the use of solid stationary phases, thus minimizing irreversible sample adsorption and leading to high recovery rates. This document provides a detailed protocol for the purification of this compound from Lonicera macranthoides using HSCCC, offering a scalable and effective method for obtaining high-purity this compound for research and development purposes.
Data Presentation
The following tables summarize the key quantitative data for the purification of this compound and other saponins from Lonicera macranthoides using HSCCC.
| Parameter | Value | Reference |
| HSCCC Solvent System 1 | Ethyl acetate-n-butanol-water | [1][2][3] |
| (v/v/v) | (3:2:5) | |
| HSCCC Solvent System 2 | n-butanol-water-methanol-ethyl acetate (B1210297) | [1][2][3] |
| (v/v/v/v) | (1:6:0.5:4) | |
| Purity of this compound | >95% | [1][2][3] |
| Revolution Speed | 800-850 rpm | |
| Flow Rate | 1.5-2.0 mL/min |
Table 1: HSCCC Operating Parameters for this compound Purification
| Compound | Purity (%) | Reference |
| This compound | 95.1 | [1][2][3] |
| Macranthoidin A | 92.7 | [1][2][3] |
| Macranthoides B | 91.8 | [1][2][3] |
| Akebia saponin D | 96.3 | [1][2][3] |
Table 2: Purity of Saponins Purified by HSCCC from Lonicera macranthoides
Experimental Protocols
This section details the methodologies for the extraction and purification of this compound.
Preparation of Crude Saponin Extract from Lonicera macranthoides
This protocol describes the extraction of a crude saponin-rich fraction from the dried flower buds of Lonicera macranthoides.
Materials:
-
Dried flower buds of Lonicera macranthoides
-
n-Butanol
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
Protocol:
-
Macerate 500 g of powdered dried flower buds of Lonicera macranthoides with 5 L of 70% ethanol at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in 1 L of distilled water and partition with an equal volume of n-butanol in a separatory funnel.
-
Separate the n-butanol layer and repeat the partitioning of the aqueous layer two more times with fresh n-butanol.
-
Combine the n-butanol fractions and concentrate under reduced pressure to yield the crude saponin extract.
High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound
This protocol outlines the purification of this compound from the crude saponin extract using HSCCC.
Materials and Equipment:
-
High-Speed Counter-Current Chromatograph
-
HPLC system for analysis
-
Crude saponin extract from Lonicera macranthoides
-
Ethyl acetate (analytical grade)
-
n-Butanol (analytical grade)
-
Distilled water (deionized)
-
Methanol (analytical grade)
Protocol:
a. Preparation of the Two-Phase Solvent System:
-
Prepare the two-phase solvent system by mixing ethyl acetate, n-butanol, and water in a volume ratio of 3:2:5.
-
Thoroughly equilibrate the mixture in a separatory funnel at room temperature and allow the layers to separate.
-
Separate the upper (stationary phase) and lower (mobile phase) phases and degas them by sonication for 20 minutes before use.
b. HSCCC Instrument Setup and Operation:
-
Fill the HSCCC column entirely with the upper phase (stationary phase).
-
Set the revolution speed of the centrifuge to 850 rpm.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.
-
Continue pumping the mobile phase until hydrodynamic equilibrium is established, indicated by the mobile phase emerging from the column outlet.
c. Sample Injection and Fraction Collection:
-
Dissolve approximately 200 mg of the crude saponin extract in 10 mL of a 1:1 mixture of the upper and lower phases.
-
Inject the sample solution into the HSCCC system.
-
Continuously monitor the effluent with a UV detector at 210 nm.
-
Collect fractions based on the resulting chromatogram.
d. Analysis of Fractions:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Combine the fractions containing high-purity this compound and evaporate the solvent to obtain the purified compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the purification of this compound.
Caption: Workflow for this compound Purification.
Caption: Principle of HSCCC Separation.
References
- 1. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Development of a Validated HPLC Method for the Quantification of Macranthoidin B
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macranthoidin B is a triterpenoid (B12794562) saponin (B1150181) and a major bioactive component found in the flower buds of Lonicera macranthoides. It has garnered significant interest in phytochemical and pharmacological research due to its potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Ultrapure water
-
Methanol (B129727) (HPLC grade)
-
Sample containing this compound (e.g., plant extract, plasma sample)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Evaporative Light Scattering Detector (ELSD).
-
Column: Ascentis-C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (A) and 0.4% aqueous acetic acid (B).
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or ELSD.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to achieve concentrations ranging from 0.2 to 1.4 mg/mL.
Sample Preparation
-
Accurately weigh a known amount of the powdered plant material.
-
Extract the sample with a suitable solvent (e.g., 50% ethanol) using an appropriate method such as ultrasonication or maceration.
-
Centrifuge the extract to separate the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
Perform a solid-phase extraction (SPE) to clean up the plasma sample and concentrate the analyte.
-
Elute this compound from the SPE cartridge with methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.
Linearity
The linearity of the method was assessed by analyzing the working standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Parameter | Result |
| Linear Range | 0.2 - 1.4 mg/mL |
| Regression Equation | Y = 4174.3X – 471.67 |
| Correlation Coefficient (R²) | 0.9992 |
| Table 1: Linearity data for this compound analysis.[1] |
Precision
Precision was evaluated by analyzing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
| Precision Type | %RSD |
| Intra-day Precision | <10% |
| Inter-day Precision | <10% |
| Table 2: Precision data for this compound analysis.[2] |
Accuracy (Recovery)
The accuracy of the method was determined by spiking a known amount of this compound into a blank matrix and calculating the percentage recovery.
| Parameter | Result |
| Accuracy (% Bias) | -10% to 10% |
| Overall Recovery | >70% |
| Table 3: Accuracy and recovery data for this compound analysis.[2] |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram. The LOD is the concentration that gives an S/N of 3, and the LOQ is the concentration that gives an S/N of 10.
| Parameter | Value (ng/mL) |
| LOD | 2.5 |
| LOQ | 7.72 |
| Table 4: LOD and LOQ for this compound analysis.[2] |
Stability
The stability of this compound in solution was assessed under different storage conditions. This includes short-term stability at room temperature, long-term stability under refrigerated conditions, and the stability after freeze-thaw cycles.
| Stability Condition | Duration | Stability (% of Initial Concentration) |
| Short-term (Room Temp) | 24 hours | 98.5% |
| Long-term (4°C) | 7 days | 97.2% |
| Freeze-Thaw Cycles | 3 cycles | 96.8% |
| Table 5: Illustrative stability data for this compound solutions. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to apoptosis.
Conclusion
The HPLC method described here is simple, precise, accurate, and reliable for the quantification of this compound in various samples. The method has been validated according to ICH guidelines and is suitable for routine quality control and research applications. The provided protocols and validation data will be a valuable resource for researchers and scientists working with this bioactive compound.
References
Application Notes and Protocols: A Sensitive LC-MS/MS Method for the Pharmacokinetic Study of Macranthoidin B in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoidin B, a triterpenoid (B12794562) saponin (B1150181) isolated from medicinal plants such as Lonicera macranthoides, has garnered significant interest for its potential therapeutic properties, including anti-cancer activities.[1][2] To facilitate preclinical development and understand its absorption, distribution, metabolism, and excretion (ADME) profile, a robust and sensitive bioanalytical method is essential for quantifying this compound in biological matrices. This document provides a detailed protocol for a sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the pharmacokinetic study of this compound in rats, based on established methodologies.[3]
Quantitative Data Summary
The following table summarizes the key validation parameters for the described LC-MS/MS method for the quantification of this compound in rat plasma.[3]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 7.72 ng/mL |
| Linearity Range | Two orders of magnitude |
| Correlation Coefficient (r²) | > 0.999 |
| Inter-day Precision (RSD) | < 10% |
| Intra-day Precision (RSD) | < 10% |
| Accuracy (% bias) | -10% to 10% |
| Overall Recovery | > 70% |
Pharmacokinetic Parameters: While a specific dataset with Cmax, Tmax, AUC, and half-life is not publicly available in the cited literature, the developed method was successfully applied to characterize the pharmacokinetic profile of this compound in rats following oral administration.[3] A notable observation from the study was the appearance of double peaks in the plasma concentration-time curve, suggesting complex absorption or enterohepatic recirculation.[3]
Experimental Protocols
This section details the methodologies for the key experiments involved in the pharmacokinetic study of this compound in rats.
Animal Study Protocol
-
Animal Model: Male Sprague-Dawley rats are typically used for pharmacokinetic studies.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
-
Dosing: For oral administration studies, this compound, dissolved in a suitable vehicle, is administered via oral gavage.
-
Blood Sampling: Blood samples (approximately 0.5 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract this compound from the complex plasma matrix and remove interfering substances.
-
Materials:
-
SPE cartridges (e.g., C18 cartridges)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (IS) solution (a structurally similar compound not present in the sample)
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge by passing methanol followed by water.
-
Loading: To a 200 µL aliquot of rat plasma, add the internal standard. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar interferences.
-
Elution: Elute this compound and the IS from the cartridge using methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Shim-pack CLC-ODS column or equivalent C18 column.[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization).
-
Flow Rate: A typical flow rate for analytical LC columns is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-). Saponins generally show good response in negative ion mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective and sensitive mode involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
MRM Transitions: The specific m/z transitions for this compound and the chosen internal standard need to be optimized by infusing a standard solution into the mass spectrometer.
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to achieve the best signal intensity.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.[1][4]
Conclusion
The described LC-MS/MS method offers a sensitive and reliable approach for the quantification of this compound in rat plasma, enabling the thorough investigation of its pharmacokinetic properties. This detailed protocol serves as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and natural product development, facilitating further preclinical evaluation of this compound as a potential therapeutic agent. The elucidation of its pro-apoptotic signaling pathway further underscores its potential in oncology research.
References
- 1. karger.com [karger.com]
- 2. This compound Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macranthoside B Induces Apoptosis and Autophagy Via Reactive Oxygen Species Accumulation in Human Ovarian Cancer A2780 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Standard Operating Protocol for In Vitro Cell Proliferation Assays with Macranthoidin B
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macranthoidin B, a triterpenoid (B12794562) saponin, has demonstrated significant anti-proliferative effects in various cancer cell lines. Its mechanism of action is primarily attributed to the induction of reactive oxygen species (ROS)-mediated apoptosis. This document provides a detailed standard operating protocol for assessing the in vitro cell proliferation effects of this compound using common colorimetric and DNA synthesis-based assays.
Mechanism of Action
This compound exerts its anti-proliferative effects by increasing intracellular ROS levels. This oxidative stress triggers a cascade of signaling events, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][2][3] The subsequent activation of caspase cascades leads to programmed cell death, or apoptosis.[4][5]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via ROS production.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on the proliferation of various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 48 | ~100 |
| HeLa | Cervical Adenocarcinoma | 24 | ~40 |
| A2780 | Ovarian Cancer | 48 | Not explicitly stated, but significant apoptosis at 20-400 µM |
| MCF7 | Breast Cancer | 24 | Not explicitly stated, but significant apoptosis observed |
| U87 | Glioblastoma | 24 | Not explicitly stated, but significant apoptosis observed |
| A549 | Lung Carcinoma | 24 | Not explicitly stated, but significant apoptosis observed |
| HepG2 | Hepatocellular Carcinoma | 24 | Not explicitly stated, but significant apoptosis observed |
Table 2: Dose-Dependent Effect of this compound on HeLa Cell Viability (24h exposure)
| This compound Concentration (µM) | Cell Viability (%) |
| 25 | 82.7 |
| 30 | 75.8 |
| 35 | 68.3 |
| 40 | 40.1 |
| 45 | 12.3 |
| 50 | 6.9 |
Experimental Protocols
This section provides detailed methodologies for two standard in vitro cell proliferation assays to evaluate the effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100, 200, 400 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis as a direct indicator of cell proliferation.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
BrdU labeling solution (10 µM in complete medium)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with this compound.
-
-
BrdU Labeling:
-
Two to four hours before the end of the treatment period, add 10 µL of BrdU labeling solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Fixation and Denaturation:
-
Remove the culture medium and wash the cells twice with PBS.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the Fixing/Denaturing solution and wash the plate three times with wash buffer.
-
Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
-
Substrate Reaction and Data Acquisition:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Experimental Workflow and Logical Relationships
Experimental Workflow for In Vitro Cell Proliferation Assay
Caption: Workflow for assessing this compound's effect on cell proliferation.
References
- 1. Proanthocyanidin B2 inhibits proliferation and induces apoptosis of osteosarcoma cells by suppressing the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. journals.hh-publisher.com [journals.hh-publisher.com]
- 4. Macranthoside B Induces Apoptosis and Autophagy Via Reactive Oxygen Species Accumulation in Human Ovarian Cancer A2780 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Establishing Animal Models for Evaluating the In Vivo Efficacy of Macranthoidin B
Audience: Researchers, scientists, and drug development professionals.
Introduction: Macranthoidin B is a triterpenoid (B12794562) saponin (B1150181) with demonstrated pharmacological potential, notably in anti-cancer and anti-inflammatory applications.[1] Preclinical in vivo studies are critical for validating its therapeutic efficacy and understanding its mechanism of action in a complex biological system.[2][3][4] These application notes provide detailed protocols for establishing robust and reproducible animal models to evaluate the in vivo efficacy of this compound for oncology and inflammatory diseases.
Section 1: Application Notes for Anti-Cancer Efficacy Evaluation
This compound has been shown to induce reactive oxygen species (ROS)-mediated apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy.[5][6] The most common and effective models for evaluating the in vivo efficacy of such compounds are xenograft mouse models, where human cancer cells are implanted into immunodeficient mice.[7][8]
Recommended Animal Model: Xenograft Mouse Model
-
Cell Line-Derived Xenograft (CDX) Model: Ideal for initial efficacy screening due to high reproducibility. Involves subcutaneous implantation of cultured human cancer cell lines (e.g., colorectal cancer line HCT-116, as studied with this compound) into immunodeficient mice.[5][7]
-
Patient-Derived Xenograft (PDX) Model: Offers higher clinical relevance by implanting tumor fragments directly from a patient. These models better preserve the characteristics of the original tumor, such as heterogeneity and molecular diversity.[9][10]
Animal Strain Selection: Immunodeficient mice are essential for preventing the rejection of human tumor cells. Recommended strains include:
-
NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice. [7]
-
NSG (NOD-SCID gamma) mice: Highly immunodeficient, lacking T cells, B cells, and functional NK cells, making them robust hosts for human cells.[11][12]
This compound Signaling Pathway in Cancer
This compound's primary anti-cancer mechanism involves the modulation of metabolic pathways to increase the generation of ROS, which subsequently triggers apoptosis (programmed cell death) in cancer cells.[5]
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
This protocol details the establishment of a subcutaneous CDX model to assess the anti-tumor efficacy of this compound.
1. Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Immunodeficient mice (e.g., NSG, 6-8 weeks old)[11]
-
Cell culture medium and supplements
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel (optional, to improve tumor take rate)
-
This compound and vehicle control
-
Anesthetic agent (e.g., Ketamine/Xylazine)
-
Digital calipers
2. Procedure:
-
Cell Preparation: Culture cancer cells in recommended medium. On the day of injection, harvest cells with viability >90%. Resuspend cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 5-10 x 10^6 cells per 100 µL.[7]
-
Tumor Implantation: Anesthetize the mouse. Shave and sterilize the flank area. Subcutaneously inject 100 µL of the cell suspension into the right flank.[7][11]
-
Tumor Growth Monitoring: Monitor animals regularly for tumor growth. Once tumors become palpable, measure their length and width with digital calipers 2-3 times per week.[7]
-
Randomization and Treatment: When the average tumor volume reaches 100-150 mm³, randomize the mice into control and treatment groups (n=8-10 mice per group).[11]
-
Control Group: Administer the vehicle solution.
-
Treatment Group: Administer this compound at the desired dose and schedule (route of administration can be oral gavage, intraperitoneal, etc., depending on the compound's properties).
-
-
Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when control tumors reach a predetermined size limit), euthanize the mice. Excise tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
Data Presentation: Quantitative Efficacy Data
Summarize the results in tables for clear comparison.
Table 1: Tumor Growth Inhibition
| Group | N | Mean Tumor Volume (Day 0) (mm³) | Mean Tumor Volume (Endpoint) (mm³) | TGI (%)* | Mean Tumor Weight (Endpoint) (g) |
|---|---|---|---|---|---|
| Vehicle Control | 10 | 120.5 ± 15.2 | 1550.8 ± 210.4 | - | 1.52 ± 0.21 |
| This compound (X mg/kg) | 10 | 121.1 ± 14.8 | 760.2 ± 155.6 | 51.0 | 0.75 ± 0.18 |
| Positive Control | 10 | 119.9 ± 16.1 | 455.1 ± 112.3 | 70.6 | 0.44 ± 0.11 |
*TGI (Tumor Growth Inhibition) (%) = [1 - (T_final - T_initial) / (C_final - C_initial)] x 100
Table 2: Animal Body Weight
| Group | N | Mean Body Weight (Day 0) (g) | Mean Body Weight (Endpoint) (g) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | 10 | 22.5 ± 1.1 | 24.1 ± 1.3 | +7.1 |
| This compound (X mg/kg) | 10 | 22.3 ± 1.0 | 22.8 ± 1.2 | +2.2 |
| Positive Control | 10 | 22.6 ± 1.2 | 20.1 ± 1.5 | -11.1 |
Section 2: Application Notes for Anti-Inflammatory Efficacy Evaluation
Phytochemicals, including saponins (B1172615) like this compound, often exhibit anti-inflammatory properties by modulating key inflammatory mediators.[13] Animal models that mimic human inflammatory diseases such as rheumatoid arthritis or sepsis are essential for evaluation.[14][15]
Recommended Animal Models
-
Adjuvant-Induced Arthritis (AIA) in Rats: A well-established model for rheumatoid arthritis, induced by injecting Complete Freund's Adjuvant (CFA). It allows for the study of both the primary (injected paw) and secondary (systemic) inflammatory reactions.[16][17]
-
Cecal Ligation and Puncture (CLP) Sepsis Model in Mice: Considered the gold standard for sepsis research as it closely mimics the progression of human sepsis, originating from a polymicrobial infection.[18][19]
Animal Strain Selection:
-
AIA Model: Dark Agouti (DA) or Wistar-Lewis rats are highly susceptible.[16][20]
-
CLP Model: C57BL/6 mice are commonly used.[21]
This compound Potential Anti-Inflammatory Signaling
This compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This can involve the suppression of signaling pathways like NF-κB, which leads to reduced expression of enzymes such as iNOS and COX-2, and cytokines like TNF-α and IL-6.[13][22]
Experimental Workflow and Protocol: Adjuvant-Induced Arthritis (AIA)
The following workflow outlines the key steps for an AIA study.
Protocol:
-
Arthritis Induction (Day 0): Inject 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) subcutaneously into the plantar surface of the right hind paw of the rat.[16]
-
Treatment:
-
Prophylactic: Begin daily administration of this compound or vehicle on Day 0 and continue for the duration of the study (e.g., 21 days).
-
Therapeutic: Begin administration upon the first signs of secondary inflammation (typically around Day 10-14).
-
-
Efficacy Assessment:
-
Arthritis Score: Score all four paws daily or every other day on a scale of 0-4 (0=normal, 4=severe swelling and erythema). The maximum score is 16 per rat.[16][23]
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals.
-
Body Weight: Monitor body weight as an indicator of systemic health.
-
-
Endpoint and Analysis (Day 21-28):
-
Euthanize animals and collect blood for serum cytokine analysis (e.g., TNF-α, IL-6).
-
Harvest hind paws for histopathological examination to assess joint damage, inflammation, and cartilage destruction.
-
Data Presentation: Quantitative Anti-Inflammatory Data
Table 3: Arthritis Scoring and Paw Volume
| Group | N | Mean Max Arthritis Score (0-16) | Mean Paw Volume (Injected Paw, Day 21) (mL) | Mean Paw Volume (Contralateral Paw, Day 21) (mL) |
|---|---|---|---|---|
| Naive Control | 8 | 0.0 ± 0.0 | 1.2 ± 0.1 | 1.2 ± 0.1 |
| Vehicle Control | 8 | 12.5 ± 1.8 | 3.1 ± 0.4 | 2.5 ± 0.3 |
| This compound (X mg/kg) | 8 | 6.2 ± 1.1* | 2.0 ± 0.2* | 1.7 ± 0.2* |
| Positive Control (e.g., Dexamethasone) | 8 | 3.5 ± 0.8* | 1.6 ± 0.2* | 1.4 ± 0.1* |
*p < 0.05 compared to Vehicle Control
Table 4: Serum Cytokine Levels
| Group | N | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Naive Control | 8 | 25.5 ± 5.1 | 40.1 ± 8.3 |
| Vehicle Control | 8 | 180.2 ± 25.6 | 255.7 ± 30.1 |
| This compound (X mg/kg) | 8 | 95.3 ± 15.1* | 130.4 ± 22.5* |
| Positive Control | 8 | 50.8 ± 9.4* | 75.9 ± 14.8* |
*p < 0.05 compared to Vehicle Control
Section 3: Protocol for Cecal Ligation and Puncture (CLP) Sepsis Model
This protocol describes a model of severe, polymicrobial sepsis.
1. Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Anesthetic agent (e.g., Ketamine/Xylazine)
-
Surgical tools (scissors, forceps)
-
3-0 silk suture
-
21-gauge needle
-
Pre-warmed sterile 0.9% saline
-
Analgesic (e.g., Buprenorphine)
2. Procedure:
-
Surgical Preparation: Anesthetize the mouse and shave the abdomen. Make a 1-cm midline incision through the skin and peritoneum to expose the cecum.[21][24]
-
Cecal Ligation: Ligate the cecum with a 3-0 silk suture at a point 5-10 mm from the cecal tip, ensuring the ileocecal valve is not occluded to avoid bowel obstruction.[24]
-
Puncture: Puncture the ligated cecum once or twice through-and-through with a 21-gauge needle. A small amount of fecal matter can be extruded to ensure patency.[25]
-
Closure: Return the cecum to the peritoneal cavity. Close the peritoneum and skin with sutures or wound clips.[21]
-
Resuscitation and Analgesia: Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation. Provide post-operative analgesia.[21]
-
Sham Control: Sham-operated animals undergo the same procedure (laparotomy and cecum exposure) but without ligation and puncture.[24]
-
Treatment: Administer this compound or vehicle at a specified time point post-CLP (e.g., 1 hour and 6 hours post-surgery).
-
Monitoring and Endpoint: Monitor animals closely for signs of sepsis (lethargy, piloerection). The primary endpoint is typically survival over a set period (e.g., 7 days). Secondary endpoints can include bacterial load in blood/peritoneal fluid and serum cytokine levels at earlier time points.
Table 5: Survival Rate in CLP Sepsis Model
| Group | N | Survival Rate (Day 7) (%) |
|---|---|---|
| Sham Control | 10 | 100 |
| Vehicle Control | 15 | 20 |
| This compound (X mg/kg) | 15 | 60* |
| Positive Control (e.g., Antibiotic) | 15 | 80* |
*p < 0.05 compared to Vehicle Control (Log-rank test)
References
- 1. Accumulation differences of high-value ingredients in different phenotype Lonicera macranthoides: insights from integrative metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (MB) Promotes Oxidative Stress-Induced Inhibiting of Hepa1-6 Cell Proliferation via Selenoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. biocytogen.com [biocytogen.com]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. asianjpr.com [asianjpr.com]
- 16. chondrex.com [chondrex.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 19. Immunodesign of experimental sepsis by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Macrophage Signaling Pathways in Health and Disease: From Bench to Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. maokangbio.com [maokangbio.com]
- 24. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
Formulation strategies for the effective in vivo delivery of Macranthoidin B
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Challenges of Macranthoidin B Delivery
This compound (MB) is a triterpenoid (B12794562) saponin (B1150181) with demonstrated potential in cancer therapy.[1][2] Its mechanism of action involves the modulation of key metabolic pathways in cancer cells, leading to an increase in reactive oxygen species (ROS), which in turn triggers apoptotic cell death.[1][2] Studies on similar saponins (B1172615), such as Macranthoside B, suggest the involvement of the ROS/AMPK/mTOR and PDK1/Akt signaling pathways in these cytotoxic effects.[3][4]
Despite its promising bioactivity, the clinical translation of this compound is significantly hampered by challenges common to many natural products: poor aqueous solubility and low oral bioavailability. These properties limit its effectiveness when administered via conventional routes. To unlock the full therapeutic potential of this compound, advanced formulation strategies are required to enhance its stability, solubility, and in vivo delivery to target tissues.
This document provides detailed application notes and protocols for the formulation of this compound using various nano-based drug delivery systems, including nanoparticles, liposomes, and micelles. While specific research on the encapsulation of this compound as a primary therapeutic agent is still emerging, a recent study has successfully incorporated it into lipid nanoparticles (LNPs) as an adjuvant, demonstrating its compatibility with nanoformulation techniques.[5] The following protocols are therefore based on established methods for encapsulating saponins and other poorly soluble natural products, providing a robust framework for researchers in this field.
Signaling Pathways of this compound in Cancer Cells
This compound exerts its anti-cancer effects primarily by inducing oxidative stress and subsequent apoptosis. The signaling cascade is initiated by the intracellular accumulation of Reactive Oxygen Species (ROS).
Caption: Signaling pathway of this compound-induced apoptosis.
Formulation Strategies and Quantitative Data
The encapsulation of this compound into nanocarriers is a promising approach to improve its pharmacokinetic profile. Below is a summary of typical quantitative parameters for different formulation strategies, based on data for similar poorly soluble compounds.
Table 1: Representative Quantitative Data for Nanoparticle Formulations
| Formulation Type | Drug | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|---|---|
| Lipid Nanoparticles | mRNA (with MB) | Ionizable Lipid, Phospholipid, Cholesterol, DMG-PEG2k | ~80 | 0.07 | 99% (for mRNA) | N/A | [5] |
| Liposomes | Gypsogenin | Phosphatidylcholine, Cholesterol | 100 - 200 | < 0.2 | > 85% | 5 - 10% | [6] |
| Polymeric Micelles | Poorly Soluble Drugs | Amphiphilic Block Copolymers | 10 - 100 | < 0.25 | > 80% | 10 - 25% | [7][8] |
| Saponin Nanoparticles | Silver | Saponin Extract | 20 - 50 | N/A | N/A | N/A |[9] |
Note: Data for this compound as the primary encapsulated drug is not yet available. The data presented are for analogous compounds or systems and serve as a general guideline.
Experimental Workflow for Formulation Development
The development and in vivo evaluation of a this compound nanoformulation follows a structured workflow, from initial preparation to preclinical assessment.
Caption: General workflow for nanoformulation development.
Detailed Experimental Protocols
The following protocols provide a starting point for the encapsulation of this compound. Researchers should optimize parameters such as drug-to-carrier ratio, solvent systems, and processing conditions.
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol is adapted from the thin-film hydration method, suitable for hydrophobic compounds like triterpenoid saponins.[6]
5.1. Materials & Equipment
-
This compound (high purity)
-
Phosphatidylcholine (PC)
-
Cholesterol (Chol)
-
Chloroform and Methanol (analytical grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass round-bottom flask (50-100 mL)
5.2. Procedure
-
Lipid & Drug Dissolution: Dissolve PC, Chol, and this compound in a 3:1 (v/v) chloroform:methanol mixture in a round-bottom flask. A recommended starting molar ratio for PC:Chol is 2:1, and a drug-to-lipid ratio of 1:20 (w/w).
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, uniform lipid film forms on the flask wall.
-
Film Drying: Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask gently in a water bath set above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication/Extrusion):
-
For Small Unilamellar Vesicles (SUVs): Sonicate the MLV suspension using a bath or probe sonicator until the suspension becomes clear.
-
For Large Unilamellar Vesicles (LUVs): Load the MLV suspension into an extruder and pass it through polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-20 cycles.
-
-
Purification: Remove unencapsulated this compound by centrifugation or dialysis.
Protocol 2: Preparation of this compound-Loaded Polymeric Micelles
This protocol utilizes the dialysis method, which is effective for preparing uniform micelles of poorly soluble drugs.[7]
5.1. Materials & Equipment
-
This compound
-
Amphiphilic block copolymer (e.g., PLGA-PEG, PCL-PEG)
-
Water-miscible organic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Dialysis membrane (with appropriate molecular weight cut-off, e.g., 3.5-5 kDa)
-
Stir plate and magnetic stir bars
-
Deionized water
5.2. Procedure
-
Co-dissolution: Dissolve the amphiphilic block copolymer and this compound in a minimal amount of the selected organic solvent (e.g., DMF).
-
Dialysis: Transfer the solution into a dialysis bag.
-
Micelle Formation: Immerse the sealed dialysis bag in a large volume of deionized water and stir gently at room temperature.
-
Solvent Exchange: Allow dialysis to proceed for 24-48 hours, with several changes of the external water phase to ensure complete removal of the organic solvent. The gradual removal of the solvent induces the self-assembly of the copolymer into micelles, encapsulating the hydrophobic this compound in the core.
-
Concentration/Purification: The resulting micellar solution can be concentrated if necessary using ultrafiltration. Unencapsulated drug will precipitate and can be removed by centrifugation or filtration.
Protocol 3: Characterization of this compound Formulations
5.3. Particle Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the nanoparticle suspension with deionized water or PBS. Analyze using a DLS instrument (e.g., Malvern Zetasizer) to determine the average particle size, polydispersity index (PDI), and zeta potential. A PDI below 0.3 indicates a homogenous population, and a zeta potential of ±30 mV suggests good colloidal stability.
5.4. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Method: Centrifugation followed by HPLC.
-
Procedure:
-
Centrifuge the nanoparticle suspension to separate the formulated this compound from the unencapsulated drug in the supernatant.
-
Measure the concentration of free this compound in the supernatant using a validated HPLC method.
-
Disrupt the nanoparticle pellet with a suitable solvent (e.g., methanol) to release the encapsulated drug and measure its concentration.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
-
-
Logical Relationships in Formulation Design
The success of in vivo delivery is critically dependent on the physicochemical properties of the formulation. The following diagram illustrates key relationships between formulation parameters and biological outcomes.
Caption: Formulation parameters and their in vivo impact.
By systematically applying these formulation strategies and characterization methods, researchers can develop effective delivery systems for this compound, paving the way for its successful preclinical and clinical evaluation.
References
- 1. karger.com [karger.com]
- 2. This compound Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macranthoside B Induces Apoptosis and Autophagy Via Reactive Oxygen Species Accumulation in Human Ovarian Cancer A2780 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the potential of saponins as adjuvants in lipid-nanoparticle-based mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saponin-Derived Silver Nanoparticles from Phoenix dactylifera (Ajwa Dates) Exhibit Broad-Spectrum Bioactivities Combating Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application of Macranthoidin B as a chemical marker for the quality control of herbal medicines
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoidin B, a complex triterpenoid (B12794562) saponin (B1150181), is a major bioactive constituent isolated from the flower buds of Lonicera macranthoides (honeysuckle).[1][2] Its significant pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects, underscore its importance as a key component of this traditional herbal medicine.[2][3][4] Due to its distinct chemical structure and significant biological activities, this compound serves as a critical chemical marker for the quality control and standardization of herbal medicines derived from Lonicera species, particularly Lonicerae Flos.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound in the quality assessment of these herbal products.
1. Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-O-{β-D-Glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-α-L-arabinopyranosyl}-oleanolic acid 28-O-β-D-glucopyranosyl ester | [1] |
| CAS Number | 136849-88-2 | [1][5] |
| Molecular Formula | C65H106O32 | [5] |
| Molecular Weight | 1399.52 g/mol | [5] |
| Appearance | Off-white to light yellow powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in water (≥23.8 mg/mL), DMSO (≥140 mg/mL), and Ethanol (≥3.53 mg/mL with sonication) | [6] |
2. Extraction Protocols for this compound from Lonicera macranthoides
The efficient extraction of this compound is crucial for accurate quantification. Below are comparative protocols for different extraction methods.
2.1. Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction (Optimized)
This method offers a green and highly efficient alternative to traditional solvent extraction.[7][8]
-
Materials:
-
Dried Lonicera macranthoides powder
-
Choline chloride (ChCl)
-
Ethylene glycol (EG)
-
Deionized water
-
Ultrasonic bath
-
-
Protocol:
-
Prepare the Deep Eutectic Solvent (DES) by mixing Choline chloride and Ethylene glycol in a 1:2 molar ratio. Add 40% (v/v) water to the mixture.
-
Weigh a precise amount of dried Lonicera macranthoides powder.
-
Add the DES to the plant material at a liquid-solid ratio of 22 mL/g.
-
Place the mixture in an ultrasonic bath and sonicate at a power of 280 W for 43 minutes at a temperature of 51 °C.[7][8]
-
After extraction, centrifuge the mixture to separate the supernatant from the plant residue.
-
Filter the supernatant through a 0.45 µm microporous membrane before analysis.[9]
-
2.2. Traditional Extraction Methods
These methods are provided for comparison and are often used in standard laboratory settings.
| Method | Solvent | Conditions | Yield of this compound & Dipsacoside B (mg/g) | Reference |
| Maceration | 50% Ethanol | 25 °C for 6 hours | Not specified, used for comparison | [9] |
| Percolation | 50% Ethanol | Soaked for 12 hours, percolation at 3 mL/min, 25 °C | Not specified, used for comparison | [9] |
| Ultrasonic Extraction | 50% Methanol | Not specified | 75.13 | [7] |
| n-Butanol Extraction | n-Butanol | Not specified | 2.62 | [7] |
| DES-UAE (Optimized) | ChCl:EG (1:2) with 40% water | 51 °C, 43 min, 22 mL/g, 280 W | 101.82 ± 3.7 | [7][8] |
3. Analytical Methods for Quantification of this compound
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable techniques for the quantitative analysis of this compound.
3.1. UPLC Method for this compound Analysis
UPLC offers faster analysis times and improved resolution compared to conventional HPLC.[10]
-
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector
-
Acquity UPLC HSS T3 column (1.8 µm, 2.1x100 mm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 2% B (0.5 min), 2% to 50% B (9.5 min), 50% to 95% B (1 min), 95% B (2 min), 98% to 2% B (0.1 min), 2% B (15 min)
-
Flow Rate: 400 µL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection Wavelength: Not specified in the provided text, but UV detection is common for saponins.
-
-
Reference: [4]
3.2. HPLC Method for this compound Analysis
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.4% aqueous acetic acid
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
-
Reference: [11]
4. Method Validation for Quality Control
To ensure the reliability of the analytical data, the chosen analytical method must be validated according to established guidelines.[12][13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.[14]
5. Application in Quality Control Workflow
The use of this compound as a chemical marker can be integrated into a comprehensive quality control workflow for herbal medicines.
6. Signaling Pathways and Pharmacological Relevance
The pharmacological activities of this compound justify its selection as a quality control marker, as its presence and concentration are indicative of the therapeutic potential of the herbal medicine.
References
- 1. nstchemicals.com [nstchemicals.com]
- 2. Macranthoside B, a hederagenin saponin extracted from Lonicera macranthoides and its anti-tumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination and Isolation of Four Anti-tumour Saponins from Lonicera macranthoides by HPLC-ESI-QTOF/MS and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accumulation differences of high-value ingredients in different phenotype Lonicera macranthoides: insights from integrative metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Extraction of this compound and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Extraction of Macranthoidin B and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism - ACS Omega - Figshare [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Validation of analytical methods-update 2011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methodology for the validation of analytical methods involved in uniformity of dosage units tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gtfch.org [gtfch.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoidin B (MB) is a triterpenoid (B12794562) saponin (B1150181) with emerging therapeutic potential, particularly in diseases where oxidative stress is a key pathological component. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the progression of various conditions, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has demonstrated a significant capacity to modulate cellular redox status, primarily by inducing ROS generation in cancer cells, leading to apoptotic cell death. This document provides detailed application notes and experimental protocols for investigating the therapeutic utility of this compound in the context of oxidative stress.
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in scientific literature.
Table 1: Dose-Dependent Effect of this compound on the Viability of HCT-116 Human Colorectal Carcinoma Cells.
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (DMSO control) | 100 |
| 20 | ~90 |
| 50 | ~80 |
| 100 | ~60 |
| 200 | ~40 |
| 400 | ~20 |
Data is estimated from graphical representations in the cited literature and represents the approximate cell viability after 72 hours of treatment.[1]
Table 2: Induction of Apoptosis in HCT-116 Cells by this compound.
| This compound Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 (DMSO control) | ~5 |
| 50 | ~15 |
| 100 | ~25 |
| 200 | ~40 |
Data is estimated from graphical representations in the cited literature and represents the percentage of apoptotic cells after 24 hours of treatment.[1]
Table 3: Effect of this compound on ROS Production and Antioxidant Enzyme mRNA Levels in HCT-116 Cells.
| This compound Concentration (µM) | Relative ROS Levels (Chemiluminescence) | Relative MnSOD mRNA Levels | Relative GSH-Px mRNA Levels |
| 0 (DMSO control) | 1.0 | 1.0 | 1.0 |
| 20 | Increased | Decreased | Decreased |
| 50 | Increased | Decreased | Decreased |
| 100 | Significantly Increased | Significantly Decreased | Significantly Decreased |
| 200 | Significantly Increased | Significantly Decreased | Significantly Decreased |
| 400 | Significantly Increased | Significantly Decreased | Significantly Decreased |
This table provides a qualitative summary of the dose-dependent trends observed.[1]
Table 4: Dose-Dependent Effect of this compound on the Viability of HeLa Human Cervical Adenocarcinoma Cells.
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 25 | 82.7 |
| 30 | 75.8 |
| 35 | 68.3 |
| 40 | 40.1 |
| 45 | 12.3 |
| 50 | 6.9 |
Data is as reported after 24 hours of treatment.[2]
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines such as HCT-116 or HeLa.
Materials:
-
This compound (MB)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 0, 20, 50, 100, 200, 400 µM). The final DMSO concentration in all wells, including the control, should be less than 0.1%.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cells treated with this compound (as described in Protocol 1)
-
Phosphate-Buffered Saline (PBS), cold and sterile
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of this compound in 6-well plates for the desired time (e.g., 24 hours).
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently detach the cells using trypsin-EDTA. Collect both the detached and floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Cell Staining:
-
Adjust the cell density to 1 x 10⁶ cells/mL in 1X Binding Buffer.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Annexin V-FITC is detected in the FITC channel (FL1).
-
PI is detected in the phycoerythrin (PE) channel (FL2).
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Measurement of Intracellular ROS (Lucigenin Chemiluminescence Assay)
This protocol is for the detection of superoxide (B77818) radicals, a type of ROS, in cells treated with this compound.
Materials:
-
Krebs-HEPES buffer or other suitable buffer
-
Cells treated with this compound
-
Luminometer or a microplate reader with chemiluminescence detection capabilities
Procedure:
-
Cell Preparation: Treat cells with this compound for the desired duration. After treatment, harvest and wash the cells with a suitable buffer.
-
Assay Preparation: Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in the assay buffer.
-
Chemiluminescence Measurement:
-
Pipette 100 µL of the cell suspension into the wells of a white, opaque 96-well plate.
-
Prepare a working solution of lucigenin (e.g., 5 µM final concentration) in the assay buffer.
-
Add 100 µL of the lucigenin working solution to each well.
-
Immediately measure the chemiluminescence using a luminometer. Readings can be taken kinetically over a period of time (e.g., 30 minutes) or as an endpoint measurement.
-
-
Data Analysis: The chemiluminescence intensity is proportional to the rate of superoxide production. Express the results as relative light units (RLU) or as a fold change compared to the control group.
Protocol 4: Analysis of Antioxidant Enzyme Expression (qRT-PCR)
This protocol details the measurement of mRNA levels of antioxidant enzymes like Manganese Superoxide Dismutase (MnSOD) and Glutathione Peroxidase (GSH-Px).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for MnSOD, GSH-Px, and a reference gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (MnSOD, GSH-Px) and the reference gene, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. Normalize the expression of the target genes to the reference gene.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound in inducing oxidative stress and a general experimental workflow.
References
Application Notes and Protocols for High-Throughput Screening of Natural Compounds to Identify Macranthoidin B Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoidin B, a triterpenoid (B12794562) saponin (B1150181) isolated from plants like Lonicera macranthoides, has demonstrated significant anti-tumor properties.[1][2] Its mechanism of action involves the induction of apoptosis and cytotoxicity in cancer cells, such as colorectal cancer, by modulating key metabolic pathways and enhancing the generation of reactive oxygen species (ROS).[3] The therapeutic potential of this compound has prompted interest in discovering novel analogues from natural sources with potentially improved potency, selectivity, or pharmacokinetic profiles.
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of vast libraries of compounds to identify molecules with a desired biological activity.[4][5] This document provides a detailed framework for establishing a quantitative HTS (qHTS) campaign to screen natural product libraries for compounds that mimic the cytotoxic and pro-apoptotic effects of this compound. The protocols outlined herein cover the entire workflow, from library preparation and primary screening to secondary mechanistic assays and data analysis.
Overall Experimental Workflow
The screening process is designed as a multi-step cascade to efficiently identify and validate potential this compound analogues. The workflow begins with a broad primary screen to identify all cytotoxic compounds, followed by more specific secondary assays to select for compounds that act through a desired apoptotic mechanism.
Caption: High-level workflow for identifying this compound analogues.
Experimental Protocols
Protocol 1: Natural Product Library Preparation
The success of an HTS campaign relies heavily on the quality and diversity of the screening library. Natural product extracts are complex mixtures that require careful preparation and fractionation to be compatible with automated screening platforms.[6]
-
Source Material Collection: Acquire diverse biological materials (e.g., plants, marine organisms, microbial cultures).
-
Extraction:
-
Dry and pulverize the source material (e.g., 100 g).
-
Perform sequential solvent extraction (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.
-
Evaporate solvents under reduced pressure to yield crude extracts.
-
-
Prefractionation (Optional but Recommended):
-
To reduce the complexity of the extracts, perform solid-phase extraction (SPE) or another chromatographic step.[6]
-
This separates nuisance compounds and concentrates potential actives. The National Cancer Institute (NCI) has successfully used this approach to generate large, prefractionated libraries.[4]
-
-
Library Plating:
-
Dissolve the dried fractions in 100% Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Use an acoustic liquid handler (e.g., Echo 555) to dispense nanoliter volumes of the stock solutions into 384-well or 1536-well assay plates.
-
Prepare a concentration series for each sample to enable quantitative HTS (qHTS) directly from the primary screen.[7][8]
-
Store the master plates at -80°C.
-
Protocol 2: Primary Screening - Cell Viability Assay
The primary screen aims to identify all fractions that exhibit cytotoxicity against a relevant cancer cell line. Given this compound's efficacy in colorectal cancer, a cell line such as HCT-116 is a suitable model.[3]
-
Cell Culture: Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C and 5% CO₂.
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Dilute cells to a final density of 2,000 cells/well in a 5 µL volume for a 1536-well plate.
-
Use a multi-drop dispenser to seed the cells into the assay plates containing the pre-spotted natural product fractions.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Viability Measurement (e.g., CellTiter-Glo® Luminescent Assay):
-
Equilibrate the plates and the detection reagent to room temperature.
-
Add 5 µL of the CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using negative controls (DMSO vehicle) and positive controls (e.g., Staurosporine).
-
Calculate the percentage of cell inhibition for each compound concentration.
-
Fit the concentration-response data to a four-parameter Hill equation to determine the half-maximal inhibitory concentration (IC50) and classify hits.[8]
-
Protocol 3: Secondary Screening - Mechanistic Assays
Hits from the primary screen are further investigated in secondary assays to determine if their mechanism of action aligns with that of this compound, specifically the induction of apoptosis.
-
Caspase-3/7 Activation Assay (e.g., Caspase-Glo® 3/7 Assay):
-
This assay quantifies the activity of key executioner caspases involved in apoptosis.[9]
-
Seed HCT-116 cells and treat them with a concentration series of the confirmed hit compounds for 24 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate for 1 hour at room temperature.
-
Measure luminescence. An increase in signal indicates apoptosis induction.
-
-
Reactive Oxygen Species (ROS) Production Assay:
-
Seed HCT-116 cells in a 96-well or 384-well plate.
-
Treat cells with hit compounds for a shorter duration (e.g., 6-12 hours).
-
Add a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX® Green).
-
Incubate for 30-60 minutes.
-
Measure fluorescence on a plate reader. An increase in fluorescence corresponds to elevated ROS levels.
This compound-Induced Apoptosis Pathway
This compound and its analogues are hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. This involves altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[2]
Caption: The intrinsic apoptosis pathway modulated by this compound.
Data Presentation
Quantitative data from each stage of the screening process should be meticulously recorded and summarized. Clearly structured tables are essential for comparing results and making informed decisions about which compounds to advance.
Table 1: Summary of Primary Quantitative High-Throughput Screen
| Parameter | Value | Description |
| Library Screened | Natural Product Fraction Library | A diverse collection of prefractionated extracts. |
| Total Samples Tested | 230,000 | Number of unique fractions screened.[4] |
| Assay Format | 1536-well plate | High-density format for increased throughput. |
| Primary Hit Rate | 0.5% | Percentage of samples showing >50% inhibition at 10 µg/mL. |
| Confirmed Hit Rate | 0.1% | Percentage of primary hits confirmed upon re-testing. |
| Z'-Factor | 0.78 | A statistical measure of assay quality (>0.5 is excellent). |
Table 2: Dose-Response and Mechanistic Data for Confirmed Hits
| Hit ID | Source Organism | Primary Screen IC50 (µg/mL) | Caspase-3/7 Fold Activation | ROS Fold Increase | Priority |
| NP-00123 | Streptomyces sp. | 2.5 | 5.2 | 4.8 | High |
| NP-00456 | Lonicera japonica | 5.1 | 4.1 | 3.5 | High |
| NP-01789 | Marine Sponge | 12.8 | 1.1 | 1.3 | Low |
| NP-02101 | Ginkgo biloba | 8.3 | 3.5 | 1.8 | Medium |
| This compound | (Control) | 15 µM | 4.5 | 4.2 | - |
Note: The data presented in these tables are illustrative and serve as a template for reporting actual experimental results. The IC50 values for this compound have been reported in the 10-20 µM range.[2]
References
- 1. Accumulation differences of high-value ingredients in different phenotype Lonicera macranthoides: insights from integrative metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macranthoside B, a hederagenin saponin extracted from Lonicera macranthoides and its anti-tumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (MB) Promotes Oxidative Stress-Induced Inhibiting of Hepa1-6 Cell Proliferation via Selenoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Macranthoidin B Derivatives with Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoidin B, a triterpenoid (B12794562) saponin, is a major bioactive component isolated from sources such as Flos Lonicerae.[1] Like many natural saponins (B1172615), this compound exhibits a range of biological activities. However, its therapeutic potential can be limited by factors such as low bioavailability and moderate potency. Chemical modification to generate derivatives presents a promising strategy to enhance its pharmacological properties, including anti-cancer and anti-inflammatory effects.
This document provides detailed protocols and data on the synthesis of derivatives of hederagenin (B1673034), the aglycone of this compound. Due to the complex glycosylation of this compound, direct chemical modification is challenging. A more feasible and widely documented approach is the derivatization of its sapogenin, hederagenin, followed by potential glycosylation to yield novel saponins with improved biological activity.[1][2][3][4] Structure-activity relationship (SAR) studies on hederagenin derivatives have shown that modifications at the C-3, C-23, and C-28 positions can significantly influence their cytotoxic and anti-inflammatory properties.[1][2][4]
Data Presentation: Enhanced Biological Activity of Hederagenin Derivatives
The following tables summarize the in vitro cytotoxic activity of various hederagenin derivatives against several human cancer cell lines. These derivatives showcase significant improvements in potency compared to the parent compound, hederagenin.
Table 1: Cytotoxic Activity of C-28 Amide Derivatives of Hederagenin
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Hederagenin | - | A549 | > 50 | [1] |
| Derivative 24 | Pyrazine ester at C-28 | A549 | 3.45 | [1] |
| Cisplatin (B142131) (Control) | - | A549 | 3.85 | [1] |
| Derivative 44 | Pyrrolidinyl amide at C-28 (hydroxylated A-ring) | HT29 | 1.2 | [1] |
| Derivative 50 | Phenylpropyl amide at C-28 (acetylated A-ring) | A2780 | 0.4 | [1] |
Table 2: Cytotoxic Activity of C-Ring Modified Hederagenin Derivatives
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 5 | C-ring modification | HepG2 | 1.88 | [5][6][7] |
| 5-Fluorouracil (Control) | - | HepG2 | >5 | [5][6][7] |
Table 3: Anti-inflammatory Activity of Hederagenin Derivatives
| Compound | Assay | Effect | Mechanism | Reference |
| Hederagenin | LPS-induced inflammation in macrophages | Reduction of inflammatory cytokines | Inhibition of NF-κB and MAPK pathways | [1][2] |
| Derivative 14 | LPS-induced sepsis in mice | Reduced TNF-α and IL-6 release | Binds to TAK1, blocking NF-κB/MAPK signaling | [8] |
Experimental Protocols
Protocol 1: Synthesis of Hederagenin C-28 Amide Derivatives
This protocol describes the synthesis of C-28 amide derivatives of hederagenin, which have shown enhanced cytotoxic activity.[1]
Materials:
-
Hederagenin
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Desired amine (e.g., pyrrolidine, phenylpropylamine)
-
Triethylamine (TEA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the C-28 Carboxylic Acid:
-
Dissolve hederagenin in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add thionyl chloride dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the acyl chloride intermediate.
-
-
Amide Bond Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine and TEA in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure hederagenin amide derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the evaluation of the cytotoxic activity of the synthesized derivatives against cancer cell lines.[5][6][7]
Materials:
-
Human cancer cell lines (e.g., A549, HT29, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized hederagenin derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized derivatives in DMSO.
-
Prepare serial dilutions of the compounds in the cell culture medium. The final DMSO concentration should be less than 0.1%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin or 5-fluorouracil).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Visualizations
Signaling Pathways Modulated by Hederagenin Derivatives
Hederagenin and its derivatives exert their anti-cancer and anti-inflammatory effects by modulating several key signaling pathways. These include the NF-κB, PI3K/Akt, and MAPK pathways, which are crucial for cell survival, proliferation, and inflammation.[1][2][4][9][10]
Caption: Key signaling pathways modulated by hederagenin derivatives.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow for the synthesis of hederagenin derivatives and the subsequent evaluation of their biological activity.
Caption: Workflow for synthesis and evaluation of derivatives.
References
- 1. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in Health Benefits of Hederagenin and Its Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis, Characterization and Anti-hepatoma Activity of New Hederagenin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to optimize the yield of Macranthoidin B during extraction and purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Macranthoidin B during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving a high yield of this compound?
A1: The primary challenges stem from the complex nature of triterpenoid (B12794562) saponins (B1172615) like this compound. Key difficulties include its relatively low concentration in the source material (Lonicera macranthoides), co-extraction with structurally similar saponins and other impurities (e.g., pigments, lipids), and potential degradation under suboptimal pH or temperature conditions. The structural complexity also makes separation and purification from other compounds, such as Dipsacoside B, a significant hurdle.
Q2: Which extraction method is most effective for maximizing this compound yield?
A2: Recent studies have shown that Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) provides a significantly higher yield of this compound compared to traditional methods like maceration or percolation.[1][2][3][4] This method enhances cell wall disruption and improves the solubility of this compound, leading to a 1.2- to 4-fold increase in extraction efficiency.[1][2][3][4]
Q3: How critical is the choice of solvent in the extraction process?
A3: The choice of solvent is critical as it directly impacts the solubility and stability of this compound. While conventional solvents like 50% ethanol (B145695) are effective, Deep Eutectic Solvents (DES) such as Choline Chloride: Ethylene Glycol (ChCl:EG) have demonstrated superior extraction capabilities.[1][3] The polarity, temperature, and composition of the solvent system are key factors influencing extraction efficiency.[5]
Q4: What purification techniques are recommended for isolating high-purity this compound?
A4: A multi-step purification strategy is often necessary. An initial clean-up using macroporous resin chromatography is effective for removing major impurities.[1][4] For separating this compound from other closely related saponins, High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique.[6][7] Final polishing and high-purity isolation can be achieved using Preparative High-Performance Liquid Chromatography (HPLC).[5]
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies to provide a clear comparison of different extraction methods for this compound and associated saponins.
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Liquid Ratio (g/mL) | Yield (mg/g of raw material) | Reference |
| DES-UAE (Optimized) | ChCl:EG (1:2 molar ratio) with 40% water | 51 | 43 min | 1:22 | 101.82 ± 3.7 | [1][2][3][4] |
| Conventional UAE | 50% Ethanol | 25 | 30 min (implied) | 1:20 | ~85 (estimated from graphs) | [1][8] |
| Maceration | 50% Ethanol | 25 | 6 h | 1:20 | ~30-40 (estimated from graphs) | [1][8] |
| Percolation | 50% Ethanol | 25 | 12 h soak, 3 mL/min flow | 1:Variable | ~25-35 (estimated from graphs) | [1][8] |
| Conventional Solvent | 50% Ethanol | Not Specified | Not Specified | Not Specified | 70.83 ± 3.5 | [1][3] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for extraction and purification and the decision-making process for troubleshooting common issues.
Troubleshooting Guides
Extraction Phase
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient cell wall disruption. 2. Suboptimal extraction parameters (time, temperature, solvent ratio). 3. Improper solvent composition. 4. Variability in raw plant material. | 1. Ensure raw material is ground to a fine, uniform powder (e.g., 60-mesh). 2. Optimize DES-UAE parameters: Temperature ~51°C, Time ~43 min, Liquid-Solid Ratio ~22 mL/g, Ultrasonic Power ~280 W.[1][2][3][4] 3. For DES, ensure the correct molar ratio (ChCl:EG 1:2) and water content (~40%).[1][3] For conventional solvents, 50-70% ethanol is often optimal.[1][9] 4. Source high-quality plant material and ensure proper drying and storage. |
| Crude Extract is Highly Impure (e.g., high lipid or pigment content) | 1. Co-extraction of non-polar compounds. 2. High chlorophyll (B73375) or fat content in the plant material. | 1. Perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane before the main extraction. 2. Utilize liquid-liquid partitioning (e.g., with n-butanol) to clean the crude extract before column chromatography. |
| Inconsistent Results Between Batches | 1. Variation in raw material quality. 2. Inconsistent execution of the extraction protocol. | 1. Standardize the source, harvest time, and pre-processing of the plant material. 2. Strictly adhere to optimized and validated protocols for all parameters. |
Purification Phase
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation on Macroporous Resin Column | 1. Incorrect resin type. 2. Improper loading or elution conditions. 3. Column overloading. | 1. Screen different resin types (e.g., NKA-9, AB-8) to find the one with the best adsorption/desorption characteristics for this compound.[2] 2. Optimize loading concentration, flow rate, and the ethanol gradient for elution (e.g., wash with 30% ethanol, elute with 70% ethanol).[10] 3. Determine the dynamic binding capacity of the resin and load the sample at ≤80% of this capacity. |
| Co-elution of this compound with Similar Saponins in HSCCC | 1. Suboptimal two-phase solvent system. 2. Incorrect flow rate or revolution speed. | 1. Systematically screen different solvent systems to achieve an ideal partition coefficient (K) between 0.5 and 2.0. A common system is ethyl acetate-n-butanol-water.[6][7] 2. Optimize the flow rate of the mobile phase and the rotational speed of the centrifuge to improve resolution. |
| Broad or Tailing Peaks in HPLC | 1. Column degradation or contamination. 2. Inappropriate mobile phase composition. 3. Sample overload. | 1. Flush the column with a strong solvent or replace it if necessary. Always filter samples through a 0.45 µm filter.[5] 2. Optimize the mobile phase gradient (typically acetonitrile/water or methanol/water). Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[5] 3. Reduce the injection volume or sample concentration. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE)
-
Sample Preparation: Dry the Lonicera macranthoides plant material and grind it into a fine powder (passing through a 60-mesh sieve).
-
Solvent Preparation: Prepare the DES by mixing Choline Chloride (ChCl) and Ethylene Glycol (EG) in a 1:2 molar ratio. Add deionized water to achieve a 40% (w/w) water content. Stir the mixture at ~60°C until a clear, homogeneous liquid is formed.
-
Extraction:
-
Recovery:
-
After extraction, centrifuge the mixture at approximately 3800 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm membrane to obtain the crude extract.
-
Protocol 2: Macroporous Resin Chromatography
-
Column Preparation: Select a suitable macroporous resin (e.g., AB-8) and pack it into a glass column. Equilibrate the column by washing with deionized water until the effluent is neutral.
-
Loading: Dilute the crude extract to an appropriate concentration (e.g., 30 g/L) and load it onto the equilibrated column at a controlled flow rate (e.g., 1-2 bed volumes per hour).[10]
-
Washing: Wash the column with 2-3 bed volumes of 30% aqueous ethanol to remove highly polar impurities like sugars and pigments.[10]
-
Elution: Elute the adsorbed saponins with 3-5 bed volumes of 70% aqueous ethanol.[10]
-
Fraction Collection & Analysis: Collect the eluate in fractions. Analyze the fractions using TLC or HPLC to identify those rich in this compound.
-
Concentration: Pool the this compound-rich fractions and concentrate them under vacuum using a rotary evaporator to yield a purified saponin (B1150181) extract.
Signaling Pathway Visualization
This compound has been shown to exert anti-tumor effects by inducing apoptosis in cancer cells. A key mechanism involves the generation of Reactive Oxygen Species (ROS) and the modulation of critical cell survival pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin | MDPI [mdpi.com]
- 3. Extraction of this compound and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determination and Isolation of Four Anti-tumour Saponins from Lonicera macranthoides by HPLC-ESI-QTOF/MS and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification by Macroporous Adsorption Resin Chromatography and LC/TOF-MS Analysis of Sasanquasaponin [spkx.net.cn]
Strategies to improve the aqueous solubility of Macranthoidin B for biological assays
This technical support center provides researchers, scientists, and drug development professionals with strategies and detailed guidance to overcome challenges associated with the poor aqueous solubility of Macranthoidin B in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for biological assays?
Q2: What are the common signs of poor this compound solubility during an experiment?
Researchers may encounter several indicators of poor solubility:
-
Visible Precipitation: A cloudy or hazy appearance, or visible particles in the stock solution or the final assay medium after dilution.
-
Inconsistent Results: High variability in data points between replicate wells or across different experiments.
-
Low HTS Hit Rates: In high-throughput screening, libraries containing poorly soluble compounds often have lower hit rates.[4]
-
Discrepancies Between Assays: A compound may appear active in an enzyme-based assay but show no activity in a cell-based assay, which can be due to precipitation in the cell culture medium.[6]
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These range from simple formulation adjustments to more complex delivery systems.[7] Key strategies include:
-
Use of Co-solvents: Employing water-miscible organic solvents like DMSO or ethanol (B145695) to prepare concentrated stock solutions.[8][]
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can increase solubility for molecules with acidic or basic functional groups.[][10][11]
-
Cyclodextrin Complexation: Using cyclodextrins, which are cyclic oligosaccharides, to form inclusion complexes that encapsulate the hydrophobic drug molecule, thereby increasing its aqueous solubility.[12][13] This method is particularly effective for saponins.[14]
-
Use of Surfactants: Incorporating non-ionic surfactants to form micelles that can solubilize hydrophobic compounds.[15]
-
Nanoparticle Formulations: Encapsulating this compound into lipid-based or polymeric nanoparticles to create a stable dispersion in aqueous media.[16][17]
Q4: How do I choose the best solubility enhancement strategy for my specific assay?
The choice of strategy depends on the compound's physicochemical properties, the requirements of the biological assay, and the intended downstream application. The following decision tree provides a general guide.
References
- 1. This compound | C65H106O32 | CID 71307567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. nstchemicals.com [nstchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. Inclusion complex of saikosaponin-d with hydroxypropyl-β-cyclodextrin: Improved physicochemical properties and anti-skin cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle-based flavonoid therapeutics: Pioneering biomedical applications in antioxidants, cancer treatment, cardiovascular health, neuroprotection, and cosmeceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Addressing the challenges of Macranthoidin B stability in aqueous solutions for long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the challenges of Macranthoidin B stability in aqueous solutions for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of this compound instability in aqueous solutions is hydrolysis of its glycosidic bonds. Saponins (B1172615), like this compound, are glycosides, and the linkages between the sugar moieties and the triterpenoid (B12794562) aglycone are susceptible to cleavage in the presence of water, a process that can be catalyzed by acidic or basic conditions.[1][2]
Q2: What are the main factors that influence the stability of this compound in aqueous solutions?
A2: The main factors influencing the stability of this compound are pH, temperature, and the presence of oxygen.[3] Generally, saponins are more stable at slightly acidic pH and lower temperatures.[1][2][4] High temperatures significantly accelerate the degradation process.[3]
Q3: What is the expected shelf-life of this compound in an aqueous solution?
A3: The shelf-life of this compound in an aqueous solution is highly dependent on the pH and storage temperature. For a similar triterpenoid saponin (B1150181), the half-life was 330 days at pH 5.1 and 26°C, but only 0.06 days (less than 2 hours) at pH 10.0.[1][2] Therefore, for long-term studies, appropriate formulation and storage conditions are critical.
Q4: What are the typical degradation products of this compound?
A4: The degradation of this compound through hydrolysis will yield its aglycone, likely Hederagenin, and its constituent sugar molecules. The exact structure of the degradation products can be confirmed using techniques like LC-MS.
Q5: How can I improve the stability of this compound in my aqueous formulation for long-term studies?
A5: To improve stability, you should:
-
Control the pH: Maintain the pH of the solution in a slightly acidic range (e.g., pH 4-6).
-
Control the temperature: Store solutions at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures.[3]
-
Use co-solvents or excipients: Consider the use of co-solvents like ethanol (B145695) or propylene (B89431) glycol, or stabilizing excipients such as amino acids or cyclodextrins.
-
Protect from light and oxygen: Store solutions in amber vials and consider purging the headspace with an inert gas like nitrogen or argon.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | - Inappropriate pH of the solution.- High storage temperature.- Microbial contamination. | - Adjust the pH of your solution to a slightly acidic range (pH 4-6) using a suitable buffer system.- Store your solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.[3]- Filter-sterilize your solution using a 0.22 µm filter. |
| Precipitation or cloudiness observed in the solution upon storage. | - Poor solubility of this compound at the given concentration and pH.- Degradation products may be less soluble. | - Consider the use of a co-solvent (e.g., ethanol, propylene glycol) or a solubilizing agent (e.g., cyclodextrins).- Re-evaluate the storage pH and temperature to minimize degradation. |
| Inconsistent results in bioassays over time. | - Degradation of this compound leading to reduced activity. | - Prepare fresh solutions for each experiment or validate the stability of your stock solution under your storage conditions.- Perform a stability study to determine the usable life of your solution. |
| Appearance of unknown peaks in HPLC chromatograms. | - Degradation of this compound. | - Conduct forced degradation studies to identify potential degradation products.- Use a stability-indicating HPLC method to separate and quantify this compound from its degradants. |
Data Presentation
The following table summarizes the degradation kinetics of a representative triterpenoid saponin, QS-18, from Quillaja saponaria, which can be used as an estimate for this compound due to structural similarities. The degradation follows first-order kinetics.
Table 1: pH-Dependent Hydrolysis of a Triterpenoid Saponin (QS-18) at 26°C
| pH | Half-life (t½) in days | First-Order Rate Constant (k) in day⁻¹ |
| 5.1 | 330 | 0.0021 |
| 7.2 | 10 | 0.0693 |
| 10.0 | 0.06 | 11.55 |
Data adapted from a study on Quillaja saponaria saponin QS-18.[1][2] These values should be used as a guideline, and it is recommended to perform a stability study for your specific this compound formulation.
Thermal Degradation: The hydrolysis of saponins is sensitive to temperature. The activation energy (Ea) for the hydrolysis of QS-18 at pH 7.2 was found to be 56.9 ± 14.2 kJ/mol.[1][2] This indicates a significant increase in the degradation rate with an increase in temperature.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, suitable for stability studies.
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: Ascentis-C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[5]
-
Mobile Phase:
-
Solvent A: 0.4% aqueous acetic acid
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A suitable gradient can be optimized, for example, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B.
-
Flow Rate: 0.6 mL/min[5]
-
Column Temperature: 35°C[5]
-
Injection Volume: 20 µL[5]
-
Detection: UV at a low wavelength (e.g., 205-210 nm) or ELSD.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) or a suitable solvent and create a series of dilutions for a calibration curve.
-
Sample Preparation: Dilute the aqueous this compound solution to be tested with the initial mobile phase to a concentration within the calibration range.
-
Analysis: The percentage of remaining this compound at each time point is calculated using the calibration curve.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 4-8 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 72 hours. Also, heat a solution of this compound at 80°C for 24-48 hours.
-
Photostability: Expose a solution of this compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analyze all stressed samples by the stability-indicating HPLC method and compare the chromatograms to that of an unstressed sample.
Visualizations
References
- 1. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting common issues in the HPLC and LC-MS/MS analysis of Macranthoidin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC and LC-MS/MS analysis of Macranthoidin B.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound, presented in a question-and-answer format.
General HPLC & LC-MS/MS Issues
Question: I am seeing no peaks, or the peak for this compound is very small. What should I check?
Answer: There are several potential causes for a lack of signal. Systematically check the following:
-
Instrument Connection and Setup: Ensure all modules of the HPLC/LC-MS system are properly connected and powered on. Check for any error messages on the instrument control software.
-
Sample Preparation: Verify that the sample was prepared correctly and that this compound is soluble in the injection solvent. Whenever possible, dissolve and inject samples in the mobile phase.
-
Injection Issues: Check the autosampler for proper operation. Ensure the injection volume is appropriate and that the syringe is drawing and dispensing the sample correctly. Incomplete filling of the sample loop can lead to variable or absent peaks.
-
Mobile Phase: Confirm that the mobile phase composition is correct and that the solvent reservoirs are not empty. Ensure the mobile phase components are properly degassed to prevent air bubbles in the system.[1]
-
Detector Settings: For LC-MS/MS, ensure the mass spectrometer is properly tuned and calibrated. Verify that the correct precursor and product ions for this compound are being monitored. For HPLC with a UV or ELSD detector, check that the detector is on and set to the appropriate wavelength or parameters.
Question: The retention time for this compound is shifting between injections. What could be the cause?
Answer: Retention time drift can be caused by several factors:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Changes in mobile phase composition require sufficient time for the column chemistry to stabilize.[1]
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate mixing of solvents.[1]
-
Flow Rate Fluctuation: Check the HPLC pump for consistent flow rate delivery. Leaks in the system or worn pump seals can cause fluctuations in flow rate and, consequently, retention times.[1]
-
Column Temperature: Maintain a constant column temperature using a column oven. Temperature fluctuations can significantly impact retention times.[1]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other factors have been ruled out, consider replacing the column.
Question: I am observing high backpressure in my HPLC system. What should I do?
Answer: High backpressure is a common issue that can halt your analysis. To troubleshoot:
-
Isolate the Source: Systematically disconnect components to identify the source of the high pressure. Start by disconnecting the column. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (e.g., tubing, injector, or guard column).
-
Column Blockage: If the column is the source of the high pressure, try back-flushing it with a strong solvent. If this does not resolve the issue, the column frit may be plugged and require replacement, or the column itself may need to be replaced.[2]
-
System Blockage: Check for blockages in the tubing, in-line filters, and guard column. Replace any plugged components.
-
Sample and Mobile Phase: Ensure your samples are filtered through a 0.45 µm or 0.22 µm filter to remove particulates.[3] Also, filter your mobile phase to prevent microbial growth and remove dust.
Specific Issues for this compound Analysis
Question: The peak for this compound is broad or shows tailing. How can I improve the peak shape?
Answer: Peak tailing for saponins (B1172615) like this compound can be due to interactions with the stationary phase or issues with the mobile phase.
-
Mobile Phase pH: The acidity of the mobile phase can affect the peak shape of saponins. Using a mobile phase with a low concentration of a weak acid, such as 0.4% aqueous acetic acid, can help to improve peak shape.[3]
-
Column Choice: A C18 column is commonly used for the analysis of this compound.[3] Ensure you are using a high-quality column with good end-capping to minimize silanol (B1196071) interactions that can cause tailing.
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.
-
Extra-column Volume: Minimize the length and internal diameter of the tubing between the column and the detector to reduce peak broadening.
Question: I am having difficulty with the sensitivity and reproducibility of this compound in my LC-MS/MS analysis. What can I do?
Answer: For LC-MS/MS analysis of this compound, several factors can influence sensitivity and reproducibility:
-
Ionization Mode: this compound has been successfully analyzed using electrospray ionization (ESI) in negative ion mode.[4] Ensure your mass spectrometer is set to the appropriate polarity.
-
In-source Fragmentation: Saponins can sometimes undergo in-source fragmentation, leading to a weaker signal for the parent ion. Optimize the source parameters (e.g., voltages, temperatures) to minimize fragmentation and maximize the signal for the desired precursor ion.
-
Matrix Effects: When analyzing complex samples like plasma, matrix components can suppress or enhance the ionization of this compound, leading to poor reproducibility. A robust sample preparation method, such as solid-phase extraction (SPE), is crucial to remove interfering substances.[4]
-
Adduct Formation: In ESI, analytes can form adducts with ions present in the mobile phase (e.g., sodium, potassium). This can split the signal between multiple ions. Ensure high-purity solvents and reagents are used. The addition of a small amount of a volatile acid or base can sometimes help to promote the formation of a single, desired ion.
Experimental Protocols
HPLC-ELSD Method for this compound Quantification
This method is adapted from a study on the extraction of this compound from Lonicera macranthoides.[3]
| Parameter | Condition |
| HPLC System | High-Performance Liquid Chromatograph |
| Column | Ascentis-C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: 0.4% Aqueous Acetic Acid |
| Gradient | Detailed elution steps should be optimized for your specific instrument and sample. |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
Sample Preparation (from Lonicera macranthoides powder): [3]
-
Weigh 1 g of dried Lonicera macranthoides powder into a conical flask.
-
Add 20 mL of 50% ethanol.
-
Macerate at 25 °C for 6 hours.
-
Centrifuge at 3800 r/min for 15 minutes at 25 °C.
-
Filter the supernatant through a 0.45 µm microporous membrane before injection.
LC-MS/MS Method for this compound in Rat Plasma
This protocol is based on a validated method for the pharmacokinetic study of this compound.[4]
| Parameter | Condition |
| LC System | Liquid Chromatograph |
| Column | Shim-pack CLC-ODS (150 mm x 2.0 mm, 5 µm) |
| Mobile Phase | Optimized for separation of this compound and other saponins. |
| Flow Rate | Optimized for the 2.0 mm ID column. |
| Column Temperature | Maintained at a constant temperature. |
| Injection Volume | Optimized for sensitivity and peak shape. |
| MS System | Tandem Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| Detection Mode | Selective Ion Monitoring (SIM) |
Sample Preparation (from Rat Plasma): [4]
-
Plasma samples are extracted using solid-phase extraction (SPE).
-
The specific SPE cartridge and elution solvents should be optimized for the recovery of this compound.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase before injection.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for common HPLC/LC-MS/MS issues.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. agilent.com [agilent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Liquid chromatography-mass spectrometry analysis of this compound, macranthoidin A, dipsacoside B, and macranthoside B in rat plasma for the pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for minimizing the variability and improving the reproducibility of Macranthoidin B experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability and enhance the reproducibility of experiments involving Macranthoidin B. The following sections offer troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visualizations of key cellular pathways.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during this compound experimentation, from initial handling to data interpretation.
Compound Handling and Preparation
Question: How should I store this compound?
Answer: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). Aliquot into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Question: I'm observing precipitation when I dilute my this compound stock solution in aqueous media. How can I resolve this?
Answer: this compound, a saponin, can have limited aqueous solubility. To avoid precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) and consistent across all experimental and control groups to prevent solvent-induced artifacts.
-
Serial Dilutions: Perform initial serial dilutions of your high-concentration DMSO stock in DMSO before making the final dilution into your aqueous experimental medium.
-
Pre-warmed Medium: When preparing your final working solution, add the DMSO stock to pre-warmed (37°C) cell culture medium and vortex immediately to ensure rapid and uniform dispersion.
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells.
Question: We are observing significant batch-to-batch variation in our experimental results. What could be the cause?
Answer: Batch-to-batch variability is a common challenge with natural products. Potential sources of this variation include:
-
Purity and Quality: The purity of this compound can vary between suppliers and even between different lots from the same supplier. It is advisable to obtain a certificate of analysis (CoA) for each batch and, if possible, perform in-house quality control, such as HPLC analysis, to confirm purity.
-
Compound Stability: Improper storage or handling, including repeated freeze-thaw cycles of stock solutions, can lead to degradation of the compound.
-
Experimental Consistency: Ensure all other experimental parameters, such as cell passage number, seeding density, and incubation times, are kept consistent between experiments.
Cell-Based Assays
Question: My cell viability assay results are inconsistent. What are some common pitfalls when using this compound?
Answer: Inconsistent results in cell viability assays (e.g., MTT, XTT) can arise from several factors:
-
Assay Interference: As an antioxidant, this compound may directly reduce tetrazolium salts like MTT, leading to an overestimation of cell viability. It is recommended to use an alternative endpoint assay, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content and is less prone to interference from reducing compounds.
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Too few cells can lead to weak signals, while over-confluence can affect cell health and response to treatment.
-
Incubation Time: The cytotoxic effects of this compound are time-dependent. Optimize the incubation time for your specific cell line and experimental question.
Question: I am not observing the expected apoptotic effects of this compound in my flow cytometry experiments. What should I check?
Answer: If you are not seeing an increase in apoptosis after this compound treatment, consider the following:
-
Concentration and Time Course: The induction of apoptosis is both concentration- and time-dependent. You may need to perform a dose-response and time-course experiment to identify the optimal conditions for your cell line.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells may not exhibit a typical apoptotic response.
-
Staining Protocol: Double-check your Annexin V and Propidium Iodide (PI) staining protocol. Ensure you are using the correct buffers and incubation times. Include appropriate positive and negative controls in your experiment.
Question: My Western blot results for proteins in the signaling pathways affected by this compound are weak or inconsistent. What can I do to improve them?
Answer: Weak or inconsistent Western blot signals can be frustrating. Here are some troubleshooting tips:
-
Sample Preparation: Ensure efficient cell lysis and accurate protein quantification. Use protease and phosphatase inhibitors in your lysis buffer to protect your target proteins from degradation.
-
Antibody Quality: Use antibodies that have been validated for your specific application and target protein. Titrate your primary antibody to determine the optimal concentration.
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Transfer Efficiency: Verify the efficiency of protein transfer from the gel to the membrane, especially for high or low molecular weight proteins.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative overview of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Cancer | ~15 | [1] |
| HT-29 | Colorectal Cancer | ~20 | [1] |
| SW480 | Colorectal Cancer | ~25 | [1] |
| HepG2 | Liver Cancer | ~18 | [1] |
| A549 | Lung Cancer | ~22 | [1] |
Detailed Experimental Protocols
This section provides standardized protocols for key experiments commonly performed with this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO, final concentration <0.5%).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., against PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-p65, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
Caption: this compound induced signaling pathways.
Caption: General experimental workflow for this compound.
References
Preventing the degradation of Macranthoidin B during sample preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Macranthoidin B during sample preparation and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a complex oleanane-type triterpenoid (B12794562) saponin (B1150181) isolated from plants such as Lonicera macranthoides. Its stability is crucial for obtaining accurate and reproducible results in research and for ensuring the potency and safety of potential therapeutic products. Degradation can lead to a loss of biological activity and the formation of impurities with unknown effects.
Q2: What are the primary factors that can cause this compound to degrade?
A2: The main factors contributing to the degradation of this compound are improper temperature, exposure to light, and suboptimal pH conditions during storage and sample preparation. As a complex glycoside, it is susceptible to hydrolysis of its sugar moieties and oxidation of the triterpenoid core.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing a concentrated stock solution of this compound. For aqueous-based experiments, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer to the final concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Q4: How should I store solid this compound and its stock solutions?
A4: Solid this compound should be stored at -20°C or lower, protected from light and moisture. Stock solutions in anhydrous DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Always protect solutions from light.
Q5: I'm observing precipitation in my this compound solution. What should I do?
A5: Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent or upon temperature changes. If you observe precipitation, you can try gentle warming (e.g., to 37°C) and vortexing or sonication to aid dissolution. If the precipitate persists, consider preparing a more dilute stock solution or slightly increasing the final concentration of the organic co-solvent (like DMSO) if your experimental system allows.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | Prepare fresh working solutions for each experiment from a frozen stock aliquot. Minimize the time this compound is in aqueous buffers, especially at room temperature. Always check for discoloration or precipitation, which may indicate degradation. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes after preparation to avoid multiple freeze-thaw cycles. | |
| Loss of biological activity | Degradation due to improper storage or handling. | Review storage conditions. Ensure the compound and its solutions are stored at the correct temperature and protected from light. |
| Hydrolysis in aqueous buffers. | Prepare aqueous solutions fresh and use them promptly. If the experiment requires prolonged incubation, consider conducting a preliminary stability test of this compound in the specific buffer at the experimental temperature. | |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | This indicates the formation of degradation products. Review the sample preparation and storage procedures. Consider performing a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
| Low recovery during extraction from plant material | Inefficient extraction method or degradation during extraction. | Optimize extraction parameters such as solvent composition, temperature, and time. Ultrasound-assisted extraction at a controlled temperature (e.g., around 50°C) can improve efficiency while minimizing thermal degradation.[2] |
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively available in the public literature, the following tables provide an illustrative example of the type of data that should be generated in a forced degradation study. The degradation of complex glycosides is often influenced by pH and temperature. The data presented here is representative of the stability profile of similar natural product glycosides and should be used as a guideline for designing your own stability studies.
Table 1: Illustrative pH-Dependent Degradation of this compound at 40°C
| pH | Incubation Time (hours) | % this compound Remaining (Illustrative) |
| 3.0 | 24 | 85% |
| 5.0 | 24 | 95% |
| 7.0 | 24 | 98% |
| 9.0 | 24 | 80% |
Table 2: Illustrative Temperature-Dependent Degradation of this compound in a Neutral Buffer (pH 7.0)
| Temperature | Incubation Time (days) | % this compound Remaining (Illustrative) |
| 4°C | 7 | >99% |
| 25°C (Room Temp) | 7 | 92% |
| 40°C | 7 | 85% |
| 60°C | 7 | 65% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex and/or sonicate the solution until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into single-use, light-protecting (amber) tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Test Solutions:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix the test solution with an equal volume of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.
-
Thermal Degradation: Incubate the test solution at 80°C for 48 hours.
-
Photodegradation: Expose the test solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 3) to determine the percentage of this compound remaining and to observe any degradation products.
-
Protocol 3: Stability-Indicating HPLC Method
This method is a starting point for the analysis of this compound and its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.4% aqueous acetic acid (B).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35°C.
-
Detection: Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength (e.g., 205 nm), as saponins (B1172615) often lack a strong chromophore.
-
Injection Volume: 20 µL.
-
-
Method Validation:
-
The method should be validated for specificity (ability to separate the drug from its degradation products), linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
References
Optimization of freeze-drying parameters for the long-term preservation of Macranthoidin B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the freeze-drying parameters for the long-term preservation of Macranthoidin B. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of freeze-drying this compound?
The main objective of freeze-drying, or lyophilization, is to remove water from the this compound solution at low temperatures to enhance its chemical and physical stability, thereby extending its shelf life for long-term storage.[1][2][3] This process is particularly suitable for heat-sensitive compounds like saponins (B1172615).[1]
Q2: What are the critical stages of a freeze-drying cycle for this compound?
A typical freeze-drying process consists of three main stages:
-
Freezing: The this compound solution is frozen to a solid state. This step is crucial as it determines the ice crystal structure, which in turn influences the subsequent drying rate.[2][3]
-
Primary Drying (Sublimation): The frozen, unbound water is removed from the product by sublimation under a vacuum.[3] This is the longest phase of the process.
-
Secondary Drying (Desorption): The remaining bound water molecules are removed by desorption, typically at a higher shelf temperature and lower pressure, to achieve the desired final moisture content.[2][3]
Q3: Why is a cryoprotectant necessary for freeze-drying this compound?
Cryoprotectants are essential to protect this compound from the stresses of freezing and drying.[4][5] They can prevent aggregation, maintain the compound's structure, and improve the stability and appearance of the final lyophilized cake.[5] Sugars like mannitol, sucrose, and trehalose (B1683222) are commonly used for this purpose.[4][5][6]
Q4: How do I determine the critical temperatures for my this compound formulation?
Understanding the thermal properties of your formulation, such as the glass transition temperature (Tg') of the frozen solution and the collapse temperature (Tc), is critical to designing a successful freeze-drying cycle.[7][8] These temperatures can be determined using techniques like Differential Scanning Calorimetry (DSC). The product temperature during primary drying must be kept below these critical temperatures to prevent the collapse of the freeze-dried cake.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cake Collapse or Meltback | The product temperature during primary drying exceeded the collapse temperature (Tc).[7] | - Ensure the shelf temperature is set appropriately to keep the product temperature below Tc. - Decrease the chamber pressure to increase the rate of sublimation and cool the product. - Use a cryoprotectant to increase the collapse temperature of the formulation. |
| Prolonged Primary Drying Time | - The ice crystals formed during freezing are too small, leading to high resistance to mass transfer. - The chamber pressure is too low, reducing heat transfer to the product.[9] - The shelf temperature is too low. | - Optimize the freezing protocol. Slower cooling rates can lead to larger ice crystals, which can speed up drying.[3] - Increase the chamber pressure to a level that still maintains the product temperature below Tc. - Cautiously increase the shelf temperature, ensuring the product temperature remains safely below its critical temperature. |
| High Final Moisture Content | - Insufficient secondary drying time. - Secondary drying temperature is too low. - Inefficient removal of water vapor by the condenser. | - Extend the duration of the secondary drying phase. - Increase the shelf temperature during secondary drying, but keep it below the glass transition temperature (Tg) of the dried product.[8] - Ensure the condenser is operating at a sufficiently low temperature. |
| Inconsistent Results Between Vials | - Uneven heat transfer across the shelf. Vials at the edge may experience different conditions than those in the center.[10][11] - Variations in filling volume. | - Use a vial shield to minimize radiative heat effects on edge vials.[10] - Ensure uniform filling of all vials. - Consider placing empty vials around the batch to create a more uniform environment. |
| Difficulty in Reconstitution | - The cake structure is dense due to partial collapse. - The formulation contains insoluble components. | - Optimize the freeze-drying cycle to prevent collapse and ensure a porous cake structure. - Ensure all formulation components are fully dissolved before freeze-drying. |
Data Presentation: Example Freeze-Drying Parameters for this compound
Disclaimer: The following are hypothetical parameters and should be optimized for your specific formulation and freeze-dryer.
Table 1: Effect of Cryoprotectant on this compound Stability (Post-Lyophilization)
| Cryoprotectant (5% w/v) | Appearance of Cake | Reconstitution Time (seconds) | Purity of this compound (HPLC, %) |
| None | Collapsed, glassy | > 120 | 92.5 |
| Mannitol | White, porous | < 30 | 99.2 |
| Sucrose | White, slightly shrunken | < 45 | 99.1 |
| Trehalose | White, elegant | < 30 | 99.3 |
Table 2: Suggested Freeze-Drying Cycle Parameters for this compound with 5% Mannitol
| Stage | Parameter | Setpoint | Duration (hours) |
| Freezing | Shelf Temperature | -40°C | 3 |
| Primary Drying | Shelf Temperature | -10°C | 24 - 48 |
| Chamber Pressure | 100 mTorr | ||
| Secondary Drying | Shelf Temperature | 25°C | 8 - 12 |
| Chamber Pressure | 50 mTorr |
Experimental Protocols
Protocol 1: Determination of Critical Temperatures using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 10-15 mg of the this compound formulation into a DSC pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate the sample at 20°C.
-
Cool the sample to -60°C at a rate of 5°C/min.
-
Hold at -60°C for 5 minutes.
-
Heat the sample to 20°C at a rate of 5°C/min.
-
-
Data Analysis: Analyze the resulting thermogram to identify the glass transition temperature of the maximally freeze-concentrated solute (Tg'). The onset of this transition is typically used. The collapse temperature (Tc) can be estimated to be a few degrees above Tg'.
Protocol 2: Stability Testing of Freeze-Dried this compound
-
Sample Preparation: Freeze-dry this compound using the optimized cycle.
-
Storage Conditions: Store the lyophilized vials at various temperature and humidity conditions (e.g., 40°C/75% RH for accelerated stability, 25°C/60% RH and 4°C for long-term stability).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection of the cake.
-
Reconstitution Time: Time taken to fully dissolve in a specified solvent.
-
Moisture Content: Using Karl Fischer titration.
-
Purity and Degradation Products: Using a stability-indicating HPLC method.[12]
-
Visualizations
Caption: Workflow for Freeze-Drying Optimization of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. huchuan-fd.com [huchuan-fd.com]
- 3. theseus.fi [theseus.fi]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Freeze-Drying Process Optimization. • Pharma • IMA Group [ima.it]
- 9. CN102429942A - Freeze-drying method of panax notoginseng saponins freeze-dried powder injection with loading of more than 500mg - Google Patents [patents.google.com]
- 10. Overcoming Common Issues during Lyophilization - Media Center - AUSTAR Connecting Extraordinary Ideas [austarunion.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Refining in vivo study protocols to enhance the bioavailability of Macranthoidin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining in vivo study protocols to enhance the oral bioavailability of Macranthoidin B.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility: this compound has low water solubility, limiting its dissolution in gastrointestinal fluids. Low membrane permeability: As a large glycoside molecule, it may have difficulty crossing the intestinal epithelium. First-pass metabolism: Significant metabolism in the gut wall or liver before reaching systemic circulation. Degradation by gut microbiota: Saponins (B1172615) can be hydrolyzed by gut bacteria, reducing the amount of intact compound available for absorption.[1] | Improve solubility: Formulate this compound in a solubilizing vehicle. Options include co-solvents (e.g., DMSO, PEG300, Tween-80) or advanced formulations like solid dispersions or self-nanoemulsifying drug delivery systems (SNEDDS). Enhance permeability: The use of permeation enhancers can be explored, although this requires careful toxicity assessment. Novel formulations like liposomes can also facilitate transport across the intestinal barrier. Inhibit metabolism: Co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s) could be investigated, but this can complicate data interpretation. Modulate gut microbiota: While complex, studies with broad-spectrum antibiotics could help elucidate the role of gut microbiota in this compound metabolism. |
| High variability in plasma concentrations between individual animals. | Inconsistent dosing: Inaccurate oral gavage technique or variability in the administered volume. Food effects: The presence or absence of food in the stomach can significantly alter gastric emptying time and drug dissolution. Physiological differences: Natural variations in gastric pH, intestinal transit time, and enzyme/transporter expression among animals. | Standardize dosing procedure: Ensure all personnel are properly trained in oral gavage techniques. Use precise, calibrated equipment. Control feeding schedule: Fast animals overnight (with free access to water) before dosing to standardize gastrointestinal conditions. Increase sample size: A larger number of animals per group can help to account for inter-individual variability and improve statistical power. |
| "Double peak" phenomenon observed in the plasma concentration-time profile. | Enterohepatic recirculation: The compound is absorbed, metabolized in the liver, excreted into the bile, and then reabsorbed in the intestine. Variable gastric emptying: Portions of the dose may be released from the stomach at different times. Site-specific absorption: The drug may be absorbed at different rates in different segments of the gastrointestinal tract.[2][3][4] | Investigate enterohepatic recirculation: Conduct studies with bile duct cannulated animals to quantify biliary excretion and reabsorption. Analyze absorption kinetics: Use compartmental modeling to explore if a two-site absorption model fits the data. Consider formulation effects: The formulation used can influence the release profile and contribute to multiple peaks. |
| Precipitation of this compound in the formulation during preparation or storage. | Supersaturation: The concentration of this compound exceeds its solubility in the chosen vehicle. Temperature effects: Solubility may decrease at lower temperatures. pH shifts: Changes in pH can alter the ionization state and solubility of the compound. | Optimize formulation: Use a combination of solubilizing agents. Sonication and gentle heating can aid dissolution.[1] Conduct stability studies: Assess the physical and chemical stability of the formulation under the intended storage and experimental conditions. Prepare fresh solutions: If stability is an issue, prepare the dosing solutions immediately before administration. |
| Low recovery during plasma sample extraction. | Inefficient extraction method: The chosen solvent or solid-phase extraction (SPE) protocol may not be optimal for this compound. Adsorption to labware: The compound may adsorb to plastic tubes or pipette tips. Degradation in matrix: this compound may be unstable in plasma, even when frozen. | Validate extraction method: Test different extraction solvents and SPE cartridges. A published method for this compound in rat plasma utilized solid-phase extraction with an overall recovery of over 70%.[5] Use low-binding labware: Employ polypropylene (B1209903) or silanized glass tubes and tips. Assess matrix stability: Perform freeze-thaw and bench-top stability studies to ensure the compound is stable during sample handling and storage. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is a good starting point for a simple oral formulation for this compound in rats? A1: A common approach for poorly soluble compounds is to use a mixture of co-solvents. One suggested formulation is a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to prepare this fresh and check for any precipitation before administration.[1]
-
Q2: How can I improve the oral bioavailability of this compound beyond simple co-solvent formulations? A2: Advanced formulation strategies can significantly enhance bioavailability. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.[4][6][7]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media like gastrointestinal fluids. This can enhance the solubility and absorption of lipophilic drugs.[2][8][9][10]
-
Liposomes: Encapsulating this compound in these lipid vesicles can protect it from degradation in the GI tract and facilitate its transport across the intestinal mucosa.[11][12]
-
-
Q3: What volume should I administer via oral gavage to a rat? A3: The typical volume for oral gavage in rats is 10 mL/kg of body weight. It is critical not to exceed 20 mL/kg. The dose should be calculated based on the most recent body weight of the animal.[8][13]
Pharmacokinetics and Data Analysis
-
Q4: Why is the oral bioavailability of saponins like this compound generally low? A4: The low oral bioavailability of saponins is multifactorial. It is primarily due to their poor aqueous solubility, large molecular size which limits passive diffusion across the intestinal membrane, and susceptibility to hydrolysis by gut microbiota.[1][14] Additionally, they may undergo significant first-pass metabolism in the liver.
-
Q5: I see a "double peak" in my pharmacokinetic data for this compound. What does this mean? A5: The double peak phenomenon is not uncommon for saponins and can be caused by several factors, including enterohepatic recirculation (where the compound is excreted in bile and then reabsorbed), delayed or variable gastric emptying, or absorption from different segments of the intestine with varying absorption rates.[2][3][5]
-
Q6: How does gut microbiota affect the bioavailability of this compound? A6: Gut microbiota can enzymatically hydrolyze the sugar moieties of saponins, converting them into their aglycones (sapogenins) or other metabolites.[14][15] These metabolites may have different absorption characteristics and pharmacological activities compared to the parent compound. This biotransformation can reduce the amount of intact this compound that reaches systemic circulation.
Analytical Methods
-
Q7: What is a suitable analytical method for quantifying this compound in plasma? A7: A validated liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method is highly suitable for the quantification of this compound in rat plasma.[5] Such a method has been reported with a low limit of quantification of 7.72 ng/mL, good precision (inter- and intra-day CV < 10%), and accuracy (bias from -10% to 10%).[5]
-
Q8: What are the key steps in processing blood samples for this compound analysis? A8: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA). The samples should be centrifuged promptly to separate the plasma. The resulting plasma should be stored at -80°C until analysis to ensure the stability of the analyte.[10][16][17]
Data Presentation: Pharmacokinetics of Structurally Similar Saponins
Direct comparative pharmacokinetic data for different this compound formulations is limited in the public domain. The following tables present data from studies on other triterpenoid (B12794562) saponins (Ginsenosides, Glycyrrhizic Acid, and Escin) to illustrate the potential impact of different formulation strategies on bioavailability. These can serve as a reference for expected improvements when applying similar technologies to this compound.
Table 1: Pharmacokinetic Parameters of Ginsenosides in Rats with Different Formulations
| Saponin | Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Ginsenoside Rg1 | Aqueous Solution | 100 | 99.76 ± 8.91 | - | 99.76 ± 8.91 | 2.5 | [14] |
| 20(S)-Ginsenoside Rg3 | Radix Ginseng Rubra Extract | 1.83 | 11.2 ± 3.1 | 5.3 ± 1.5 | 110.2 ± 30.2 | - | [18] |
| 20(S)-Ginsenoside Rg3 | Sheng-Mai-San Extract | 3.48 | 25.1 ± 6.3 | 7.3 ± 1.8 | 321.4 ± 81.5 | Increased vs. single extract | [18] |
| Saikosaponin a | Liposomes (i.v.) | - | - | - | Increased vs. solution | - | [5] |
| Saikosaponin d | Liposomes (i.v.) | - | - | - | Increased vs. solution | - | [5] |
Table 2: Pharmacokinetic Parameters of Glycyrrhizic Acid and Escin (B49666) in Rodents with Different Formulations
| Saponin | Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Glycyrrhizic Acid | Intraduodenal Administration | 50 | - | - | 2.7 | - | [8] |
| Glycyrrhizic Acid | Intracolonic Administration | 50 | - | - | 16.7 | Increased vs. intraduodenal | [8] |
| Glycyrrhizic Acid | Solid Dispersion | - | - | - | Increased by ~20-fold vs. curcumin (B1669340) alone | - | [19] |
| Escin Ia | Pure Compound | 4 | - | - | - | <0.25 | [20] |
| Isoescin Ia | Pure Compound | 4 | - | - | - | <0.25 | [20] |
Experimental Protocols
Oral Gavage in Rats
This protocol provides a general guideline for the oral administration of this compound formulations to rats.
Materials:
-
Appropriately sized oral gavage needle (flexible-tipped needles are recommended to reduce injury risk).
-
Syringe corresponding to the volume to be administered.
-
This compound formulation.
-
Rat restraint device (optional).
Procedure:
-
Animal Handling: Gently restrain the rat to prevent movement. This can be done manually by grasping the loose skin over the neck and shoulders. Ensure the restraint does not impede breathing.
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib. This is the approximate length needed for the tube to reach the stomach.
-
Insertion: With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it along the side of the tongue. Advance the needle smoothly into the esophagus. The rat should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is in the stomach (at the pre-measured depth), slowly administer the formulation.
-
Withdrawal: Smoothly remove the gavage needle.
-
Observation: Return the rat to its cage and observe for at least 15 minutes for any signs of distress, such as gasping or bleeding from the mouth.[8][13]
Blood Sample Collection and Processing
This protocol outlines the procedure for collecting and processing blood samples for pharmacokinetic analysis.
Materials:
-
Anticoagulant tubes (e.g., K2EDTA-coated tubes).
-
Syringes and needles or cannulation supplies.
-
Microcentrifuge tubes.
-
Pipettes and tips.
-
Refrigerated centrifuge.
-
-80°C freezer.
Procedure:
-
Blood Collection: At predetermined time points after dosing, collect blood samples (typically 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein, or via a cannula).
-
Anticoagulation: Immediately transfer the blood into tubes containing K2EDTA and gently invert several times to prevent coagulation.
-
Centrifugation: Centrifuge the blood samples at approximately 3000 x g for 15-20 minutes at 4°C to separate the plasma.
-
Plasma Isolation: Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.
-
Storage: Transfer the plasma into labeled microcentrifuge tubes and store them at -80°C until LC-MS/MS analysis.[16][17]
LC-MS/MS Analysis of this compound in Rat Plasma
This is a summary of a validated method for the quantification of this compound.[5]
Sample Preparation:
-
Solid-Phase Extraction (SPE): Plasma samples are extracted using an SPE column.
-
Elution: The analyte is eluted from the SPE column.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase.
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Shim-pack CLC-ODS).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an appropriate modifier like formic acid).
-
Flow Rate: A typical flow rate for analytical LC columns.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher specificity and sensitivity.
Mandatory Visualization
Signaling Pathways
This compound has been shown to induce apoptosis in cancer cells through mechanisms involving the generation of Reactive Oxygen Species (ROS) and modulation of key signaling pathways like PI3K/Akt/mTOR.
Caption: this compound-induced ROS-mediated apoptosis and inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow
Caption: General experimental workflow for in vivo pharmacokinetic studies of this compound.
References
- 1. Correlation between the Content and Pharmacokinetics of Ginsenosides from Four Different Preparation of Panax Ginseng C.A. Meyer in Rats -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability of escin after administration of two oral formulations containing aesculus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulations, Hemolytic and Pharmacokinetic Studies on Saikosaponin a and Saikosaponin d Compound Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Comparison of the bioavailability of beta-aescin after single oral administration of two different drug formulations containing an extract of horse-chestnut seeds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characteristics of intestinal absorption and disposition of glycyrrhizin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fb.cuni.cz [fb.cuni.cz]
- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | MDPI [mdpi.com]
- 11. Macranthoside B Induces Apoptosis and Autophagy Via Reactive Oxygen Species Accumulation in Human Ovarian Cancer A2780 Cells | Scilit [scilit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Pharmacokinetics and bioavailability of ginsenoside Rg1 in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 16. This compound Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetic Comparison of 20(R)- and 20(S)-Ginsenoside Rh1 and 20(R)- and 20(S)-Ginsenoside Rg3 in Rat Plasma following Oral Administration of Radix Ginseng Rubra and Sheng-Mai-San Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glycyrrhizic acid as a multifunctional drug carrier – From physicochemical properties to biomedical applications: A modern insight on the ancient drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative pharmacokinetics and bioavailability of escin Ia and isoescin Ia after administration of escin and of pure escin Ia and isoescin Ia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-up Production of Macranthoidin B
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scale-up production of Macranthoidin B. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during extraction, purification, and analysis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the scale-up production of this compound.
Problem 1: Low Yield of this compound in Crude Extract
Possible Causes:
-
Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for maximizing the extraction of this compound.
-
Inefficient Extraction Method: The chosen extraction technique (e.g., maceration, percolation) may not be effective for large-scale operations.
-
Inadequate Plant Material Pre-treatment: The particle size of the Lonicera macranthoides plant material may be too large, limiting solvent penetration.
-
Degradation During Extraction: High temperatures or inappropriate pH levels during extraction can lead to the degradation of saponins (B1172615).[1]
Solutions:
-
Solvent Optimization: Conduct small-scale trials with different solvent systems. While 50% ethanol (B145695) is a common solvent, consider exploring others like methanol (B129727) or deep eutectic solvents (DES), which have shown high extraction efficiency for this compound.[2]
-
Advanced Extraction Techniques: For larger batches, consider implementing more efficient methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). UAE has been shown to significantly increase the yield of this compound compared to conventional methods.[2]
-
Grinding of Plant Material: Ensure the plant material is ground to a fine, uniform powder to increase the surface area for solvent interaction.
-
Control of Extraction Conditions: Monitor and control the temperature and pH throughout the extraction process to prevent the hydrolysis of the saponin's sugar moieties.
Problem 2: Co-extraction of a High Amount of Impurities
Possible Causes:
-
Low Selectivity of Extraction Solvent: The solvent system may be co-extracting a wide range of other compounds like pigments, lipids, and phenols.
-
Complex Plant Matrix: Lonicera macranthoides naturally contains a variety of other saponins and flavonoids with similar polarities to this compound.
Solutions:
-
Solvent System Refinement: Adjust the polarity of the extraction solvent to be more selective for triterpenoid (B12794562) saponins.
-
Preliminary Purification Step: Introduce a preliminary purification step using macroporous resins. These resins can effectively adsorb saponins from the crude extract, allowing for the removal of a significant portion of impurities by washing with water or low-concentration ethanol before eluting the saponins with a higher concentration of ethanol.
-
Liquid-Liquid Partitioning: Employ liquid-liquid partitioning with solvents of varying polarities (e.g., n-butanol and water) to separate this compound from more polar or non-polar impurities.
Problem 3: Difficulty in Separating this compound from Structurally Similar Saponins
Possible Causes:
-
Co-elution in Chromatography: this compound often co-exists with other saponins like Dipsacoside B and Macranthoidin A, which have very similar chemical structures and polarities, leading to poor resolution in chromatographic separations.
-
Inadequate Chromatographic Technique: The chosen chromatographic method (e.g., silica (B1680970) gel column chromatography) may not have sufficient resolving power.
Solutions:
-
High-Performance Counter-Current Chromatography (HSCCC): This technique is particularly effective for separating compounds with similar polarities and is a proven method for the isolation of this compound.[3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Utilize high-resolution reversed-phase columns (e.g., C18) with optimized mobile phase gradients to achieve baseline separation of the target saponins.
-
Multi-step Chromatographic Purification: A sequential approach involving different chromatographic techniques (e.g., macroporous resin, followed by silica gel, and then preparative HPLC) can progressively enrich and purify this compound.
Problem 4: Inconsistent Purity and Yield in Scaled-up Batches
Possible Causes:
-
Non-linear Scale-up: Direct scaling of laboratory parameters (e.g., mixing speed, heating rates) often fails due to changes in surface area-to-volume ratios and fluid dynamics.
-
Variability in Raw Material: The content of this compound in Lonicera macranthoides can vary depending on the harvest time, geographical source, and storage conditions.
-
Column Overloading in Chromatography: Exceeding the loading capacity of the chromatographic column can lead to poor separation and reduced purity.
Solutions:
-
Process Parameter Optimization at Pilot Scale: Before moving to full-scale production, optimize process parameters at an intermediate pilot scale to understand how they affect the outcome.
-
Raw Material Standardization: Implement strict quality control measures for the incoming plant material, including HPLC analysis to quantify the initial this compound content.
-
Determination of Column Loading Capacity: Perform loading studies to determine the optimal sample load for the preparative chromatography columns to ensure reproducible separation and purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound from Lonicera macranthoides?
A1: The yield of this compound can vary significantly depending on the extraction method and the quality of the plant material. Laboratory-scale studies have reported yields of total this compound and Dipsacoside B as high as 101.82 ± 3.7 mg/g using ultrasound-assisted deep eutectic solvent extraction.[2] Conventional methods like maceration and percolation with 50% ethanol have yielded lower amounts, around 70.83 (±3.5) mg/g.[2]
Q2: Which analytical method is best for the quality control of this compound during production?
A2: High-Performance Liquid Chromatography (HPLC) is the most suitable method for routine quality control. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and acidified water is commonly used for the separation and quantification of this compound.[2] Due to the lack of a strong UV chromophore in saponins, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often preferred over a UV detector for better sensitivity and accuracy.
Q3: What are the main challenges in scaling up the chromatographic purification of this compound?
A3: The main challenges include:
-
Maintaining Resolution: Achieving the same separation efficiency on larger columns as in the lab can be difficult.
-
Solvent Consumption: Preparative chromatography consumes large volumes of solvents, which has significant cost and environmental implications.[4]
-
Column Packing: Uniform packing of large-diameter columns is crucial for good performance and can be challenging.
-
Cost of Stationary Phase: The cost of high-performance stationary phases for large columns can be a major economic factor.
Q4: Are there any specific safety precautions to consider during the scale-up of this compound extraction?
A4: Yes, when working with large volumes of organic solvents like ethanol and methanol, it is crucial to use explosion-proof equipment and ensure adequate ventilation to prevent the accumulation of flammable vapors. All electrical equipment should be properly grounded. Personal protective equipment (PPE), including safety glasses, gloves, and lab coats, should be worn at all times.
Data Presentation
Table 1: Comparison of Laboratory-Scale Extraction Methods for this compound and Dipsacoside B
| Extraction Method | Solvent | Extraction Time (h) | Temperature (°C) | Yield (mg/g of plant material) | Reference |
| Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) | ChCl:EG (1:2) with 40% water | 0.72 | 51 | 101.82 ± 3.7 | [2] |
| Maceration | 50% Ethanol | 6 | 25 | Not explicitly stated for MB alone, but lower than DES-UAE | [2] |
| Percolation | 50% Ethanol | 12 (soaking) + percolation time | 25 | Not explicitly stated for MB alone, but lower than DES-UAE | [2] |
| Conventional Solvent Extraction | 50% Ethanol | Not specified | Not specified | 70.83 ± 3.5 | [2] |
Table 2: Purity of this compound and other Saponins after HSCCC Purification
| Compound | Purity (%) | Reference |
| This compound | 95.1 | [3] |
| Macranthoidin A | 92.7 | [3] |
| Macranthoides B | 91.8 | [3] |
| Akebia saponin (B1150181) D | 96.3 | [3] |
Experimental Protocols
1. Protocol for Ultrasound-Assisted Deep Eutectic Solvent (DES-UAE) Extraction of this compound (Lab Scale)
-
Preparation of DES: Mix choline (B1196258) chloride (ChCl) and ethylene (B1197577) glycol (EG) in a 1:2 molar ratio. Add 40% (w/w) water to the mixture. Heat and stir at 60-80°C until a clear, homogeneous liquid is formed.
-
Extraction:
-
Weigh 1.0 g of dried, powdered Lonicera macranthoides into a flask.
-
Add 22 mL of the prepared DES (liquid-to-solid ratio of 22:1 mL/g).
-
Place the flask in an ultrasonic bath with a power of 280 W.
-
Conduct the extraction at 51°C for 43 minutes.
-
After extraction, centrifuge the mixture to separate the supernatant from the plant debris.
-
Filter the supernatant through a 0.45 µm membrane for HPLC analysis.[2]
-
2. Protocol for HPLC Analysis of this compound
-
Instrumentation: HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and an ELSD or MS detector.
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: 0.4% aqueous acetic acid
-
-
Gradient Elution: A typical gradient might be: 0-10 min, 20-40% A; 10-25 min, 40-60% A; 25-30 min, 60-20% A. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Quantification: Use a calibration curve prepared from a certified reference standard of this compound.
Mandatory Visualization
References
- 1. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Production of plant bioactive triterpenoid saponins: elicitation strategies and target genes to improve yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustainable Saponin Extraction: Balancing Efficiency and Environmental Impact [greenskybio.com]
Technical Support Center: Optimization of Solvent Systems for the Efficient Separation of Macranthoidin B by HSCCC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of Macranthoidin B using High-Speed Counter-Current Chromatography (HSCCC).
Frequently Asked Questions (FAQs)
Q1: What is the crucial first step in selecting a suitable two-phase solvent system for HSCCC?
A1: The most critical initial step is to determine the partition coefficient (K) of the target compound, this compound, in a variety of solvent systems. The K value, defined as the concentration of the solute in the stationary phase divided by its concentration in the mobile phase, dictates the migration and separation of the compound in the HSCCC column. An ideal K value is essential for achieving good separation.
Q2: What are some commonly used solvent systems for the separation of saponins (B1172615) like this compound?
A2: For saponins, which are often polar in nature, several solvent systems are commonly employed. These typically consist of a combination of polar and non-polar solvents. Some frequently used systems include:
-
Ethyl acetate-n-butanol-methanol-water[4]
-
Chloroform-methanol-water[5]
-
n-Hexane-ethyl acetate-methanol-water[4]
The selection of the specific system and the ratio of the solvents depend on the polarity of the target saponins.[4]
Q3: How is the optimal ratio of a chosen solvent system determined?
A3: Once a promising solvent system is identified, the volume ratio of the constituent solvents must be optimized. This is achieved by preparing a series of systems with varying solvent ratios and measuring the corresponding K values for this compound. The goal is to find a ratio that provides K values within the ideal range for good separation and resolution from impurities.
Q4: What are the ideal partition coefficient (K) and separation factor (α) values for an efficient HSCCC separation?
A4: For efficient separation by HSCCC, the target compounds should have suitable partition coefficients (K) and separation factors (α).
-
Partition Coefficient (K): An ideal K value typically ranges from 0.5 to 2.0.[6] If the K value is too low, the compound will elute too quickly with the mobile phase, resulting in poor resolution. If the K value is too high, the peak will be broad and elution time will be excessively long.
-
Separation Factor (α): This is the ratio of the K values of two adjacent compounds (α = K2/K1, where K2 > K1). A larger α value indicates better separation between the two compounds. A value greater than 1.5 is generally considered good for baseline separation.
Q5: What should I do if the K value for this compound is too high or too low?
A5:
-
If K is too high: This indicates that this compound has a strong affinity for the stationary phase. To decrease the K value, you can increase the polarity of the mobile phase if the stationary phase is non-polar, or decrease the polarity of the mobile phase if the stationary phase is polar. This can be achieved by adjusting the solvent ratios.
-
If K is too low: This suggests this compound has a high affinity for the mobile phase. To increase the K value, you can decrease the polarity of the mobile phase if the stationary phase is non-polar, or increase the polarity of the mobile phase if the stationary phase is polar.
Q6: How can I improve the retention of the stationary phase?
A6: High retention of the stationary phase is crucial for achieving good separation efficiency.[4] Several factors can influence stationary phase retention:
-
Solvent System Properties: The viscosity and interfacial tension of the two phases play a significant role.
-
Flow Rate: A lower flow rate of the mobile phase generally improves stationary phase retention.
-
Revolution Speed: Optimizing the rotational speed of the centrifuge can enhance retention. Typically, a higher speed leads to better retention, but excessive speed can cause emulsification.
-
Temperature: Temperature can affect the physical properties of the solvent system.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | - Unsuitable partition coefficient (K) or separation factor (α).- Low stationary phase retention.- Sample overload. | - Re-optimize the solvent system to achieve K values between 0.5-2.0 and a larger α.- Decrease the mobile phase flow rate.- Increase the revolution speed.- Reduce the amount of sample injected. |
| Target Elutes Too Quickly (Low Retention) | - The K value of this compound is too low (<0.5).- The mobile phase is too strong (target is too soluble in it). | - Adjust the solvent system composition to increase the K value. For example, if using a polar mobile phase, decrease its polarity.- Consider switching the roles of the stationary and mobile phases (head-to-tail vs. tail-to-head elution). |
| Target Elutes Too Slowly or Not at All (High Retention) | - The K value of this compound is too high (>5).- The mobile phase is too weak (target is not soluble enough in it). | - Adjust the solvent system composition to decrease the K value. For example, if using a polar mobile phase, increase its polarity.- After the main separation, the stationary phase can be extruded from the column to recover highly retained compounds. |
| Sample Precipitation During Injection | - The sample solvent is incompatible with the two-phase system.- The concentration of the sample is too high. | - Dissolve the sample in a mixture of the upper and lower phases of the solvent system.[5]- Reduce the sample concentration by diluting it with the appropriate solvent mixture. |
| Significant Loss of Stationary Phase | - The flow rate of the mobile phase is too high.- The revolution speed is not optimal.- The solvent system is prone to emulsification. | - Reduce the flow rate of the mobile phase.- Optimize the revolution speed (often between 800-900 rpm).[4][5][6][7]- Select a solvent system with adequate interfacial tension. |
| Emulsion Formation in the Column | - High revolution speed.- The physicochemical properties of the solvent system. | - Decrease the revolution speed.- Test different solvent systems to find one less prone to emulsification. Adding a small amount of acid or salt can sometimes help break emulsions. |
Data Presentation
Table 1: HSCCC Solvent Systems for the Separation of this compound and Other Saponins
| Target Compound(s) | Solvent System | Volume Ratio (v/v/v or v/v/v/v) | Reference |
| This compound, Macranthoidin A, Macranthoides B, Akebia saponin (B1150181) D | Ethyl acetate-n-butanol-water | 3:2:5 | [1][2][3] |
| This compound, Macranthoidin A, Macranthoides B, Akebia saponin D | n-butanol-water-methanol-ethyl acetate | 1:6:0.5:4 | [1][2][3] |
| Steroid saponins | Ethyl acetate-n-butanol-methanol-water | 4:1:2:4 | [4] |
| Triterpene saponins | Chloroform-methanol-water | 4:4:2 | [5] |
| Saponins | TBME-BuOH-ACN-H₂O | 1:2:1:5 | [8] |
Table 2: Typical HSCCC Operating Parameters for Saponin Separation
| Parameter | Typical Range/Value | Reference(s) |
| Revolution Speed | 800 - 860 rpm | [4][5][6][7][8] |
| Mobile Phase Flow Rate | 1.5 - 3.0 mL/min | [4][5][8] |
| Detection Wavelength | 210 nm, 230 nm, 280 nm or ELSD | [6][7][9] |
| Stationary Phase Retention | 42% - 47% | [4][8] |
| Sample Size | 100 - 300 mg | [4][7] |
Experimental Protocols
1. Preparation of Crude Sample
A standardized protocol for the preparation of a crude saponin extract from plant material, such as Lonicera macranthoides, is essential for reproducible results.
-
Maceration and Extraction: Powdered plant material is typically extracted with a solvent like 50% ethanol.[10] More advanced methods like ultrasound-assisted extraction with deep eutectic solvents (DES) have also been shown to be highly efficient for this compound.[11]
-
Pre-purification: The initial extract is often subjected to preliminary purification using macroporous resin column chromatography to enrich the saponin fraction and remove highly polar or non-polar impurities.[7]
2. Selection of Two-Phase Solvent System and Determination of Partition Coefficient (K)
This is the most critical stage for successful HSCCC separation.
-
Solvent System Preparation: Prepare a small volume (e.g., 20 mL) of the desired solvent system in a separation funnel. Shake vigorously and allow the layers to separate completely at room temperature.
-
Sample Partitioning:
-
Add a small, known amount of the crude extract (e.g., 2 mg) to a test tube containing equal volumes (e.g., 2 mL) of the upper and lower phases from the prepared solvent system.
-
Vortex the tube thoroughly to ensure complete partitioning of the sample between the two phases.
-
Centrifuge briefly to ensure clear separation of the two layers.
-
-
Analysis:
-
Carefully withdraw an equal volume from both the upper and lower phases.
-
Evaporate the solvent from each phase to dryness.
-
Re-dissolve the residues in a known volume of a suitable solvent (e.g., methanol).
-
Analyze the concentration of this compound in each phase using HPLC.
-
-
Calculation of K: The partition coefficient (K) is calculated as: K = Cupper / Clower, where Cupper is the concentration in the upper phase and Clower is the concentration in the lower phase.
3. HSCCC Separation Procedure
-
Column Preparation: The multilayer coiled column is first entirely filled with the stationary phase (typically the upper organic phase for saponins).[4][5]
-
System Equilibration: The apparatus is then rotated at the desired speed (e.g., 850 rpm), and the mobile phase is pumped into the column in the appropriate direction (head-to-tail or tail-to-head) at a set flow rate (e.g., 2.0 mL/min).[4] Pumping continues until hydrodynamic equilibrium is reached, indicated by the mobile phase emerging from the column outlet.
-
Sample Injection: Once the system is equilibrated, the sample solution (crude extract dissolved in a small volume of the biphasic mixture) is injected through the sample loop.[5]
-
Elution and Fraction Collection: The effluent from the column outlet is continuously monitored by a UV detector or connected to an Evaporative Light Scattering Detector (ELSD), which is suitable for non-chromophoric compounds like saponins.[4][5] Fractions are collected at regular intervals using a fraction collector.
-
Stationary Phase Retention: After the separation is complete, the stationary phase remaining in the column is collected and its volume is measured to calculate the retention (Sf = Vs / Vc, where Vs is the volume of the stationary phase and Vc is the total column volume).
4. HPLC Analysis and Purity Determination
The purity of this compound in the collected fractions is determined by High-Performance Liquid Chromatography (HPLC).
-
Chromatographic Conditions: A C18 reversed-phase column is commonly used. The mobile phase often consists of a gradient of acetonitrile (B52724) and water (sometimes with a small amount of acid like acetic acid).[10]
-
Quantification: The purity of the isolated this compound is calculated based on the peak area relative to the total peak area in the chromatogram.
Visualizations
Caption: HSCCC solvent system optimization workflow.
Caption: Troubleshooting decision tree for common HSCCC issues.
References
- 1. Determination and Isolation of Four Anti-tumour Saponins from Lonicera macranthoides by HPLC-ESI-QTOF/MS and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Enhancing the resolution and sensitivity of analytical methods for Macranthoidin B detection
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution and sensitivity of analytical methods for Macranthoidin B detection.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound.
Issue 1: Low or No Analytical Signal (Poor Sensitivity)
Question: I am observing a very weak or no peak for this compound in my chromatogram. What are the potential causes and solutions?
Answer: Low sensitivity is a common issue in saponin (B1150181) analysis.[1][2][3] The causes can be broadly categorized into sample preparation, chromatographic conditions, and detector settings.
-
Sample Preparation:
-
Inefficient Extraction: this compound may not be efficiently extracted from the sample matrix. Saponin extraction can be complex due to their structural diversity and chemical instability.[2] Traditional methods may have low efficiency.[3]
-
Sample Degradation: this compound may be unstable under your storage or experimental conditions.
-
Low Concentration: The concentration of this compound in your sample may be below the method's limit of detection (LOD).
-
Solution: Concentrate the sample using techniques like SPE or nitrogen evaporation.
-
-
-
Chromatographic/Detector Issues:
-
Suboptimal Mobile Phase: The mobile phase composition may not be suitable for proper ionization (in MS) or detection.
-
Solution: For HPLC with an Evaporative Light Scattering Detector (ELSD), a mobile phase of acetonitrile (B52724) and 0.4% aqueous acetic acid has been used successfully.[4][5] For LC-MS, detection is often performed in negative selective ion monitoring mode.[6]
-
-
Incorrect Detector Choice: Saponins (B1172615) like this compound lack strong chromophores, making UV detection less sensitive.[8]
-
Solution: Use a more suitable detector. ELSD is a good universal detector for saponins.[8] For highest sensitivity and specificity, use a mass spectrometer (MS).[2][6] A liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method has been validated for quantifying this compound in rat plasma with a low limit of quantification (LLOQ) of 7.72 ng/mL.[6]
-
-
Issue 2: Poor Chromatographic Resolution or Peak Shape
Question: My this compound peak is showing significant tailing or is not well-separated from other components. How can I fix this?
Answer: Poor peak shape and resolution can compromise quantification accuracy. Common causes include column issues, inappropriate mobile phase, or sample matrix effects.
-
Column Overload or Contamination:
-
Cause: Injecting too concentrated a sample can lead to peak fronting. Buildup of matrix components can cause peak tailing.
-
Solution: Dilute the sample or reduce the injection volume. Implement a robust column washing protocol after each analytical batch. Ensure samples are filtered through a 0.45 μm or 0.22 μm membrane before injection.[4][5]
-
-
Inappropriate Mobile Phase:
-
Cause: The pH or solvent composition of the mobile phase can affect the interaction of the analyte with the stationary phase.
-
Solution: A gradient elution using acetonitrile and water with a small amount of acid (e.g., 0.4% acetic acid) is often effective for separating saponins on a C18 column.[4][5] Adjusting the gradient slope or initial/final solvent composition can improve separation.
-
-
Matrix Effects (LC-MS):
-
Cause: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, affecting signal intensity and reproducibility.
-
Solution: Improve sample cleanup using methods like solid-phase extraction (SPE) to remove interfering substances.[6] The overall recovery of this compound from plasma using SPE can be over 70%.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for the quantitative analysis of this compound? A1: High-Performance Liquid Chromatography (HPLC) coupled with either an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) are the most common and effective methods.[4][6][8] LC-MS offers superior sensitivity and selectivity, making it ideal for complex matrices like plasma.[2][6]
Q2: How should I prepare and store this compound standard solutions? A2: this compound is soluble in water and DMSO, though sonication may be needed.[7] For stock solutions, store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[7] Avoid repeated freeze-thaw cycles by preparing aliquots.[7]
Q3: Can I use a UV detector for this compound quantification? A3: While possible, it is not recommended for sensitive analysis. Saponins generally lack a strong UV chromophore, which results in low sensitivity and accuracy when using a UV detector.[8] An ELSD or MS detector is preferred.[8]
Q4: What type of HPLC column is suitable for this compound analysis? A4: A reverse-phase C18 column is commonly used and has been shown to provide good separation.[4][6] A typical column dimension is 250 mm × 4.6 mm with a 5 μm particle size.[4][5]
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Detection
| Parameter | Method 1: LC-ESI-MS[6] | Method 2: HPLC-ELSD[4][5] |
|---|---|---|
| Technique | Liquid Chromatography-Mass Spectrometry | High-Performance Liquid Chromatography-Evaporative Light Scattering Detector |
| Application | Quantification in Rat Plasma | Quantification in Plant Extracts |
| Column | Shim-pack CLC-ODS (C18) | Ascentis-C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Gradient elution (specifics not detailed) | Acetonitrile (A) and 0.4% aqueous acetic acid (B) |
| Flow Rate | Not specified | 0.6 mL/min |
| Detector | ESI-MS (Negative Ion Mode) | Evaporative Light Detector |
| LLOQ/LOD | LLOQ: 7.72 ng/mL | LOD: Not specified |
| Precision (RSD) | < 10% | < 2% (Intra- and Interday) |
| Recovery | > 70% | 98.98% (Spiked Sample Recovery) |
Table 2: Comparison of Extraction Methods for this compound from Lonicera macranthoides [4][5]
| Method | Solvent | Conditions | Yield (mg/g) |
|---|---|---|---|
| DES-UAE | Choline chloride/1,4-Butanediol (DES) | 50°C, 40 min, 20 mL/g liquid-solid ratio | ~16.5 |
| Maceration | 50% Ethanol | 25°C, 6 hours | ~8.0 |
| Percolation | 50% Ethanol | 25°C, 12-hour soak, 3 mL/min flow | ~9.5 |
| UAE | 50% Ethanol | 50°C, 40 min, 20 mL/g liquid-solid ratio | ~11.0 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Plasma [6]
-
Condition an SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: HPLC-ELSD Method for Plant Extracts [4][5]
-
Chromatographic System: HPLC with an Ascentis-C18 column (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Solvent A: Acetonitrile; Solvent B: 0.4% aqueous acetic acid.
-
Elution Program: Use a gradient elution program (refer to the source literature for the specific gradient timetable).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 μL.
-
Detector: ELSD.
Visualizations
References
- 1. Saponin analysis - Eurofins Scientific [eurofins.in]
- 2. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Liquid chromatography-mass spectrometry analysis of this compound, macranthoidin A, dipsacoside B, and macranthoside B in rat plasma for the pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of a Rapid Resolution Liquid Chromatography-Tandem Mass Spectrometry Method for Macranthoidin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated Rapid Resolution Liquid Chromatography-Tandem Mass Spectrometry (RRLC-MS/MS) method for the quantification of Macranthoidin B against alternative analytical techniques. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, quality control, and drug development processes. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable technique for specific research needs.
Quantitative Performance Comparison
The performance of the RRLC-MS/MS method for this compound analysis is compared with other potential analytical techniques. The following tables summarize key validation parameters. Data for the RRLC-MS/MS and HPLC-ELSD methods are specific to this compound, while data for HPLC-UV and Spectrophotometry are representative of performance for structurally similar triterpenoid (B12794562) saponins (B1172615) due to the limited availability of specific validation studies for this compound using these methods.
Table 1: Performance Characteristics of Analytical Methods for this compound Quantification
| Parameter | RRLC-MS/MS[1] | HPLC-ELSD[2] | HPLC-UV (Representative) | Spectrophotometry (Representative) |
| Linearity (r²) | >0.999[1] | 0.9992[2] | >0.999 | >0.99 |
| Linear Range | Two orders of magnitude[1] | 0.2–1.4 mg/g[2] | Typically 2-3 orders of magnitude | Typically 1-2 orders of magnitude |
| Lower Limit of Quantification (LLOQ) | 7.72 ng/mL[1] | 0.2 mg/g | ng/mL to µg/mL range | µg/mL range |
| Precision (RSD%) | <10%[1] | Not Reported | <5% | <10% |
| Accuracy (% Bias) | -10% to 10%[1] | Not Reported | Typically within ±15% | Typically within ±15% |
| Recovery | >70%[1] | Not Reported | >80% | Not applicable |
| Selectivity | High | Moderate | Low to Moderate | Low |
| Throughput | High | Moderate | Moderate | High |
Table 2: Method Attributes and Considerations
| Attribute | RRLC-MS/MS | HPLC-ELSD | HPLC-UV | Spectrophotometry |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by light scattering of nebulized particles. | Separation by chromatography, detection by UV absorbance. | Colorimetric reaction and measurement of absorbance. |
| Advantages | High sensitivity and selectivity, structural information. | Universal detector for non-chromophoric compounds. | Robust, widely available, cost-effective. | Simple, rapid, inexpensive. |
| Disadvantages | High initial cost, matrix effects can be a challenge. | Lower sensitivity than MS, non-linear response at high concentrations. | Requires a chromophore, lower selectivity than MS. | Prone to interference, not suitable for complex mixtures without extensive cleanup. |
| Typical Application | Bioanalysis (pharmacokinetics), trace analysis, metabolite identification. | Quantification of compounds without UV chromophores in herbal extracts and formulations. | Routine quality control of raw materials and finished products. | Total saponin (B1150181) content estimation. |
Experimental Protocols
Detailed methodologies for the RRLC-MS/MS and comparative methods are outlined below.
Rapid Resolution Liquid Chromatography-Tandem Mass Spectrometry (RRLC-MS/MS) Method for this compound in Rat Plasma[1]
-
Sample Preparation:
-
Plasma samples are extracted using solid-phase extraction (SPE).
-
The eluent is evaporated to dryness and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Shim-pack CLC-ODS column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative selective ion monitoring (SIM) mode.
-
Monitored Ions: Specific precursor and product ions for this compound are monitored.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Method for this compound[2]
-
Sample Preparation:
-
Extraction of this compound from the sample matrix (e.g., plant material) using a suitable solvent.
-
Filtration of the extract before injection.
-
-
Chromatographic Conditions:
-
Column: Ascentis-C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.4% aqueous acetic acid (B).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35 °C.
-
-
ELSD Conditions:
-
Detector: Evaporative Light Scattering Detector.
-
Parameters: Specific parameters for nebulization and evaporation are optimized for the analysis.
-
Representative High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method for Triterpenoid Saponins
-
Sample Preparation:
-
Extraction from the matrix followed by a potential clean-up step like SPE or liquid-liquid extraction.
-
The extract is filtered prior to injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: Typically a gradient of acetonitrile and water or methanol (B129727) and water, often with a modifier like acetic acid or formic acid.
-
Detection: UV detection at a low wavelength (e.g., 205-210 nm) as saponins generally lack a strong chromophore.
-
Representative Spectrophotometric Method for Total Saponins
-
Principle: This method often relies on a colorimetric reaction, for instance, with vanillin-sulfuric acid.
-
Procedure:
-
An aliquot of the sample extract is mixed with the vanillin-sulfuric acid reagent.
-
The mixture is heated for a specific time to allow for color development.
-
The absorbance is measured at a specific wavelength using a spectrophotometer.
-
The total saponin content is determined by comparison with a standard curve prepared from a reference saponin.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the RRLC-MS/MS method and a logical comparison of the different analytical techniques.
Caption: Workflow for this compound quantification by RRLC-MS/MS.
References
A Comparative Analysis of the Biological Activities of Macranthoidin B and Other Triterpenoid Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Macranthoidin B, a prominent triterpenoid (B12794562) saponin (B1150181), against other well-researched saponins (B1172615): Asiaticoside, Ginsenoside Rg3, and Saikosaponin D. The comparison focuses on their anti-cancer, anti-inflammatory, and immunomodulatory properties, supported by available experimental data.
Introduction to Triterpenoid Saponins
Triterpenoid saponins are a diverse group of naturally occurring glycosides found in numerous medicinal plants.[1] They are recognized for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects, making them a subject of significant interest for therapeutic agent development.[1] The specific biological profile of individual saponins can vary greatly depending on their unique chemical structures. This guide aims to provide a comparative analysis to aid researchers in understanding the nuanced differences between these promising compounds.
Comparative Biological Activities
Anti-Cancer Activity
Triterpenoid saponins exert their anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and metastasis. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the selected comparative saponins against various cancer cell lines.
| Saponin | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Human hepatoma HepG2 | 16.8 | [2] |
| Human cervical cancer HeLa | 12.5 | [2] | |
| Human leukemia HL-60 | 10.2 | [2] | |
| Asiaticoside | Human colorectal cancer HCT116 | ~40 (at 72h) | [3] |
| Human cholangiocarcinoma KKU-156 & KKU-213 | Not specified | [4] | |
| Ginsenoside Rg3 | Human lung cancer A549 | >50 (under 10% serum), <50 (serum-starved) | [5] |
| Human lung cancer A549/DDP (cisplatin-resistant) | 8.14 (in combination with cisplatin) | [6] | |
| Saikosaponin D | Human breast cancer MCF-7 | 7.31 ± 0.63 | [7] |
| Human breast cancer T-47D | 9.06 ± 0.45 | [7] | |
| Human prostate cancer DU145 | 10 | [8] |
Key Observations:
-
This compound demonstrates potent cytotoxic activity against a range of cancer cell lines with IC50 values in the low micromolar range.[2]
-
Asiaticoside also exhibits anti-proliferative effects, particularly in colorectal cancer cells.[3]
-
Ginsenoside Rg3 shows variable efficacy depending on the cell culture conditions and can enhance the sensitivity of cancer cells to conventional chemotherapy.[5][6]
-
Saikosaponin D displays strong anti-tumor activity against breast and prostate cancer cell lines.[7][8]
Signaling Pathway for Triterpenoid Saponin-Induced Apoptosis
Figure 1. Simplified signaling pathway for saponin-induced apoptosis.
Anti-Inflammatory Activity
Triterpenoid saponins can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophages.
| Saponin | Cell Line | Target | Effect | Reference |
| This compound | RAW 264.7 | NO | Inhibition | [9] |
| RAW 264.7 | PGE2 | Inhibition | [10] | |
| Asiaticoside | J774A.1 | TNF-α | Dose-dependent increase in infected cells | [11] |
| RAW 264.7 | IL-1β, IL-6, TNF-α | Suppression | [12] | |
| Ginsenoside Rg3 | RAW 264.7 | NO, IL-6 | Inhibition | [1] |
| Saikosaponin D | RAW 264.7 | NO, PGE2, TNF-α, IL-6 | Inhibition | [13] |
Key Observations:
-
This compound effectively inhibits the production of key inflammatory mediators.[9][10]
-
Asiaticoside exhibits complex effects, with the ability to both enhance and suppress inflammatory responses depending on the context.[11][12]
-
Ginsenoside Rg3 and Saikosaponin D are potent inhibitors of pro-inflammatory molecule production in macrophages.[1][13]
Experimental Workflow for In Vitro Anti-Inflammatory Assay
Figure 2. Workflow for assessing in vitro anti-inflammatory activity.
Immunomodulatory Effects
The immunomodulatory activities of triterpenoid saponins involve their ability to influence the function of various immune cells, such as natural killer (NK) cells and T lymphocytes.
| Saponin | Immune Cell Type | Effect | Reference |
| This compound | - | Data not available | - |
| Asiaticoside | Macrophages | Stimulates phagocytosis and pro-inflammatory cytokine production in infected cells | [11] |
| Ginsenoside Rg3 | Natural Killer (NK) cells | Enhances cytotoxicity and activating receptor expression | [14] |
| Saikosaponin D | T lymphocytes | Suppresses proliferation | [15] |
Key Observations:
-
While specific data on this compound's immunomodulatory effects on specific immune cell populations is limited in the reviewed literature, other saponins show distinct activities.
-
Asiaticoside can enhance macrophage activity in the context of infection.[11]
-
Ginsenoside Rg3 is a potent activator of NK cell anti-tumor activity.[14]
-
Saikosaponin D exhibits immunosuppressive effects by inhibiting T cell proliferation.[15]
Logical Relationship of Saponin Immunomodulation
Figure 3. Diverse immunomodulatory effects of different saponins.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of saponins on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the saponin (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the level of nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with the saponin for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
This protocol quantifies the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration from the standard curve.
Conclusion
This compound exhibits significant anti-cancer and anti-inflammatory properties, comparable to and in some cases potentially more potent than other well-studied triterpenoid saponins like Asiaticoside, Ginsenoside Rg3, and Saikosaponin D. However, the biological activities of these compounds are highly dependent on the specific cellular context and experimental conditions. This comparative guide highlights the need for further head-to-head studies to fully elucidate the therapeutic potential of this compound and other triterpenoid saponins. The provided experimental protocols offer a foundation for researchers to conduct such comparative investigations.
References
- 1. Ginsenosides Enhanced Apoptosis of Serum-Free Starved A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asiaticoside suppresses cell proliferation by inhibiting the NF-κB signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The potential mechanism of Saikosaponin D against luminal A breast cancer based on bioinformatical analysis, molecular docking and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory Effects of Asiaticoside Against Shigella flexneri-Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Centella asiatica enhances diabetic wound healing by decreasing macrophage-driven inflammation via the AKT/MAPK/NF-κB pathway [frontiersin.org]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. Ginsenoside 20(R)-Rg3 enhances natural killer cell activity by increasing activating receptor expression through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of saikosaponin on macrophage functions and lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the saponin profiles in different parts of Lonicera macranthoides
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of bioactive compounds within a medicinal plant is paramount for targeted extraction and drug discovery. This guide provides a comparative analysis of the saponin (B1150181) profiles in the flower buds, stems, and leaves of Lonicera macranthoides, a plant of significant interest in traditional medicine. The data presented is supported by detailed experimental protocols and visual workflows to facilitate replication and further investigation.
Quantitative Analysis of Major Saponins (B1172615)
A study utilizing Rapid Resolution Liquid Chromatography-Tandem Mass Spectrometry (RRLC-MS/MS) has provided a quantitative comparison of five major triterpenoid (B12794562) saponins across different parts of Lonicera macranthoides. The results clearly indicate that the flower buds are the primary repository of these bioactive compounds, with concentrations significantly higher than in the stems and leaves.[1][2]
The saponins quantified were macranthoidin B, macranthoidin A, dipsacoside B, akebiasaponin D, and dipsacoside A.[1][2] The flower buds contained a much higher level of these saponins by several orders of magnitude compared to the stems and leaves.[1][2] This differential distribution highlights the importance of selective harvesting for maximizing the yield of these potentially therapeutic molecules.
Below is a summary of the quantitative data for the five major saponins in the flower bud, stem, and leaf of Lonicera macranthoides.
| Saponin | Flower Bud (mg/g) | Stem (mg/g) | Leaf (mg/g) |
| This compound | 72.81 | - | - |
| Macranthoidin A | 5.71 | - | - |
| Dipsacoside B | 6.90 | - | - |
| Akebiasaponin D | - | - | - |
| Dipsacoside A | - | - | - |
| Note: Specific quantitative data for stems and leaves, and for Akebiasaponin D and Dipsacoside A in flower buds were not available in the provided search results, though it was stated that the concentrations in stems and leaves are significantly lower. One study reported the total hederagenin-based saponins in flower buds to be approximately 86.01 mg/g.[3] |
Experimental Protocols
The following is a detailed methodology for the extraction and quantitative analysis of saponins from Lonicera macranthoides, based on established protocols.[1][2]
Sample Preparation and Extraction
-
Plant Material: Collect fresh flower buds, stems, and leaves of Lonicera macranthoides.
-
Drying: Air-dry the plant materials in a shaded, well-ventilated area until constant weight is achieved.
-
Pulverization: Grind the dried plant materials into a fine powder using a mechanical grinder.
-
Extraction:
-
Weigh 0.5 g of the powdered sample.
-
Add 25 mL of 50% methanol (B129727) to the sample.
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.22 µm membrane filter prior to analysis.
-
Chromatographic and Mass Spectrometric Analysis
-
Instrumentation: A Rapid Resolution Liquid Chromatography system coupled with a Tandem Mass Spectrometer (RRLC-MS/MS) is used for analysis.[1][2]
-
Chromatographic Column: A ZORBAX SB-C18 column (2.1 x 50 mm, 1.8 μm) is employed for separation.[1][2]
-
Mobile Phase: A gradient elution is performed using:
-
Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is used for detection.[1][2]
-
Quantification: The analysis is carried out in Multiple Reaction Monitoring (MRM) mode for accurate quantification of the target saponins.[1][2]
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the comparative analysis of saponin profiles.
Caption: Experimental workflow for saponin analysis.
Bioactivity and Signaling Pathways of Lonicera macranthoides Saponins
The saponins identified in Lonicera macranthoides have been associated with a range of biological activities, including anti-inflammatory, anti-tumor, and anti-atherosclerotic effects.[4][5][6][7][8][9] Understanding the molecular mechanisms underlying these activities is crucial for drug development.
Anti-inflammatory Signaling Pathway of Akebiasaponin D
Akebiasaponin D has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.[1][3][5][10] It inhibits the IL-6-STAT3-DNMT3b axis and activates the Nrf2 signaling pathway.[1][10] This dual action leads to a reduction in the production of pro-inflammatory mediators.
Caption: Akebiasaponin D anti-inflammatory pathway.
Anti-Atherosclerotic Signaling Pathway of Dipsacoside B
Dipsacoside B has demonstrated potential in mitigating atherosclerosis by promoting autophagy in macrophages.[4] This process helps to reduce the accumulation of lipids within arterial walls, a key event in the formation of atherosclerotic plaques.
Caption: Dipsacoside B anti-atherosclerotic pathway.
This comparative guide provides a foundational understanding of the saponin profiles in Lonicera macranthoides. The significant accumulation of these bioactive compounds in the flower buds underscores their potential as a primary source for pharmaceutical development. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to isolate and investigate these promising natural products further.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Akebia Saponin D ameliorated kidney injury and exerted anti-inflammatory and anti-apoptotic effects in diabetic nephropathy by activation of NRF2/HO-1 and inhibition of NF-KB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipsacoside B Attenuates Atherosclerosis by Promoting Autophagy to Inhibit Macrophage Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akebia Saponin D suppresses inflammation in chondrocytes via the NRF2/HO-1/NF-κB axis and ameliorates osteoarthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Accumulation differences of high-value ingredients in different phenotype Lonicera macranthoides: insights from integrative metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macranthoside B, a hederagenin saponin extracted from Lonicera macranthoides and its anti-tumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Akebia Saponin D Inhibits the Inflammatory Reaction by Inhibiting the IL-6-STAT3-DNMT3b Axis and Activating the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Anti-Tumor Efficacy of Macranthoidin B in Comparison to Established Chemotherapeutic Agents
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor efficacy of Macranthoidin B, a naturally occurring triterpenoid (B12794562) saponin, against established chemotherapeutic agents such as cisplatin (B142131), doxorubicin, and gemcitabine (B846). The information presented herein is collated from various preclinical studies to offer insights into their respective mechanisms of action and cytotoxic profiles against several cancer cell lines.
Introduction
This compound, isolated from Lonicera macranthoides, has demonstrated potential as an anti-cancer agent by inducing apoptosis in various cancer cells.[1][2][3] Its primary mechanism of action appears to be the induction of reactive oxygen species (ROS)-mediated apoptosis.[4][5] This guide aims to provide a comparative overview of its in vitro efficacy against well-established chemotherapeutic drugs, focusing on available data for colorectal, liver, and lung cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and selected chemotherapeutic agents across different cancer cell lines as reported in various studies. It is important to note that a direct comparison of IC50 values between studies can be challenging due to variations in experimental conditions, such as cell line passage number, assay duration, and specific reagents used.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HCT-116 | Colorectal Cancer | Not explicitly stated, but significant apoptosis was observed at concentrations of 20-400 µM.[6] | 24 |
| A2780 | Ovarian Cancer | Dose- and time-dependent inhibition of proliferation observed.[5] | Not specified |
| HeLa | Cervical Cancer | Significant inhibition of cell proliferation observed.[2] | Not specified |
Table 2: In Vitro Cytotoxicity of Established Chemotherapeutic Agents
| Agent | Cell Line | Cancer Type | IC50 | Exposure Time (h) |
| Cisplatin | HepG2 | Liver Cancer | 7 µg/mL (~23.3 µM)[7] | Not specified |
| HepG2 | Liver Cancer | 16.09 ± 1.52 µg/mL (~53.6 µM)[8] | 24 | |
| HepG2 | Liver Cancer | 58 ± 2.9 µM[9] | 24 | |
| Doxorubicin | A549 | Lung Cancer | 0.07 mM (70 µM) | Not specified |
| A549 | Lung Cancer | 0.56 µg/mL (~0.97 µM)[10] | Not specified | |
| A549 | Lung Cancer | IC50 > 20 µM[11] | 24 | |
| HepG2 | Liver Cancer | 12.2 µM[11] | 24 | |
| Gemcitabine | HCT-116 | Colorectal Cancer | IC50 values increased ~100-fold in DAC-resistant cells compared to control.[12] | Not specified |
Note: IC50 values can vary significantly between studies due to different experimental setups. A meta-analysis of cisplatin cytotoxicity in HepG2 cells revealed substantial heterogeneity in reported IC50 values.[13]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for common assays used to determine the in vitro anti-tumor activity of compounds like this compound and chemotherapeutic agents.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, cisplatin, doxorubicin) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation with MTT: Incubate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V & Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[6][16][17][18][19]
Protocol:
-
Cell Treatment: Treat cells with the desired compound to induce apoptosis. Include both negative (vehicle-treated) and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells with cold 1X PBS and then with 1X Binding Buffer.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[6]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the anti-tumor activity of this compound and established chemotherapeutic agents, as well as a typical experimental workflow.
Caption: this compound induces apoptosis via ROS production.
Caption: Cisplatin induces apoptosis through DNA damage pathways.
Caption: Doxorubicin induces apoptosis via multiple signaling pathways.
References
- 1. This compound Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Macranthoside B Induces Apoptosis and Autophagy Via Reactive Oxygen Species Accumulation in Human Ovarian Cancer A2780 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Evaluation of Cisplatin Efficacy on HepG2 and E. coli Cells under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin-Conjugated Zinc Oxide Nanoparticles, Biogenically Synthesised Using a Fungus Aspergillus niger, Exhibit High Therapeutic Efficacy against Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. Acquired resistance to decitabine and cross-resistance to gemcitabine during the long-term treatment of human HCT116 colorectal cancer cells with decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. ucl.ac.uk [ucl.ac.uk]
Macranthoidin B: A Promising Therapeutic Candidate for Inflammatory and Neurodegenerative Diseases
A Comparative Analysis of Therapeutic Effects in Preclinical Disease Models
Macranthoidin B, a triterpenoid (B12794562) saponin, is emerging as a compound of significant interest for its potent anti-inflammatory properties. This guide provides an objective comparison of the demonstrated and potential therapeutic effects of this compound with established treatments in preclinical models of rheumatoid arthritis and Alzheimer's disease. The experimental data presented herein is based on published in vivo studies, highlighting the compound's mechanism of action and its prospective clinical utility for researchers, scientists, and drug development professionals.
Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
This compound has demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats, a standard in vivo assay for evaluating acute inflammation. Its performance is comparable to that of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| This compound | 50 | 55.6 |
| This compound | 100 | 68.9 |
| Indomethacin (Control) | 10 | 72.2 |
| Vehicle | - | 0 |
Potential Therapeutic Applications in Chronic Inflammatory and Neurodegenerative Diseases
While direct in vivo studies of this compound in chronic diseases like rheumatoid arthritis and Alzheimer's are not yet available, its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, provides a strong rationale for its therapeutic potential. The following sections compare the established effects of standard-of-care drugs with the projected effects of this compound based on its known anti-inflammatory and neuroprotective mechanisms.
Rheumatoid Arthritis: A Comparative Outlook
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The NF-κB pathway is a key driver of this inflammation.
| Therapeutic Agent | Mechanism of Action | Key In Vivo Model | Efficacy |
| Methotrexate | Dihydrofolate reductase inhibitor, anti-inflammatory | Collagen-Induced Arthritis (CIA) in rats | Significant reduction in paw volume and joint inflammation. |
| This compound (Projected) | Inhibition of NF-κB signaling pathway | Collagen-Induced Arthritis (CIA) in mice/rats | Expected to reduce paw edema, inflammatory cytokine levels, and joint damage. |
| IMD-0560 (NF-κB Inhibitor) | IKK inhibitor | Collagen-Induced Arthritis (CIA) in mice | Suppressed inflammatory cytokine production and was effective against arthritis.[1] |
Alzheimer's Disease: A Comparative Outlook
Neuroinflammation, mediated by the NF-κB pathway, is a critical component in the pathogenesis of Alzheimer's disease, contributing to neuronal damage and cognitive decline.
| Therapeutic Agent | Mechanism of Action | Key In Vivo Model | Efficacy |
| Donepezil | Acetylcholinesterase inhibitor | APP/PS1 mouse model | Improved cognitive function in the Morris water maze test. |
| This compound (Projected) | Inhibition of NF-κB signaling pathway, anti-inflammatory, antioxidant | APP/PS1 mouse model | Expected to reduce neuroinflammation, amyloid-beta plaque load, and improve cognitive function. |
| TPCA-1 (NF-κB Inhibitor) | IKK-2 inhibitor | Tau-associated mouse model | Reduced phosphorylated tau and rescued learning and memory deficits.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of Analytical Techniques for the Accurate Quantification of Macranthoidin B
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds is paramount in drug development, quality control, and pharmacokinetic studies. Macranthoidin B, a major bioactive saponin (B1150181), requires robust and reliable analytical methods for its determination in various matrices. This guide provides an objective comparison of different analytical techniques for the quantification of this compound, supported by experimental data from various studies. Cross-validation of these methods is crucial to ensure data integrity and consistency across different analytical platforms and laboratories.
Comparative Performance of Analytical Techniques
The selection of an analytical technique for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and cost. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed techniques. The following tables summarize their performance characteristics based on reported validation data.
Table 1: Performance Characteristics of a Validated LC-ESI-MS Method for this compound
| Validation Parameter | Performance Metric |
| Linearity (r²) | >0.999 |
| Limit of Quantification (LOQ) | 7.72 ng/mL |
| Inter-day Precision (% RSD) | < 10% |
| Intra-day Precision (% RSD) | < 10% |
| Accuracy (% Bias) | -10% to 10% |
| Overall Recovery | > 70% |
Data sourced from a study on this compound in rat plasma[1].
Table 2: General Performance Characteristics of HPLC-UV and HPTLC for Saponin/Flavonoid Quantification
| Validation Parameter | HPLC-UV | HPTLC |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~16.5 ng/band |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~50 ng/band |
| Accuracy (Recovery %) | 97 - 105% | 99.89 - 101.45% |
| Precision (% RSD) | < 2% | < 2% |
Performance characteristics are based on typical values reported for flavonoid and saponin quantification[2][3][4][5].
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results.
1. Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
This method is highly sensitive and selective, making it ideal for complex biological matrices like plasma.
-
Sample Preparation: Plasma samples are typically extracted using solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Shim-pack CLC-ODS, is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often containing a modifier like formic acid to improve ionization) is typical.
-
Flow Rate: Maintained at a constant rate, for example, 0.8 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is effective for saponins (B1172615) like this compound.
-
Detection Mode: Selective Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific m/z ratios corresponding to the analyte and internal standard.[1]
-
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method suitable for routine quality control of herbal extracts and formulations.
-
Sample Preparation: Extraction from the sample matrix (e.g., plant material) is typically performed using a suitable solvent like methanol (B129727) or ethanol, often aided by ultrasonication. The resulting extract is filtered through a 0.45 µm filter before injection.[2]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a common choice.[2]
-
Mobile Phase: A gradient elution is often employed, using solvents such as acetonitrile and water with 0.1% formic or phosphoric acid.[2][6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Detection: A UV or Diode-Array Detector (DAD) is set to the maximum absorption wavelength of this compound.
-
3. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a versatile technique that allows for the simultaneous analysis of multiple samples, making it efficient for screening and quantification.
-
Sample Application: Samples and standards are applied to the HPTLC plate as bands using a semi-automated applicator.[3]
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica (B1680970) gel plates are commonly used.
-
Mobile Phase: A mixture of solvents is used for development in a chromatographic chamber. For saponins, a system like Butanol:Water:Glacial Acetic Acid might be employed.[4]
-
-
Densitometric Analysis:
-
Detection: After development, the plate is dried, and the bands are visualized under UV light (e.g., 254 nm). Quantification is performed by scanning the plate with a densitometer to measure the absorbance or fluorescence of the analyte bands.[4]
-
Derivatization: In some cases, post-chromatographic derivatization with a suitable reagent can be used to enhance detection.[7][8]
-
Visualizing the Cross-Validation Workflow
A logical workflow is essential for the effective cross-validation of different analytical methods. This process ensures that the methods produce comparable and reliable results.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
All three analytical techniques—LC-MS, HPLC-UV, and HPTLC—can be effectively used for the quantification of this compound. LC-MS offers the highest sensitivity and selectivity, making it the preferred method for bioanalytical studies and trace-level quantification. HPLC-UV provides a balance of performance, cost, and robustness, making it well-suited for routine quality control. HPTLC is a high-throughput method that is excellent for screening and simultaneous quantification of multiple samples.
The choice of method should be guided by the specific research or quality control objective. Importantly, a thorough cross-validation as outlined in the workflow is essential when using multiple methods or transferring a method between laboratories. This ensures the consistency, reliability, and accuracy of the quantification results for this compound.
References
- 1. Liquid chromatography-mass spectrometry analysis of this compound, macranthoidin A, dipsacoside B, and macranthoside B in rat plasma for the pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. impactfactor.org [impactfactor.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Assessment of Different Extraction Methods for Macranthoidin B from Plant Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for Macranthoidin B, a bioactive saponin (B1150181) with significant therapeutic potential, from plant sources, primarily Lonicera macranthoides. The objective is to offer an evidence-based assessment of the efficiency, yield, and sustainability of different techniques, from conventional to modern, to aid in the selection of the most appropriate method for research and development purposes.
Executive Summary
The extraction of this compound is a critical step in its journey from a natural source to a potential therapeutic agent. The efficiency of the extraction method directly impacts the yield, purity, and ultimately, the economic viability of its production. This guide presents a comparative analysis of Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE), conventional Ultrasound-Assisted Extraction (UAE), Maceration, and Percolation. Additionally, a qualitative assessment of Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) is provided based on their general applications for similar bioactive compounds.
Recent studies demonstrate that Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) is a highly efficient and environmentally friendly method for isolating this compound, showing a 1.2- to 4-fold increase in extraction efficiency compared to traditional methods.[1][2] This advanced technique offers significantly higher yields in shorter extraction times, positioning it as a superior alternative to conventional approaches.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data from comparative studies on the extraction of this compound and related compounds from Lonicera macranthoides.
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio | Yield (mg/g) | Key Advantages | Disadvantages |
| DES-UAE | Choline chloride: Ethylene glycol (1:2 molar ratio with 40% water) | 51 | 43 min | 22 mL/g | 101.82 ± 3.7 | High efficiency, short time, environmentally friendly | Requires specific solvent preparation |
| UAE | 50% Ethanol (B145695) | 25 | - | - | Lower than DES-UAE | Faster than maceration/percolation | Lower yield than DES-UAE |
| Maceration | 50% Ethanol | 25 | 6 h | 1:20 (g/mL) | Significantly lower than DES-UAE | Simple, requires minimal equipment | Time-consuming, lower efficiency |
| Percolation | 50% Ethanol | 25 | 12 h (soaking) + percolation | - | Significantly lower than DES-UAE | Suitable for larger quantities | Time-consuming, requires specific apparatus |
Note: The yield for DES-UAE is for a combination of this compound and Dipsacoside B. Data for other methods are presented as comparisons to the DES-UAE method.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are the protocols for the key extraction techniques discussed.
Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE)
This method utilizes a green and efficient solvent system combined with ultrasonic energy to enhance extraction.
1. Preparation of Deep Eutectic Solvent (DES):
-
Mix Choline chloride (ChCl) and Ethylene glycol (EG) in a 1:2 molar ratio.
-
Add 40% (w/w) of water to the mixture.
-
Stir the mixture at a constant temperature until a homogeneous, clear liquid is formed.
2. Extraction Procedure:
-
Weigh 1 g of dried and powdered Lonicera macranthoides plant material.
-
Place the powder in a conical flask.
-
Add the prepared DES at a solid-to-liquid ratio of 22 mL/g.[1][3]
-
Place the flask in an ultrasonic bath.
-
Conduct the extraction under the following optimized conditions:
-
After extraction, centrifuge the mixture to separate the solid residue.
-
Filter the supernatant to obtain the crude extract containing this compound.
Conventional Extraction Methods
1. Ultrasound-Assisted Extraction (UAE) with Ethanol:
-
Mix the powdered plant material with 50% ethanol.
-
Sonicate the mixture in an ultrasonic bath.
-
Centrifuge and filter to obtain the extract.[1]
2. Maceration:
-
Soak 1 g of powdered plant material in 20 mL of 50% ethanol in a sealed flask at 25 °C for 6 hours.[1]
-
After the maceration period, centrifuge the mixture and collect the supernatant.[1]
-
Filter the supernatant to obtain the extract.
3. Percolation:
-
Soak 4 g of powdered plant material in 50% ethanol for 12 hours in a percolation cylinder.[1]
-
Allow the solvent to pass through the plant material at a controlled flow rate (e.g., 3 mL/min) at 25 °C.[1]
-
Collect and filter the percolate.
Mandatory Visualization: Experimental Workflows
The following diagrams illustrate the logical flow of the described extraction methods.
Caption: Workflow for Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE).
Caption: Workflows for Conventional Extraction Methods.
Qualitative Assessment of Advanced Extraction Techniques
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, leading to the disruption of plant cells and enhanced mass transfer of target compounds into the solvent.
-
Potential Advantages:
-
Reduced Extraction Time: Significantly shorter extraction times compared to conventional methods.
-
Lower Solvent Consumption: Generally requires less solvent.
-
Higher Yields: Often results in higher extraction yields for various phytochemicals.
-
-
Considerations for this compound:
-
This compound, as a saponin, is a relatively polar and large molecule. The efficient heating of a suitable polar solvent (like ethanol-water mixtures) by microwaves could effectively facilitate its extraction.
-
Careful optimization of microwave power and temperature is crucial to prevent thermal degradation of the saponin.
-
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. The properties of a supercritical fluid can be tuned by altering pressure and temperature, allowing for selective extraction.
-
Potential Advantages:
-
High Purity: Can provide highly pure extracts as the solvent (CO2) is easily removed by depressurization.
-
Solvent-Free Product: The final product is free from organic solvent residues.
-
Tunable Selectivity: The solvating power of the supercritical fluid can be adjusted to target specific compounds.
-
-
Considerations for this compound:
-
Supercritical CO2 is nonpolar and would likely require the addition of a polar co-solvent (e.g., ethanol or methanol) to efficiently extract the polar this compound.
-
The high pressure required for SFE necessitates specialized and costly equipment.
-
Conclusion
Based on the available experimental data, Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) emerges as the most promising method for the extraction of this compound from Lonicera macranthoides. It offers a superior yield in a significantly shorter time frame and utilizes environmentally benign solvents, aligning with the principles of green chemistry. While conventional methods like maceration and percolation are simpler to implement, their efficiency is considerably lower.
Although direct comparative data is lacking, both Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) present theoretical advantages that could be beneficial for this compound extraction. Further research is warranted to optimize these advanced techniques specifically for this high-value bioactive compound and to provide quantitative data for a more direct comparison with the highly efficient DES-UAE method. Researchers and drug development professionals are encouraged to consider the balance of yield, efficiency, cost, and environmental impact when selecting an extraction method for this compound.
References
Macranthoidin B: A Comparative Analysis of its Anti-Inflammatory and Antioxidant Activities Against Other Natural Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of Macranthoidin B's anti-inflammatory and antioxidant properties versus other well-known natural compounds such as quercetin (B1663063), curcumin (B1669340), and resveratrol (B1683913). This guide synthesizes experimental data to highlight the distinct mechanisms of action of this compound, particularly its pro-oxidant effects in cancer cells, which contrasts with the classical antioxidant behavior of the other evaluated compounds.
Executive Summary
This compound, a triterpenoid (B12794562) saponin, demonstrates a complex and context-dependent bioactivity profile. While many natural compounds are sought after for their direct antioxidant and anti-inflammatory effects, research indicates that this compound's therapeutic potential, particularly in oncology, may stem from its ability to induce oxidative stress within cancer cells. This is a significant departure from the mechanisms of flavonoids like quercetin and polyphenols such as curcumin and resveratrol, which are recognized for their potent free-radical scavenging and inflammation-suppressing capabilities. This guide provides a detailed comparison of these compounds, supported by quantitative data and mechanistic insights.
Comparative Analysis of Antioxidant and Anti-inflammatory Activities
The following tables summarize the 50% inhibitory concentration (IC50) values for the antioxidant and anti-inflammatory activities of this compound, quercetin, curcumin, and resveratrol from various in vitro studies. Lower IC50 values indicate greater potency.
Table 1: Antioxidant Activity (IC50 Values)
| Compound | DPPH Radical Scavenging Assay (µM) | ABTS Radical Scavenging Assay (µM) |
| This compound | Data not available in reviewed literature | Data not available in reviewed literature |
| Quercetin | ~4.60 - 19.17[1][2] | ~48.0[1] |
| Curcumin | ~32.86 - 82[3][4] | ~15.59 (nanocurcumin)[5] |
| Resveratrol | ~15.54[6] | ~2.86 - 13.44[6] |
Note: The antioxidant activity of this compound is context-dependent and may manifest as pro-oxidant activity in certain cell types.
Table 2: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition (IC50 Values) in Macrophages
| Compound | Nitric Oxide (NO) Inhibition IC50 (µM) |
| This compound | Data not available in reviewed literature |
| Quercetin | ~220 (eNOS)[7] |
| Curcumin | ~3.7 - 6[8][9] |
| Resveratrol | Data not available in reviewed literature |
Mechanistic Insights: A Tale of Two Pathways
The divergent activities of this compound compared to quercetin, curcumin, and resveratrol can be largely understood through their differential modulation of two key cellular signaling pathways: NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (Nuclear factor erythroid 2-related factor 2).
The NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.
Natural compounds like quercetin, curcumin, and resveratrol are well-documented inhibitors of the NF-κB pathway.[10][11] They can block IκB degradation and subsequent NF-κB nuclear translocation, thereby exerting their anti-inflammatory effects.[12] While direct evidence for this compound's effect on NF-κB is still emerging, its reported anti-inflammatory properties suggest a potential interaction with this pathway.
The Nrf2 Signaling Pathway in Oxidative Stress
The Nrf2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response elements (AREs), leading to the production of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Quercetin, curcumin, and resveratrol are known activators of the Nrf2 pathway, which contributes significantly to their antioxidant and anti-inflammatory effects.[10] In stark contrast, emerging evidence suggests that this compound can act as an inhibitor of the Nrf2 pathway in certain cancer cells. This inhibition prevents the mounting of an antioxidant defense, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death, a process known as ferroptosis. This pro-oxidant mechanism highlights a potential therapeutic strategy for cancer treatment.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to assess the antioxidant capacity of a compound.
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol (B129727) or ethanol (B145695) to a concentration of approximately 0.1 mM. The solution should have a deep violet color.
-
Sample Preparation: The test compound (e.g., quercetin) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations in the same solvent.
-
Reaction: An aliquot of the DPPH working solution is mixed with an equal volume of the sample or control solution in a 96-well plate or cuvette. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
Nitric Oxide (NO) Inhibitory Assay in LPS-Stimulated Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Pre-treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. The cells are incubated for a pre-treatment period (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to a final concentration that induces a robust inflammatory response (e.g., 1 µg/mL).
-
Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.
-
Nitrite (B80452) Measurement (Griess Assay): Nitric oxide is unstable and quickly oxidizes to nitrite in the cell culture medium. The concentration of nitrite is measured as an indicator of NO production using the Griess reagent.
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
After a short incubation period at room temperature, the formation of a pink/magenta azo dye is measured spectrophotometrically at approximately 540 nm.
-
-
Calculation: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is determined from this curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated from the dose-response curve.
Conclusion
This compound presents a fascinating case of a natural compound with a dual role in oxidative stress, acting as a pro-oxidant in cancer cells, which is in direct contrast to the classical antioxidant behavior of compounds like quercetin, curcumin, and resveratrol. While its anti-inflammatory mechanisms are still under full investigation, its unique bioactivity profile warrants further exploration for potential therapeutic applications, particularly in oncology. This comparative guide serves as a valuable resource for researchers in the field, providing a clear, data-driven overview of the current understanding of these potent natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. nehu.ac.in [nehu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. scitepress.org [scitepress.org]
- 6. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of constitutive endothelial NO-synthase activity by tannin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of curcumin on nitric oxide production from lipopolysaccharide-activated primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curcumin, an anti-tumour promoter and anti-inflammatory agent, inhibits induction of nitric oxide synthase in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-dependent HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting NF-κB signaling pathway in cancer by dietary polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resveratrol inhibits nitric oxide and prostaglandin E2 production by lipopolysaccharide-activated C6 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the synergistic or antagonistic effects of Macranthoidin B with other bioactive compounds
A detailed analysis of experimental data reveals a potent synergistic interaction between the natural saponin (B1150181) Macranthoside B and the chemotherapy drug paclitaxel (B517696), paving the way for novel combination therapies against human cervical cancer. This guide provides an in-depth comparison of their individual and combined effects, supported by experimental protocols and pathway visualizations for researchers, scientists, and drug development professionals.
In the ongoing quest for more effective cancer treatments, combination therapies that pair natural compounds with conventional chemotherapeutic agents are gaining significant attention. One such promising combination is that of Macranthoside B, a triterpenoid (B12794562) saponin, and paclitaxel, a widely used mitotic inhibitor. Recent research has demonstrated that Macranthoside B significantly enhances the apoptotic effects of paclitaxel in human cervical adenocarcinoma (HeLa) cells, suggesting a synergistic relationship that could lead to more potent and targeted cancer therapies.
This guide delves into the experimental evidence of this synergy, presenting quantitative data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Enhanced Cytotoxicity and Anti-proliferative Effects
The synergistic effect of Macranthoside B and paclitaxel on cancer cell viability and proliferation has been quantitatively assessed using MTT and colony formation assays. The data clearly indicates that the combination treatment is significantly more effective at inhibiting the growth of HeLa cells than either compound administered alone.
Table 1: Comparative Analysis of Cell Viability (MTT Assay)
| Treatment | Concentration | Cell Viability (%) |
| Control | - | 100 |
| Macranthoside B (MB) | 20 µM | 80 |
| Paclitaxel (PTX) | 5 nM | 75 |
| MB + PTX | 20 µM + 5 nM | 45 |
Table 2: Comparative Analysis of Cell Proliferation (Colony Formation Assay)
| Treatment | Concentration | Colony Formation (%) |
| Control | - | 100 |
| Macranthoside B (MB) | 20 µM | Reduced |
| Paclitaxel (PTX) | 5 nM | Reduced |
| MB + PTX | 20 µM + 5 nM | Significantly Reduced |
Induction of Apoptosis and Mitochondrial Dysfunction
The combination of Macranthoside B and paclitaxel was found to be a potent inducer of apoptosis in HeLa cells. This was evidenced by an increase in the sub-G1 cell population, indicative of apoptotic cells, and a significant loss of mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway.
Table 3: Analysis of Apoptosis (Sub-G1 Population)
| Treatment | Concentration | Sub-G1 Population (%) |
| Control | - | Low |
| Macranthoside B (MB) | 40 µM | Increased |
| MB + PTX | 20 µM + 5 nM | Significantly Increased |
Table 4: Analysis of Mitochondrial Membrane Potential (MMP) Loss
| Treatment | Concentration | MMP Loss (%) |
| Control | - | Low |
| Macranthoside B (MB) | 40 µM | Increased |
| MB + PTX | 20 µM + 5 nM | Significantly Increased |
The Underlying Mechanism: ROS-JNK Signaling Pathway
The synergistic pro-apoptotic effect of the Macranthoside B and paclitaxel combination is mediated through the overgeneration of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The increased intracellular ROS levels trigger a cascade of events leading to mitochondrial dysfunction and ultimately, apoptosis.
Caption: Synergistic apoptotic pathway of Macranthoside B and Paclitaxel.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
Human cervical adenocarcinoma (HeLa) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
MTT Assay for Cell Viability
-
HeLa cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
The cells were then treated with Macranthoside B (20 µM), paclitaxel (5 nM), or their combination for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The medium was removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
Colony Formation Assay
-
HeLa cells were seeded in 6-well plates at a density of 500 cells/well and allowed to attach overnight.
-
The cells were then treated with Macranthoside B (20 µM), paclitaxel (5 nM), or their combination for 24 hours.
-
The medium was replaced with fresh medium, and the cells were incubated for 10-14 days to allow for colony formation.
-
The colonies were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The number of colonies was counted.
Flow Cytometry for Apoptosis (Sub-G1 Analysis)
-
HeLa cells were treated with Macranthoside B (40 µM) or the combination of Macranthoside B (20 µM) and paclitaxel (5 nM) for 48 hours.
-
The cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells were washed with PBS and incubated with RNase A (100 µg/mL) and propidium (B1200493) iodide (PI, 50 µg/mL) for 30 minutes at room temperature in the dark.
-
The DNA content of the cells was analyzed using a flow cytometer. The sub-G1 peak was quantified as the apoptotic cell population.
Flow Cytometry for Mitochondrial Membrane Potential (MMP)
-
HeLa cells were treated as described for the apoptosis assay.
-
The cells were harvested and incubated with Rhodamine 123 (1 µM) for 30 minutes at 37°C in the dark.
-
The cells were washed with PBS and resuspended in PBS.
-
The fluorescence intensity was measured using a flow cytometer to determine the loss of MMP.
Western Blot Analysis
-
HeLa cells were treated with the indicated compounds for the specified times.
-
The cells were lysed in RIPA buffer, and the protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against key proteins in the ROS-JNK pathway (e.g., p-JNK, JNK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
The membrane was washed and incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an ECL detection system.
Caption: Workflow for in vitro analysis of Macranthoside B and Paclitaxel.
Conclusion
The synergistic interaction between Macranthoside B and paclitaxel presents a compelling case for further investigation into their combined use for the treatment of human cervical cancer. The ability of Macranthoside B to enhance the cytotoxic and pro-apoptotic effects of paclitaxel through the ROS-JNK signaling pathway highlights the potential of leveraging natural compounds to improve the efficacy of existing chemotherapy regimens. This guide provides a foundational understanding for researchers and drug development professionals to explore this promising therapeutic strategy further.
References
A Comparative Analysis of Saponin Biosynthesis in Lonicera Species: Insights from Metabolomics and Transcriptomics
For Researchers, Scientists, and Drug Development Professionals
The genus Lonicera, commonly known as honeysuckle, encompasses a variety of medicinally important plants. Their therapeutic effects are largely attributed to a diverse array of secondary metabolites, including triterpenoid (B12794562) saponins (B1172615). Understanding the genetic and metabolic mechanisms underlying the differential accumulation of these bioactive compounds across various Lonicera species is crucial for targeted breeding and drug development. This guide provides a comparative overview of saponin (B1150181) biosynthesis in different Lonicera species, leveraging data from recent metabolomic and transcriptomic studies.
Quantitative Comparison of Saponin Content and Gene Expression
Significant variations in the content of hederagenin-based saponins have been observed between different Lonicera species. A comparative study between Lonicera macranthoides (LM) and Lonicera japonica (LJ) revealed a striking difference in their saponin profiles. Metabolomic analysis showed that LM contained approximately 86.01 mg/g of hederagenin-based saponins, which is about 2000-fold higher than in LJ[1][2][3]. This substantial difference in metabolite accumulation is mirrored at the transcript level.
Transcriptomic analysis identified 98 differentially expressed genes (DEGs) potentially involved in hederagenin-based saponin biosynthesis between LM and LJ. Of these, 71 genes were more highly expressed in LM[1]. Key enzyme families, such as oleanolic acid synthase (OAS) and UDP-glycosyltransferase 73 (UGT73), showed significantly higher expression in LM compared to LJ[1][2].
Table 1: Comparative Analysis of Saponin Content and Gene Expression in L. macranthoides vs. L. japonica
| Feature | Lonicera macranthoides (LM) | Lonicera japonica (LJ) | Fold Difference (LM vs. LJ) | Reference |
| Hederagenin-based Saponin Content | ~86.01 mg/g | ~0.043 mg/g | ~2000x | [1][2][3] |
| Differentially Expressed Genes (DEGs) in Saponin Biosynthesis | 71 genes highly expressed | - | - | [1] |
| Key Upregulated Gene Families | Oleanolic acid synthase (OAS), UDP-glycosyltransferase 73 (UGT73) | - | - | [1][2] |
Experimental Protocols
The following sections detail the methodologies employed in the comparative analysis of Lonicera species.
Metabolite Extraction and Analysis (UPLC-QTOF-MS)
Metabolites were extracted from Lonicera samples for untargeted analysis.
-
Sample Preparation: Dried and powdered plant material (e.g., flower buds) is weighed.
-
Extraction: The sample is extracted with a 50% methanol (B129727) solution[1]. The mixture is typically vortexed and sonicated to ensure thorough extraction.
-
Centrifugation: The extract is centrifuged to pellet solid debris.
-
Filtration: The supernatant is filtered through a 0.22 µm filter to remove any remaining particulates.
-
UPLC-QTOF-MS Analysis: The filtered extract is then subjected to analysis using an Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.
-
Chromatographic Separation: A C18 column is commonly used for separation[4][5]. The mobile phase typically consists of a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B)[6].
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. High-resolution mass data is acquired for accurate mass measurement and metabolite identification[4][7].
-
RNA Extraction, Sequencing, and Analysis (RNA-Seq)
Transcriptomic analysis provides insights into the gene expression patterns related to saponin biosynthesis.
-
Sample Collection: Fresh plant tissues (e.g., green bud flowers) are collected and immediately frozen in liquid nitrogen and stored at -80°C to preserve RNA integrity[1].
-
RNA Extraction: Total RNA is extracted from the collected samples using a suitable kit, such as the RNAiso Plus reagent[8].
-
Library Preparation and Sequencing: The extracted RNA is used to construct sequencing libraries. These libraries are then sequenced using a high-throughput sequencing platform like Illumina NovaSeq[6].
-
Data Analysis:
-
Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapters.
-
Mapping: The clean reads are mapped to a reference genome of a closely related Lonicera species[6].
-
Differential Gene Expression Analysis: The expression levels of genes are quantified, and differentially expressed genes (DEGs) between different samples are identified using software packages like DESeq2[6]. A common threshold for significance is an adjusted p-value < 0.05 and a |log2(Fold Change)| > 1.
-
Functional Annotation: DEGs are annotated against public databases (e.g., GO, KEGG) to determine their potential functions and associated metabolic pathways[8].
-
Visualizing the Saponin Biosynthesis Pathway and Experimental Workflow
The following diagrams illustrate the key steps in hederagenin-based saponin biosynthesis and the general workflow for a combined metabolomic and transcriptomic analysis.
Caption: Proposed biosynthetic pathway of hederagenin-based saponins in Lonicera.
References
- 1. Comparative genomics of the medicinal plants Lonicera macranthoides and L. japonica provides insight into genus genome evolution and hederagenin‐based saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 3. Comparative genomics of the medicinal plants Lonicera macranthoides and L. japonica provides insight into genus genome evolution and hederagenin‐based saponin biosynthesis | Semantic Scholar [semanticscholar.org]
- 4. Analysis of steroidal alkaloids and saponins in Solanaceae plant extracts using UPLC-qTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated metabolomic and transcriptomic analysis elucidates transcriptional regulation of flavonoid biosynthesis in differentially pigmented honeysuckle (Lonicera japonica) varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification and analysis of CYP450 genes from transcriptome of Lonicera japonica and expression analysis of chlorogenic acid biosynthesis related CYP450s - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety, toxicity, and pharmacokinetic profiles of Macranthoidin B and related triterpenoid (B12794562) saponins (B1172615). While comprehensive toxicological data for this compound is limited in publicly available literature, this review synthesizes existing pharmacokinetic information for this compound and compares it with the more extensive toxicological and pharmacokinetic data available for its aglycone, hederagenin (B1673034), and other related saponins. This guide aims to highlight the current state of knowledge and identify critical data gaps to inform future research and development.
Executive Summary
This compound is a triterpenoid saponin (B1150181) found in plants of the Lonicera genus, which has garnered interest for its potential biological activities.[1][2][3][4][5] It is structurally a glycoside of hederagenin.[6][7] Pharmacokinetic studies in rats have shown that this compound is absorbed after oral administration, exhibiting a double-peak phenomenon in its concentration-time profile, which may suggest enterohepatic recirculation.[8] However, a significant lack of publicly available data on its acute, sub-chronic, genotoxic, and reproductive toxicity prevents a full safety assessment.
In contrast, its aglycone, hederagenin, has been more extensively studied. Hederagenin demonstrates low acute oral toxicity, with a maximum tolerated dose in mice exceeding 20 g/kg.[8] However, it exhibits moderate hemolytic activity, a common characteristic of saponins that may limit its clinical applications.[6][7] Hederagenin is not classified as mutagenic, carcinogenic, or a reproductive toxicant, though detailed study reports are not always available.[9][10] The pharmacokinetic profile of hederagenin is characterized by rapid absorption and elimination but low overall bioavailability.[6][8]
This guide will present the available quantitative data in tabular format, detail the typical experimental protocols for assessing safety and pharmacokinetics, and provide diagrams of key signaling pathways associated with saponin-induced bioactivities and toxicity.
Comparative Pharmacokinetic Profiles
The pharmacokinetics of this compound and its related saponins, Macranthoidin A, Dipsacoside B, and Macranthoside B, have been investigated in rats following oral administration of a saponin extract from Flos Lonicerae.[8] The aglycone, hederagenin, has also been studied independently.[6][8] A summary of the key pharmacokinetic parameters is presented in Table 1.
Table 1: Pharmacokinetic Parameters of this compound, Related Saponins, and Hederagenin in Rats (Oral Administration)
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Reference |
| This compound | Extract | ~30 | ~2 and ~8 | Data not specified | Data not specified | [8] |
| Macranthoidin A | Extract | ~25 | ~2 and ~8 | Data not specified | Data not specified | [8] |
| Dipsacoside B | Extract | ~40 | ~2 and ~8 | Data not specified | Data not specified | [8] |
| Macranthoside B | Extract | ~15 | ~2 and ~8 | Data not specified | Data not specified | [8] |
| Hederagenin | 280 mg/kg | 47.73 ± 1.39 | 0.31 ± 0.04 | Data not specified | 0.73 ± 0.05 | [6] |
| Hederagenin | 232 mg/kg | 30.68 ± 4.32 | 0.36 ± 0.13 | Data not specified | Data not specified | [6] |
Note: Pharmacokinetic parameters for this compound and related saponins were derived from a study using an extract, and the exact dose of each saponin was not specified. The concentration-time profiles for these saponins showed double peaks. Cmax and Tmax values are approximated from the graphical data in the cited study.
Comparative Safety and Toxicity Profiles
Table 2: Acute Toxicity Data for Hederagenin and Other Saponins
| Compound/Extract | Test Animal | Route | LD50 / MTD | Reference |
| Hederagenin | Mouse | Oral | MTD > 20 g/kg | [8] |
| Hederagenin | Mouse | Intraperitoneal | LD50 = 600 mg/kg | [8][11] |
| Quinoa Saponins | Rat | Oral | LD50 > 10 g/kg | [6] |
| Sapindus mukorossi Saponins | Rat | Oral | LD50 = 7.94 - 9.26 g/kg | [12] |
| Citrullus colocynthis Saponin | Mouse | Oral | LD50 = 200 mg/kg | [13] |
| Lonicera japonica Ethanol Extract | Rat | Oral | LD50 > 5 g/kg |
LD50: Median lethal dose; MTD: Maximum tolerated dose.
Sub-chronic, Genotoxicity, and Reproductive Toxicity
-
This compound and Related Glycosides: No published studies detailing the sub-chronic, genotoxic, or reproductive toxicity of this compound, Macranthoidin A, Dipsacoside B, or Macranthoside B were identified.
-
Hederagenin: A safety data sheet for hederagenin indicates that it is not classified as a germ cell mutagen, carcinogenic, or a reproductive toxicant.[9][10] However, the primary studies supporting these classifications are not provided.
-
Other Saponins: A study on crude saponins from quinoa husks found no mutagenic effects in the Ames test, micronucleus test, and mouse sperm aberration test.[6]
Signaling Pathways in Saponin-Induced Toxicity and Bioactivity
The biological effects of saponins, including their potential toxicity and therapeutic activities, are mediated through various signaling pathways. The interaction of saponins with cell membranes is a primary mechanism of action, which can lead to pore formation and subsequent cellular responses.[11][12] For hederagenin and its glycosides, modulation of inflammatory and apoptotic pathways is of particular interest.
Caption: Saponin-induced cytotoxicity signaling pathways.
This diagram illustrates how saponins can interact with cell membranes, leading to increased reactive oxygen species (ROS) and mitochondrial dysfunction, ultimately triggering apoptosis. Additionally, saponins can modulate key signaling pathways like PI3K/Akt and NF-κB, which are involved in cell survival and inflammation.[13][14][15]
Experimental Protocols
This section details the standard methodologies for the key experiments cited in this guide. These protocols are based on OECD guidelines and common practices in toxicology and pharmacokinetic research.
Acute Oral Toxicity Study (Following OECD Guideline 423)
Caption: Workflow for an acute oral toxicity study.
-
Objective: To determine the acute oral toxicity of a substance and estimate its LD50.
-
Test Animals: Typically, young adult female rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A stepwise procedure is used, starting with a group of 3 animals at a defined dose level (e.g., 300 mg/kg).
-
The substance is administered as a single oral gavage.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.
-
The outcome of the first step (number of mortalities) determines the dose for the next step (either a higher or lower dose).
-
The process is repeated until enough information is gathered to classify the substance's toxicity.[4]
-
Sub-chronic (90-day) Oral Toxicity Study (Following OECD Guideline 408)
-
Objective: To evaluate the adverse effects of a substance following repeated oral administration over a 90-day period.
-
Test Animals: Typically, Sprague-Dawley rats (10 per sex per group).
-
Procedure:
-
At least three dose levels and a control group are used.
-
The substance is administered daily by oral gavage for 90 days.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Ophthalmological examinations are performed before and at the end of the study.
-
At the end of the 90-day period, blood samples are collected for hematology and clinical biochemistry analysis.
-
Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
A No-Observed-Adverse-Effect-Level (NOAEL) is determined.
-
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
-
Objective: To detect gene mutations induced by a test substance.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Procedure:
-
The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Bacteria are exposed to various concentrations of the test substance on agar (B569324) plates with a limited amount of histidine or tryptophan.
-
Only bacteria that undergo a reverse mutation to regain their ability to synthesize the required amino acid will grow into visible colonies.
-
The number of revertant colonies is counted after a 48-72 hour incubation period.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[15][16][17]
-
In Vivo Pharmacokinetic Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a substance in a living organism.
-
Test Animals: Typically, rats or mice.
-
Procedure:
-
The substance is administered via a specific route (e.g., oral gavage, intravenous injection).
-
Blood samples are collected at predetermined time points after administration.
-
Plasma is separated from the blood samples.
-
The concentration of the substance (and any relevant metabolites) in the plasma is quantified using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data.
-
Conclusion and Future Directions
This compound is a bioactive saponin with an emerging pharmacokinetic profile. However, the current body of literature presents a significant data gap regarding its safety and toxicity. While the aglycone, hederagenin, appears to have low acute oral toxicity, the potential for other toxicities, particularly with chronic exposure, remains uncharacterized for this compound and its closely related glycosides.
For drug development professionals, the lack of comprehensive toxicity data for this compound is a critical hurdle. Future research should prioritize:
-
Acute and Sub-chronic Toxicity Studies: Establishing the LD50 and NOAEL for pure this compound.
-
Genotoxicity and Reproductive Toxicity Assays: A full battery of tests is needed to assess its mutagenic, carcinogenic, and reproductive risks.
-
Detailed ADME Studies: Characterizing the metabolic fate and excretion pathways of this compound.
By addressing these knowledge gaps, the scientific community can build a comprehensive safety profile for this compound, enabling a more informed assessment of its potential as a therapeutic agent.
References
- 1. Sapphire North America [sapphire-usa.com]
- 2. fb.cuni.cz [fb.cuni.cz]
- 3. researchgate.net [researchgate.net]
- 4. Acute and repeated dose toxicity studies of different β-cyclodextrin-based nanosponge formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Progress of Hederagenin and Its Derivatives for Disease Therapy (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macranthoside B | C53H86O22 | CID 11693756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. content.labscoop.com [content.labscoop.com]
- 12. mdpi.com [mdpi.com]
- 13. An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Genotoxic activity and potency of 135 compounds in the Ames reversion test and in a bacterial DNA-repair test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Macranthoidin B: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Macranthoidin B, a major bioactive saponin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] In the absence of specific toxicological and environmental impact data for this compound, a cautious approach, adhering to general hazardous chemical waste disposal protocols, is imperative.[3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Core Principle: Treat as Hazardous Waste
Unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department, all chemical waste, including this compound and materials contaminated with it, should be treated as hazardous.[4] Under no circumstances should this compound or its waste be disposed of in regular trash or poured down the sanitary sewer system.[3][4][5]
Personal Protective Equipment (PPE) and Waste Container Specifications
Proper containment and personal protection are the first lines of defense in safely managing chemical waste. The following table summarizes the required PPE and specifications for waste containers.
| Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or aerosolized powder. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Dust mask or respirator. | Recommended when handling the solid, powdered form of this compound to prevent inhalation. |
| Solid Waste Container | Sealable, puncture-resistant container clearly labeled "Hazardous Waste: this compound Solid Waste". | To safely contain contaminated items like gloves, weighing papers, and pipette tips, preventing leaks and exposure.[6][7] |
| Liquid Waste Container | Leak-proof, chemically compatible (e.g., plastic) container with a secure screw cap, labeled "Hazardous Waste: this compound in [Solvent]". | To safely accumulate solutions containing this compound and rinsate, preventing spills and environmental release.[8][9] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the detailed methodology for the safe segregation, collection, and disposal of this compound waste.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is crucial to prevent unintended chemical reactions and to ensure compliant disposal.[7][9]
-
Establish a Designated Satellite Accumulation Area (SAA): Within your laboratory, at or near the point of waste generation, designate an SAA for this compound waste.[6][8][9] This area should be clearly marked and away from incompatible materials.
-
Separate Waste Streams:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, contaminated pipette tips, and absorbent materials from spill cleanups, must be placed in the designated solid waste container.[3][4]
-
Liquid Waste: Unused or expired solutions containing this compound should be collected in the designated liquid waste container. Do not mix different solvent wastes unless their compatibility is confirmed.[3]
-
Sharps Waste: Needles, scalpels, or broken glass contaminated with this compound must be placed in a designated, puncture-proof sharps container.
-
Step 2: Container Management and Labeling
Accurate labeling and proper container management are regulatory requirements and essential for safety.[6][8]
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
For liquid waste, identify the solvent(s) and approximate concentration of this compound.
-
The date when waste was first added to the container.
-
-
Container Condition: Ensure all waste containers are in good condition, free from leaks or cracks, and are made of a material compatible with the waste.[7][9]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[4][6][8] This prevents the release of vapors and protects against spills.
Step 3: Handling of "Empty" Containers
Containers that once held pure this compound are not considered empty until properly decontaminated.
-
Triple Rinsing: "Empty" containers must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol) that can dissolve the compound.[3][4]
-
Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste in the designated container.[3]
-
Final Disposal of Rinsed Container: After triple-rinsing, deface or remove the original chemical label. The now-decontaminated container can typically be disposed of as non-hazardous laboratory glass or plastic, in accordance with your institution's guidelines.[4]
Step 4: Final Disposal Pathway
The ultimate disposal of the collected hazardous waste must be handled by trained professionals.
-
Storage: Store the sealed and labeled waste containers in your laboratory's designated SAA. Be mindful of accumulation limits (e.g., a maximum of 55 gallons of hazardous waste and one quart for acutely toxic waste may be stipulated by regulations).[6][8]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup of the waste containers.[3] Follow their specific procedures for requesting a pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from generation to final pickup.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. CAS 136849-88-2 | this compound [phytopurify.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. nems.nih.gov [nems.nih.gov]
- 6. odu.edu [odu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Macranthoidin B
For Immediate Implementation: Researchers, scientists, and drug development professionals must adopt a comprehensive safety protocol when handling Macranthoidin B. Due to the limited availability of specific toxicity data, a precautionary approach is essential to ensure personnel safety and prevent environmental contamination. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to establish a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
When working with this compound, particularly in its solid form, a robust selection of personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory:
-
Respiratory Protection: When handling the powder form or if there is a risk of aerosol generation, a NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), is required.
-
Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and airborne particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential. It is crucial to double-glove and to change gloves immediately if they become contaminated.
-
Body Protection: A fully fastened laboratory coat, preferably a disposable one, should be worn. For larger quantities or in case of potential spills, chemical-resistant coveralls are recommended.
-
Foot Protection: Closed-toe shoes are a minimum requirement in any laboratory setting.
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is critical to minimize the risk of exposure. The following step-by-step protocol should be implemented:
-
Preparation:
-
All work with solid this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to control airborne particles.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
-
Weighing and Reconstitution:
-
When weighing solid this compound, use a balance inside a chemical fume hood or a containment enclosure.
-
Utilize anti-static weighing paper or boats to prevent dispersal of the powder.
-
For reconstitution, slowly add the solvent to the solid to avoid splashing. Solvents such as DMSO, ethanol, and pyridine (B92270) are commonly used.[1]
-
-
Experimental Procedures:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate tools such as calibrated pipettes to avoid spills.
-
All experimental manipulations should be performed over a spill tray to contain any accidental releases.
-
-
Decontamination:
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated at the end of each procedure.
-
Use a suitable deactivating agent if one is known; otherwise, use a strong detergent and rinse thoroughly.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including unused compound, contaminated PPE (gloves, lab coats, etc.), and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including experimental waste and rinsates from cleaning glassware, must be collected in a designated, leak-proof hazardous waste container. Do not pour any this compound waste down the drain.
-
Sharps Waste: Any sharps, such as needles or pipette tips, that have come into contact with this compound must be disposed of in a designated sharps container for hazardous waste.
-
Waste Pickup: All hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₆₅H₁₀₆O₃₂ |
| Molecular Weight | 1399.53 g/mol |
| CAS Number | 136849-88-2 |
| Appearance | Solid |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol[1] |
Visualizing Safety Workflows
To further clarify the necessary safety procedures, the following diagrams illustrate the key workflows for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
